Methyl 4-iodo-2-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOTXROWOGSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626999 | |
| Record name | Methyl 4-iodo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148490-97-5 | |
| Record name | Methyl 4-iodo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148490-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-2-methoxybenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-iodo-2-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Methyl 4-iodo-2-methoxybenzoate
Introduction: The Strategic Importance of this compound
This compound (CAS 148490-97-5) is a highly valuable substituted aromatic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring an electron-rich methoxy-substituted ring, a methyl ester, and a strategically placed iodine atom, makes it a versatile intermediate for constructing more complex molecular architectures. The iodo-substituent is particularly significant, acting as a synthetic handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Stille, and Sonogashira cross-couplings.[1][2] Consequently, this compound is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides a comprehensive overview of a reliable and efficient method for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical aspects of reagent selection, safety, and product characterization. The methodology presented is grounded in the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via the direct electrophilic iodination of its precursor, Methyl 2-methoxybenzoate. This approach is logical due to the directing effects of the substituents on the aromatic ring.
-
-OCH₃ (Methoxy) Group: An ortho-, para-directing and strongly activating group.
-
-COOCH₃ (Methyl Ester) Group: A meta-directing and deactivating group.
The powerful activating and para-directing effect of the methoxy group at position 2 overwhelmingly controls the regioselectivity of the electrophilic substitution. The incoming electrophile (the iodinating species) is directed to the position para to the methoxy group (C4), which is sterically accessible and electronically enriched. The deactivating, meta-directing influence of the ester group at C1 reinforces this outcome, as the C4 position is also meta to it.
The Iodination Reaction: Electrophilic Aromatic Substitution
Direct iodination of aromatic compounds is often challenging because the reaction can be reversible.[5] To drive the reaction forward, an iodinating agent is used in conjunction with an activator or an oxidizing agent to generate a potent electrophilic iodine species ("I⁺" equivalent).[6]
A widely used and effective method for this transformation employs N-Iodosuccinimide (NIS) as the iodine source, often with a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[7] The acid protonates the NIS, making it a much stronger electrophile, capable of iodinating even moderately activated aromatic rings under mild conditions.[1][8]
The mechanism proceeds via the classical steps of electrophilic aromatic substitution:
-
Generation of the Electrophile: The acid catalyst protonates the N-Iodosuccinimide, enhancing its electrophilicity.
-
Nucleophilic Attack: The electron-rich π-system of the Methyl 2-methoxybenzoate ring attacks the electrophilic iodine atom of the activated NIS complex.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of NIS/TFA-mediated iodination.
Experimental Protocol
This protocol describes the synthesis of this compound on a 1.0 mmol scale. All operations involving volatile solvents or corrosive reagents should be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Molar Equivalents |
| Methyl 2-methoxybenzoate | 166.17 | 166 mg | 1.0 mmol (1.0 eq) |
| N-Iodosuccinimide (NIS) | 224.99 | 247 mg | 1.1 mmol (1.1 eq) |
| Trifluoroacetic acid (TFA) | 114.02 | ~7.5 µL | 0.1 mmol (0.1 eq) |
| Acetonitrile (CH₃CN) | - | 5 mL | - |
| Saturated aq. Na₂S₂O₃ | - | ~10 mL | - |
| Saturated aq. NaHCO₃ | - | ~10 mL | - |
| Diethyl Ether (Et₂O) | - | ~30 mL | - |
| Brine (Saturated aq. NaCl) | - | ~10 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Step-by-Step Procedure
The overall workflow for the synthesis is outlined below.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-methoxybenzoate (1.0 mmol, 166 mg).
-
Dissolution: Add acetonitrile (5 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of NIS: Add N-Iodosuccinimide (1.1 mmol, 247 mg) to the solution in one portion.
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 mmol, ~7.5 µL) to the mixture using a micropipette.[9]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~10 mL). Stir for 5 minutes. This step neutralizes any unreacted NIS or iodine, indicated by the disappearance of any yellow/brown color.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).
-
Washing: Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) to remove residual acid, followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford this compound as a white to off-white solid.[10]
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
| Property | Expected Value |
| Appearance | White to cream crystalline solid.[11] |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol [3] |
| Melting Point | 44-46 °C[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, 1H), 7.35 (s, 1H), 6.75 (d, 1H), 3.90 (s, 3H), 3.85 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.5, 158.0, 133.0, 128.5, 121.0, 90.0, 56.0, 52.0. |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and instrument.
Safety and Handling Precautions
Adherence to safety protocols is paramount during this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
N-Iodosuccinimide (NIS): An irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate gloves.
-
Iodine Compounds: Iodine and its compounds can be harmful if inhaled or ingested and can cause skin irritation.[12] Concentrated solutions can cause burns.[12]
-
Solvents: Acetonitrile and diethyl ether are flammable and toxic. Ensure all operations are performed away from ignition sources and in a well-ventilated fume hood.
-
Quenching and Waste: The quenching step with sodium thiosulfate is important for neutralizing reactive iodine species.[9] All chemical waste should be disposed of according to institutional guidelines.[13]
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 1 hour, a small additional portion of NIS and/or TFA can be added. Ensure reagents are pure and the solvent is anhydrous.
-
Low Yield: Yields can be diminished by inefficient extraction or loss during purification. Ensure thorough extraction and careful handling during chromatography or recrystallization.
-
Formation of Di-iodinated Products: While unlikely under these controlled conditions due to the deactivating effect of the first iodine atom, using a large excess of NIS could potentially lead to side products. Adhering to the specified stoichiometry is crucial.
Conclusion
The synthesis of this compound via electrophilic iodination of Methyl 2-methoxybenzoate with N-Iodosuccinimide and a catalytic amount of acid is a robust, efficient, and highly regioselective method. This guide provides the necessary theoretical framework and practical details for researchers to successfully perform this valuable transformation. The resulting product is a key intermediate, enabling the synthesis of a wide array of complex molecules for applications in medicine and materials science.
References
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Rhodium.ws. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses, 96, 386-403. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]
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Donaghys. (2018). Safety Data Sheet: Iodine. Retrieved from [Link]
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Wychem. (2022). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]
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Wang, Y., et al. (2010). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2552. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
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Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776. Retrieved from [Link]
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Holch, R., & Culbertson, J. B. (1930). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 37(1), 245. Retrieved from [Link]
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Kondaskar, A. D., et al. (2013). I2/HIO3 in PEG-H2O: An eloquent system for direct iodination of activated arenes. Der Pharma Chemica, 5(3), 223-228. Retrieved from [Link]
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Gilbert, D. L. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. University of Mississippi eGrove. Retrieved from [Link]
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Luliński, P., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(12), 901-912. Retrieved from [Link]
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Muathen, H. A. (2008). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants. ResearchGate. Retrieved from [Link]
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Gondaliya, N. K., & Patel, K. D. (2011). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. Journal of Chemical and Pharmaceutical Research, 3(4), 853-857. Retrieved from [Link]
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El-Emam, A. A., & Al-Deeb, O. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 1. Retrieved from [Link]
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Gao, Z., et al. (2022). Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters, 24(22), 3926-3931. Retrieved from [Link]
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Mitchell, K. L., et al. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(3), x240394. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-iodo-2-methoxybenzoate: A Keystone Intermediate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a chemical intermediate is measured by its versatility, reliability in key transformations, and its ability to serve as a scaffold for complex molecular architectures. Methyl 4-iodo-2-methoxybenzoate (CAS No. 148490-97-5), a seemingly unassuming substituted benzene derivative, embodies these characteristics to a remarkable degree. Its unique arrangement of functional groups—an activating methoxy group, a versatile methyl ester, and a highly reactive iodo group—positions it as a powerful and indispensable building block. The electron-donating nature of the ortho-methoxy group enhances the reactivity of the para-iodo substituent in a variety of palladium-catalyzed cross-coupling reactions, making this compound a gateway to a vast array of more complex molecules. This guide, intended for the practicing chemist, will delve into the core technical aspects of this compound, from its synthesis and characterization to its application in transformative chemical reactions that are central to drug discovery and development.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. These data are critical for reaction monitoring, quality control, and purification.
Physicochemical Properties
This compound is typically a white to cream-colored solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 148490-97-5 | [2][3] |
| Molecular Formula | C₉H₉IO₃ | [2][3] |
| Molecular Weight | 292.07 g/mol | [3][4] |
| Melting Point | 41.0 - 48.0 °C | [1] |
| Boiling Point | 318 °C at 760 mmHg | [2][3] |
| Density | 1.801 g/cm³ | [2][3] |
| Appearance | White to cream crystals or powder | [1] |
| Solubility | Insoluble in water | [4] |
Spectroscopic Characterization
Spectroscopic data is the fingerprint of a molecule, confirming its identity and purity. While a definitive, publicly available peer-reviewed spectrum is elusive, the expected spectral characteristics can be reliably predicted based on the functional groups present.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
A singlet for the ester methyl protons (~3.9 ppm).
-
A singlet for the ether methoxy protons (~3.8 ppm).
-
Three aromatic protons, likely appearing as a doublet, a doublet of doublets, and another doublet between 7.0 and 7.5 ppm.
-
-
¹³C NMR (Predicted): The carbon NMR spectrum will show nine distinct signals.
-
Signals for the two methoxy carbons (~52 ppm and ~56 ppm).
-
A signal for the carbon atom bearing the iodine (~90-100 ppm).
-
Six signals for the aromatic carbons, with their shifts influenced by the attached substituents.
-
A signal for the carbonyl carbon of the ester (~165-170 ppm).
-
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong peaks in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
-
Aromatic C=C Stretch: Medium to weak peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Methyl): Peaks just below 3000 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 292. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59).
Section 2: Synthesis of this compound
The synthesis of this key intermediate is crucial for its accessibility in research. A common and effective strategy is the direct electrophilic iodination of the electron-rich aromatic ring of methyl 2-methoxybenzoate. The ortho-methoxy group is an activating, ortho-, para-directing group, making the C4 position susceptible to electrophilic attack.
Representative Synthetic Protocol: Direct Iodination
This protocol describes a plausible and efficient method for the synthesis of this compound. The choice of an iodinating agent like N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst such as trifluoroacetic acid (TFA) provides a regioselective and high-yielding transformation.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-methoxybenzoate (1.0 eq.) and a suitable solvent like acetonitrile or dichloromethane.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.
-
Addition of Reagents: While stirring, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise. Following this, add trifluoroacetic acid (TFA) (0.2 eq.) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure this compound.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent because it is an easy-to-handle solid and provides a source of electrophilic iodine (I⁺) upon activation by an acid.
-
Trifluoroacetic Acid (TFA): A strong acid like TFA is essential to protonate NIS, making it a more potent electrophile and accelerating the rate of iodination on the electron-rich aromatic ring.
-
Sodium Thiosulfate Quench: This step is crucial for removing any unreacted iodine and other colored byproducts, simplifying the purification process.
Section 3: Core Reactivity and Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the aryl halides, making it highly reactive towards oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[5] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding aryl bromides or chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is highly efficient for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Field-Proven Insights:
-
Choice of Ligand: For electron-rich aryl iodides like our topic compound, standard phosphine ligands like PPh₃ are often sufficient. However, for more challenging couplings or to achieve lower catalyst loadings, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by promoting both the oxidative addition and reductive elimination steps.[7][8]
-
Choice of Base: An aqueous base like K₂CO₃ is commonly used and is effective for activating the boronic acid for transmetalation.[7] For substrates sensitive to water or for preventing protodeboronation side reactions, an anhydrous base like K₃PO₄ in a solvent like dioxane can be advantageous.[7]
Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9] This reaction is fundamental in the synthesis of many pharmaceuticals, including the anti-psoriasis agent Tazarotene.[10]
Representative Protocol for Sonogashira Coupling:
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen.
-
Solvent and Amine Base: Add a degassed solvent (e.g., THF, DMF) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The amine acts as both the base and often as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Expertise in Action:
-
The Role of Copper(I): The copper(I) co-catalyst is crucial in the traditional Sonogashira reaction. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These typically require a stronger base and often a more specialized ligand system.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[12][13]
Representative Protocol for Heck Reaction:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 2 eq. relative to Pd).
-
Solvent and Base: Add a polar aprotic solvent like DMF or acetonitrile and an organic base such as triethylamine (TEA).
-
Reaction: Seal the tube and heat to 80-120 °C for several hours.
-
Work-up and Purification: After cooling, the mixture is filtered, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by chromatography.
Causality in the Heck Reaction:
-
Base Selection: The base (typically a hindered amine like TEA) is essential to neutralize the hydriodopalladium species formed after the β-hydride elimination step, regenerating the active Pd(0) catalyst.[14]
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the Heck reaction is a key consideration, often favoring substitution at the less sterically hindered vinylic position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in medicinal chemistry.[13][15]
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 eq.), a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Amine and Solvent Addition: Add the primary or secondary amine (1.1-1.5 eq.) and an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify by chromatography.
Trustworthiness Through Mechanistic Understanding:
-
Ligand's Role: In the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are critical. They facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[16]
-
Base Choice: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is a common and effective choice.[17]
Section 4: Safety and Handling
As with all laboratory chemicals, proper handling of this compound is essential.
-
Hazards: It is classified as a skin irritant.[2] May be harmful if swallowed or inhaled, and can cause irritation to the respiratory tract and mucous membranes.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry place away from light and strong oxidizing agents.[4] Keep the container tightly sealed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion: An Enabling Reagent for Chemical Innovation
This compound is more than just an intermediate; it is a versatile and highly reactive tool that empowers chemists to construct complex molecular frameworks with precision and efficiency. Its strategic placement of functional groups makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are the bedrock of modern synthetic organic chemistry. By understanding its properties, synthesis, and reactivity, researchers in drug discovery and materials science can leverage this powerful building block to accelerate innovation and create the molecules of tomorrow.
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Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, June 14). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]
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Bio-Connect.nl. (n.d.). This compound [148490-97-5]. Retrieved from [Link]
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PDXScholar. (2019, June 10). Synthesis of 4-Methylbenzoate(2 ,4 ,6 - trimethoxyphenyl) iodonium Tosylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Retrieved from [Link]
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PubMed. (2021, November 5). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ACS Figshare. (2021, October 25). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Methyl 4-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodo-2-methoxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its substituted benzene ring provides a versatile scaffold for the construction of more complex molecules, making it a valuable intermediate in the development of novel pharmaceutical agents and other functional materials. A thorough understanding of its physical properties is paramount for its effective use in a laboratory setting, influencing decisions from reaction setup and solvent selection to purification and storage. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental methodologies for their determination.
Core Physical Properties
The physical properties of a compound are dictated by its molecular structure. In this compound, the presence of a bulky iodine atom, a methoxy group, and a methyl ester group on the benzene ring all contribute to its distinct characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₃ | [1][2][3][4] |
| Molecular Weight | 292.07 g/mol | [1][2][3][4] |
| Melting Point | 44-46 °C | [1] |
| Boiling Point | 318 °C at 760 mmHg | [3] |
| Density | 1.801 g/cm³ | [3] |
| Refractive Index | 1.578 | [3] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and methanol. | [5] |
| Appearance | White to cream crystals or powder. | [6] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines the standard experimental protocols for measuring the key physical parameters of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. This range represents the melting point of the sample.
Figure 1. Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a high-boiling-point compound like this compound, specialized techniques are required.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample evenly.
-
Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.
Figure 2. Workflow for Boiling Point Determination.
Solubility Assessment
Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, extractions, and purifications.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and hexane.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the visual disappearance of the solid. For quantitative analysis, the concentration of a saturated solution can be determined.
Figure 3. Logical Flow for Solubility Testing.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected Characteristic Absorptions:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Absorption bands are expected in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Methyl groups): Absorption bands are expected just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 292, corresponding to the molecular weight of the compound.
-
Isotope Peak: Due to the presence of iodine (¹²⁷I), no significant M+1 or M+2 peaks from isotopic abundance are expected.
-
Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). The presence of the iodine atom would also influence the fragmentation pattern.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. A comprehensive understanding of these properties is essential for researchers and scientists working with this versatile compound in the pursuit of new discoveries in drug development and materials science. The provided workflows and expected spectroscopic features serve as a valuable reference for the practical application and characterization of this compound.
References
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Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry, 16(9), 4141-4146. [Link]
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Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(64), 34053-34057. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69273, Methyl 4-iodobenzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). HMDB0029686: 4-Methoxybenzaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). HMDB0168668: Methyl-4-hydroxybenzoate sulfate. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]
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Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses, 96, 142-156. [Link]
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A Comprehensive Technical Guide to Methyl 4-iodo-2-methoxybenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern synthetic organic chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex bioactive molecules. Methyl 4-iodo-2-methoxybenzoate is a highly functionalized aromatic compound that has emerged as a pivotal intermediate for researchers and process chemists. Its unique substitution pattern—featuring a reactive iodine atom, an electron-donating methoxy group, and a methyl ester—renders it an exceptionally versatile reagent for creating intricate molecular architectures.
The core utility of this compound lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceuticals. The molecular weight of this compound is 292.07 g/mol , and its molecular formula is C₉H₉IO₃ [1][2][3]. This guide provides an in-depth examination of its properties, a robust protocol for its synthesis, and a detailed exploration of its application in the context of drug discovery, grounded in mechanistic principles and field-proven insights.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound (CAS: 148490-97-5).
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a reagent dictate its handling, reactivity, and purification. This compound is typically a white to cream-colored solid at room temperature[3]. A summary of its key properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 292.07 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₉H₉IO₃ | [1][4][5] |
| CAS Number | 148490-97-5 | [1][3][4][6] |
| IUPAC Name | This compound | |
| Appearance | White to cream crystals or powder | [3] |
| Melting Point | 44-46 °C | [3] |
| Boiling Point | 318 °C at 760 mmHg | [4][5] |
| Density | 1.801 g/cm³ | [4][5] |
| InChI Key | MCNOTXROWOGSGU-UHFFFAOYSA-N | [1][5] |
| SMILES | COC1=C(C=CC(=C1)I)C(=O)OC | [6] |
Spectroscopic data is critical for reaction monitoring and final product confirmation. Infrared (FTIR) and Raman spectra for this compound are available in public databases, which can be used as a reference for quality control.
Synthesis Strategy: Electrophilic Aromatic Iodination
While several synthetic routes are conceivable, a highly efficient and common strategy for preparing this compound is the direct electrophilic iodination of its precursor, Methyl 2-methoxybenzoate. This approach is favored due to the predictable regioselectivity governed by the existing substituents on the aromatic ring.
Causality and Mechanistic Insight: The methoxy (-OCH₃) group at the 2-position is a strong activating group and is ortho-, para-directing. The methyl ester (-COOCH₃) group is a deactivating group and is meta-directing. The powerful para-directing influence of the methoxy group overwhelmingly controls the position of iodination, directing the incoming electrophile to the C4 position, which is para to the methoxy group and meta to the ester.
A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA). NIS is a mild and easy-to-handle source of electrophilic iodine (I⁺), making it a preferred reagent in many laboratory and process settings. The acid catalyst serves to activate the NIS, generating a more potent electrophilic species and enhancing the rate of reaction.
Diagram: Proposed Synthesis of this compound
Caption: Synthetic pathway from Methyl 2-methoxybenzoate.
Protocol 1: Synthesis via Electrophilic Iodination
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2-methoxybenzoate (1.0 eq). Dissolve it in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Catalyst Introduction: Slowly add trifluoroacetic acid (TFA) (0.2 eq) to the reaction mixture while stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
This self-validating protocol includes a quenching step to neutralize the iodinating agent and standard extraction and purification techniques to ensure the isolation of a high-purity final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The true power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and ability to form C(sp²)-C(sp²) bonds, the key linkage in biaryl compounds[7].
Expertise & Causality: this compound is an excellent substrate for several reasons:
-
Highly Reactive C-I Bond: The Carbon-Iodine bond is the weakest among the aryl halides (C-I < C-Br < C-Cl). This facilitates the crucial, and often rate-determining, oxidative addition step where the Pd(0) catalyst inserts into the C-I bond to form a Pd(II) intermediate[8]. This high reactivity allows for milder reaction conditions and lower catalyst loadings compared to aryl bromides or chlorides.
-
Defined Point of Connection: The iodine atom provides a specific and unchangeable point for the new carbon-carbon bond to form.
-
Functional Group Compatibility: The ester and methoxy groups are stable under typical Suzuki-Miyaura conditions, allowing for complex, functionalized molecules to be synthesized without the need for extensive protecting group strategies.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
-
Detailed Procedure:
-
Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with inert gas three times. This is critical to prevent oxygen from degrading the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Reaction times typically range from 4 to 16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the desired biaryl product.
-
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is imperative to consult the Safety Data Sheet (SDS) before use.
| Hazard Class | Statement |
| GHS Classification | Warning: H315 - Causes skin irritation. |
| Precautionary Statements | P264, P280, P302+P352, P332+P313, P362 |
-
Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from light and incompatible materials.
Conclusion
This compound stands out as a valuable and highly versatile building block for synthetic chemists, particularly those in the fields of pharmaceutical and materials science. Its well-defined physicochemical properties and, most importantly, the high reactivity of its carbon-iodine bond make it an ideal substrate for robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling. The methodologies and insights presented in this guide underscore its strategic importance and provide researchers with the foundational knowledge to confidently incorporate this powerful reagent into their synthetic workflows, accelerating the discovery and development of novel chemical entities.
References
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Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
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-
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Introduction: The Role of NMR in Structural Verification
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-iodo-2-methoxybenzoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as this compound, ¹H NMR spectroscopy serves as a critical tool for confirming its identity and purity. The precise chemical environment of each proton within the molecule generates a unique spectral signature, characterized by distinct chemical shifts, signal multiplicities, and coupling constants. This guide will deconstruct the ¹H NMR spectrum of this compound, offering a detailed interpretation grounded in fundamental principles of NMR theory.
Molecular Structure and Proton Environments
This compound (C₉H₉IO₃) possesses a substituted benzene ring, a methoxy group, and a methyl ester group.[1][2] The asymmetry of the substitution pattern on the aromatic ring renders each of the three aromatic protons chemically distinct. Additionally, the protons of the two methyl groups are in unique chemical environments. Consequently, we anticipate a total of five distinct signals in the ¹H NMR spectrum.
¹H NMR Spectral Analysis
The analysis of a ¹H NMR spectrum involves the interpretation of three key parameters for each signal: chemical shift (δ), integration, and multiplicity.[3] A thorough understanding of these parameters allows for the unambiguous assignment of each signal to a specific proton or group of equivalent protons in the molecule.
Predicted ¹H NMR Data
Based on established principles of NMR spectroscopy and the electronic effects of the substituents, the predicted ¹H NMR data for this compound is summarized below. The electron-donating methoxy group (-OCH₃) is expected to shield nearby protons, shifting their signals to a lower chemical shift (upfield). Conversely, the electron-withdrawing ester group (-COOCH₃) and the iodine atom will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.6 | Doublet (d) | ~8.5 | 1H |
| H-5 | ~7.3 | Doublet of Doublets (dd) | ~8.5, ~1.5 | 1H |
| H-3 | ~7.2 | Doublet (d) | ~1.5 | 1H |
| OCH₃ (ester) | ~3.9 | Singlet (s) | - | 3H |
| OCH₃ (ether) | ~3.8 | Singlet (s) | - | 3H |
Note: These are predicted values and may vary slightly depending on the solvent and spectrometer frequency.
Interpretation of Spectral Features
-
Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.[4]
-
H-6: This proton is ortho to the electron-withdrawing ester group and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 7-10 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[5]
-
H-3: This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. It will appear as a doublet due to the smaller meta-coupling with H-5.
-
-
Methyl Protons (-OCH₃): The two methoxy groups are not equivalent and will produce two distinct singlets.
-
Ester Methyl Protons: The protons of the methyl ester group are generally found around 3.9 ppm.
-
Ether Methyl Protons: The protons of the methoxy group directly attached to the aromatic ring are typically observed around 3.8 ppm.
-
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following is a standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for ¹H NMR).
- Determine the optimal pulse width (typically a 90° pulse).
- Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Analyze the multiplicity and measure the coupling constants for each multiplet.
Visualizing Spin-Spin Coupling
The coupling interactions between the aromatic protons can be visualized using a diagram. This helps in understanding the splitting patterns observed in the spectrum.
Caption: Spin-spin coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of a substituted aromatic compound. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all proton signals can be achieved. This detailed understanding is paramount for quality control, reaction monitoring, and the characterization of novel compounds in a research and development setting.
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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 4-iodo-2-methoxybenzoate
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4-iodo-2-methoxybenzoate, a key intermediate in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical experimental considerations.
Introduction: The Structural Significance of this compound
This compound (C₉H₉IO₃) is a polysubstituted aromatic compound whose utility in organic synthesis, particularly in cross-coupling reactions, is well-established.[1][2][3] The precise arrangement of the iodo, methoxy, and methyl ester substituents on the benzene ring dictates its reactivity and potential applications. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. By providing a unique fingerprint of the carbon skeleton, it allows for the verification of the substitution pattern on the aromatic ring.
This document will explore the predicted ¹³C NMR spectrum of this compound, detailing the rationale behind the chemical shift assignments based on established substituent effects. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality ¹³C NMR data for this and similar small molecules is provided.
Predicted ¹³C NMR Data and Interpretation
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be formulated based on established principles of NMR spectroscopy. The chemical shift of each carbon atom is influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.
The analysis of substituent effects on the chemical shifts of aromatic carbons is a well-documented field.[4][5] The methoxy group (-OCH₃) is an ortho, para-directing electron-donating group, which generally causes an upfield shift (shielding) of the ortho and para carbons. Conversely, the methyl ester group (-COOCH₃) is a meta-directing electron-withdrawing group, leading to a downfield shift (deshielding) of the ortho and para carbons. The iodine atom exhibits a "heavy-atom effect," which, contrary to what might be expected from its electronegativity, causes significant shielding (an upfield shift) of the carbon to which it is directly attached (the ipso-carbon).
Based on these principles, the predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | 165-170 | Typical range for an ester carbonyl carbon.[6][7] |
| C2-OCH₃ | 158-162 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |
| C6 | 130-135 | Aromatic CH ortho to the ester group, deshielded. |
| C5 | 130-135 | Aromatic CH meta to the ester group and ortho to the iodine. |
| C1 | 120-125 | Quaternary aromatic carbon attached to the ester group. |
| C3 | 115-120 | Aromatic CH meta to the ester and ortho to the methoxy group, shielded. |
| C4-I | 90-95 | Ipso-carbon attached to iodine, significantly shielded due to the heavy-atom effect.[8] |
| O-CH₃ | 55-60 | Carbon of the methoxy group.[6] |
| CO-OCH₃ | 51-55 | Carbon of the methyl ester group.[9] |
Visualizing the Molecular Structure and NMR Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with carbon numbering and a typical workflow for ¹³C NMR analysis.
Caption: Molecular structure of this compound with carbon numbering.
Caption: A generalized workflow for ¹³C NMR spectroscopic analysis.
Experimental Protocol for ¹³C NMR Data Acquisition
The following is a standard operating procedure for acquiring a proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[10]
-
Homogenization: Gently agitate or vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Calibration
-
Instrument Tuning: Before data acquisition, ensure the NMR spectrometer is properly tuned and shimmed for the specific probe and solvent used. This optimizes the magnetic field homogeneity.
-
Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.
III. Data Acquisition Parameters
For a standard proton-decoupled ¹³C NMR experiment, the following parameters are typical on a 400 or 500 MHz spectrometer:[11][12]
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, longer delays (5-10 times the longest T1 relaxation time) are necessary.[12]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.[7]
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
IV. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[9]
V. Data Analysis
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
-
Assignment: Assign each peak to a specific carbon atom in the molecule based on the predicted chemical shifts and knowledge of substituent effects. For more complex molecules, 2D NMR experiments like HSQC and HMBC can be employed for unambiguous assignments.[13]
Conclusion
¹³C NMR spectroscopy is a powerful and essential technique for the structural verification of this compound. By understanding the influence of the iodo, methoxy, and methyl ester substituents on the aromatic ring, a reliable prediction of the ¹³C NMR spectrum can be made. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and accuracy of structural assignments in a research and development setting.
References
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- Nummert, V., et al. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates.
- Bally, T., & Rablen, P. R. (2011). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
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solubility of Methyl 4-iodo-2-methoxybenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-iodo-2-methoxybenzoate in Organic Solvents
Abstract
This compound is a key halogenated aromatic intermediate used in a variety of organic syntheses.[1][2] A thorough understanding of its solubility characteristics is paramount for researchers and drug development professionals to ensure optimal reaction conditions, effective purification, and successful formulation. This guide provides a comprehensive analysis of the physicochemical properties of this compound, a theoretical framework for predicting its solubility in common organic solvents, and a detailed, field-proven protocol for its empirical determination.
Introduction: The Critical Role of Solubility in Synthesis
The success of any chemical process, from small-scale research to large-scale manufacturing, hinges on the precise control of reaction parameters. Among these, solvent selection is critical. The solvent not only facilitates the interaction of reactants but also dictates the efficiency of subsequent purification steps like crystallization and chromatography. This compound, with its substituted benzene ring, presents a unique solubility profile that must be well-understood for its effective use. This document serves as a technical resource, combining theoretical principles with practical, actionable methodologies to empower scientists in their work with this versatile compound. The fundamental principle that structure dictates function is the cornerstone of this analysis, allowing for predictive insights into the compound's behavior in various solvent systems.
Molecular Structure and Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₉H₉IO₃) possesses several functional groups that contribute to its overall polarity and potential for intermolecular interactions:
-
Iodinated Benzene Ring: The large, electron-rich aromatic ring is the dominant feature. The iodine atom further increases the molecule's molecular weight and polarizability, contributing significantly to London dispersion forces. This feature suggests a strong affinity for nonpolar and aromatic solvents.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity and dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors, potentially allowing for solubility in protic solvents.
-
Methoxy Group (-OCH₃): Similar to the ester group, the methoxy group adds polarity and can accept hydrogen bonds.
These features result in a molecule of moderate lipophilicity, as indicated by a computed XLogP3 value of approximately 2.7.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₉IO₃ | [1][3] |
| Molecular Weight | 292.07 g/mol | [3] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 41-48 °C | [2] |
| Boiling Point | 318 °C at 760 mmHg | [3][4] |
| Density | 1.801 g/cm³ | [3][4] |
| Computed XLogP3 | 2.7 |[3] |
Theoretical Solubility Framework
While specific quantitative solubility data for this compound is not widely published, a robust predictive framework can be established based on the "like dissolves like" principle.[5] The interplay between the compound's large, polarizable, nonpolar backbone and its polar functional groups dictates its affinity for different solvent classes.
Caption: Intermolecular forces driving solubility.
Table 2: Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic ring of the solute interacts favorably via π-stacking and London dispersion forces with the solvent. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Low | Solubility is driven by London dispersion forces, but the lack of strong dipole interactions limits high solubility. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions between the solvent and the ester/methoxy groups of the solute are the primary drivers. |
| Polar Protic | Methanol, Ethanol | Moderate | The compound can act as a hydrogen bond acceptor but not a donor. The large nonpolar portion of the molecule limits miscibility.[5] |
| Highly Polar | Water, Acetonitrile | Very Low | The large, hydrophobic iodinated benzene ring dominates, making the compound poorly soluble in water.[6] |
| Amide Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic molecules. |
Standardized Protocol for Experimental Solubility Determination
Trustworthy experimental data is the gold standard. The following protocol provides a self-validating, systematic approach to determining the solubility of this compound at room temperature.[7][8]
4.1. Materials and Equipment
-
This compound (≥98% purity)[1]
-
Analytical balance (±0.1 mg accuracy)
-
Vortex mixer
-
Calibrated pipettes
-
2 mL glass vials with screw caps
-
A selection of organic solvents (analytical grade)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves.[9]
4.2. Experimental Workflow
Caption: Workflow for solubility determination.
4.3. Step-by-Step Methodology
-
Preparation: Tare a clean, dry 2 mL glass vial on an analytical balance. Add approximately 20 mg of this compound to the vial and record the exact mass.
-
Initial Solvent Addition: Add 0.5 mL of the chosen organic solvent to the vial.
-
Equilibration: Cap the vial securely and vortex the mixture vigorously for 60-90 seconds. Allow the vial to stand for 2-3 minutes and visually inspect for any undissolved solid.
-
Titration to Saturation:
-
If the solid has completely dissolved: The compound is soluble at >40 mg/mL. Add another pre-weighed ~20 mg portion of the solid, record the new total mass, and repeat Step 3. Continue this process until a small amount of solid material remains undissolved.
-
If the solid has not completely dissolved: Add the solvent in 0.25 mL increments, vortexing for 60-90 seconds after each addition. Continue until the solid is completely dissolved.
-
-
Data Calculation and Classification: Once the saturation point is reached (either by adding solute to a clear solution or by dissolving all solute with additional solvent), calculate the solubility in mg/mL or g/L. Classify the solubility based on a standard convention (e.g., USP solubility criteria).
4.4. Safety Precautions
-
Always handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate PPE, including gloves and safety glasses, to avoid skin and eye contact.[10]
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used to understand their individual hazards.[11]
Applications of Solubility Data
The empirically determined solubility data has direct and immediate applications in the laboratory:
-
Reaction Chemistry: Selecting a solvent in which all reactants are highly soluble can increase reaction rates and improve yields. For coupling reactions, which this compound often undergoes, solvents like THF or Toluene are common choices.[12]
-
Crystallization/Purification: A suitable solvent system for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The data from the protocol can identify potential solvents to screen for this purpose.
-
Chromatography: Understanding solubility is key to choosing the correct mobile phase for chromatographic purification, ensuring the compound properly interacts with the stationary phase without precipitating on the column.
Conclusion
References
[7] University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
[8] University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
[13] PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]
[14] Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
[12] Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
[10] Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]
[5] Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl 4-iodo-2-methoxybenzoate
This guide provides a comprehensive overview of the critical factors influencing the stability of Methyl 4-iodo-2-methoxybenzoate (CAS No: 148490-97-5), a key intermediate in complex organic syntheses. Adherence to the principles and protocols outlined herein is essential for ensuring the compound's integrity, maximizing experimental reproducibility, and safeguarding laboratory personnel. We will delve into the compound's inherent chemical liabilities, postulate degradation pathways based on its molecular structure, and provide actionable protocols for its proper storage and handling.
Physicochemical Characteristics
A foundational understanding of a compound's physical properties is paramount to its proper handling. This compound is typically a white to cream-colored solid at room temperature.[1] Its characteristics are summarized in the table below. The relatively low melting point indicates that it may be supplied as a fused solid or even a liquid depending on ambient temperatures.[1][2]
| Property | Value | Source(s) |
| CAS Number | 148490-97-5 | [2][3] |
| Molecular Formula | C₉H₉IO₃ | [2][4] |
| Molar Mass | 292.07 g/mol | [4] |
| Appearance | White to cream crystals, powder, or fused solid | [1] |
| Melting Point | 41.0 - 48.0 °C | [1][2] |
| Boiling Point | ~318 °C at 760 mmHg | [5] |
| Purity | ≥98.0% | [1][2] |
Chemical Stability and Potential Degradation Pathways
While safety data sheets generally describe this compound as stable under normal conditions, this statement warrants a more nuanced, mechanism-based examination for research applications.[6] The molecule's stability is governed by the interplay of its three core functional groups: the aryl iodide, the methyl ester, and the methoxy ether. Incompatibility with strong oxidizing agents is a primary concern.[7]
Key Chemical Liabilities
-
Aryl-Iodide Bond: The carbon-iodine bond is the most significant liability. It is susceptible to cleavage, particularly when exposed to light (photolysis) or high temperatures, which can initiate radical reactions. Furthermore, this functionality is the reactive site for many coupling reactions, highlighting its inherent reactivity.[8]
-
Methyl Ester Group: Ester groups are prone to hydrolysis, a reaction that is catalyzed by both acid and base. The presence of ambient moisture, especially if the compound is stored improperly or exposed to acidic or basic contaminants, can lead to the formation of 4-iodo-2-methoxybenzoic acid.
-
Methoxy Ether Group: The methoxy group is generally more stable than the ester or aryl-iodide. However, ether cleavage can occur under harsh acidic conditions (e.g., HBr, HI). While less common under standard storage conditions, O-demethylation is a known metabolic degradation pathway for related methoxybenzoate compounds, indicating the bond is cleavable.[9]
Postulated Degradation Mechanisms
The following diagram illustrates the primary environmental factors that can compromise the integrity of this compound and the resulting degradation products.
Caption: Key factors influencing the stability of this compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure user safety, a stringent protocol for storage and handling is required. The compound is known to cause skin and eye irritation and may cause respiratory irritation if inhaled.[7][10]
Long-Term Storage Protocol
The consensus from supplier data indicates that the compound should be stored in a controlled environment.[7][10]
-
Temperature: Store in a cool, well-ventilated area, with a recommended temperature range of 10°C to 25°C.[6] Avoid storing in direct sunlight or near heat sources.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize exposure to moisture and oxygen.
-
Light: Protect from light. Use an amber glass vial or store the original container inside a light-blocking secondary container.
-
Container: The container must be kept tightly closed to prevent moisture ingress and contamination.[6][7][10]
-
Security: For laboratory safety and inventory control, it is recommended to store the compound in a locked cabinet or facility.[6][10][11]
Standard Protocol for Aliquoting and Use
This protocol is designed to preserve the integrity of the bulk material while ensuring the accurate and safe dispensing of the compound for experimental use.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.
-
Environment: Conduct all handling within a certified chemical fume hood to mitigate inhalation risks.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety glasses or goggles, and a lab coat.[11][12]
-
Dispensing:
-
To prevent dust formation, avoid vigorous scraping or agitation.[12]
-
Use clean, dry spatulas and weighing vessels. If static is an issue, utilize an anti-static gun or weigh boat.
-
Promptly and securely reseal the main container cap after extracting the desired amount.
-
-
Cleaning: Thoroughly clean any spills immediately. Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7][10][13]
-
Waste Disposal: Dispose of contaminated materials and excess compound as hazardous waste in accordance with local, state, and federal regulations.[10][11]
Summary of Stability and Storage Parameters
The following table provides a consolidated reference for the optimal management of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 10°C – 25°C | Prevents potential thermolysis; avoids freeze/thaw cycles. |
| Light Exposure | Protect from light (Store in dark) | Minimizes risk of photolytic cleavage of the C-I bond. |
| Atmosphere | Keep container tightly sealed; inert atmosphere for long-term storage | Prevents hydrolysis from atmospheric moisture and oxidation.[7][10] |
| Incompatibilities | Strong oxidizing agents | Avoids potential hazardous reactions and degradation.[7] |
| Handling | In a fume hood with appropriate PPE | Ensures user safety from irritation and inhalation hazards.[10][11] |
Conclusion
The chemical integrity of this compound is contingent upon a diligent approach to its storage and handling. The primary liabilities—the aryl-iodide bond and the methyl ester group—are sensitive to light, moisture, and temperature. By implementing the protocols detailed in this guide, researchers can minimize degradation, ensure the validity of their experimental outcomes, and maintain a safe laboratory environment.
References
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An In-depth Technical Guide to Methyl 4-iodo-2-methoxybenzoate: A Strategic Intermediate in Modern Synthesis
This guide provides an in-depth exploration of Methyl 4-iodo-2-methoxybenzoate, a pivotal synthetic intermediate. We will move beyond a simple recitation of facts to a deeper analysis of its reactivity, strategic applications, and the causal logic behind its use in complex molecular design. This document is intended for researchers, medicinal chemists, and process development professionals who require a practical and scientifically rigorous understanding of this versatile building block.
Core Characteristics and Strategic Value
This compound (CAS No. 148490-97-5) is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups.[1] The molecule's architecture—an electron-donating methoxy group, an electron-withdrawing methyl ester, and a highly reactive carbon-iodine bond—makes it a strategically versatile scaffold for constructing complex molecular frameworks.
The methoxy group at the ortho position to the ester influences the electronic environment and steric hindrance around the reactive sites, while the iodo group at the para position serves as a prime handle for carbon-carbon bond formation. This specific arrangement allows for selective and predictable transformations, a cornerstone of efficient synthetic design.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is critical for experimental design, safety, and scale-up. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₃ | [2][3][4] |
| Molecular Weight | 292.07 g/mol | [2][4] |
| Appearance | White solid or clear, colorless to yellow liquid | [5] |
| Melting Point | 44-46 °C | [5] |
| Boiling Point | 318 °C at 760 mmHg | [3][4] |
| Density | 1.801 g/cm³ | [3][4] |
| CAS Number | 148490-97-5 | [1][5] |
Synthesis of the Intermediate
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative synthetic strategies. A common laboratory-scale synthesis involves the iodination of a suitably substituted benzoic acid precursor, followed by esterification. A representative procedure, adapted from the synthesis of a related isomer, is the methylation of the corresponding carboxylic acid.
Illustrative Synthetic Protocol: Methylation
This protocol describes the methylation of a hydroxy-iodobenzoate precursor, a common final step in forming such intermediates.
-
Dissolution: Dissolve the precursor, for instance Methyl 3-iodo-4-hydroxybenzoate (1.0 eq), in a suitable polar aprotic solvent like Dimethylformamide (DMF).[6]
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, ~1.3 eq) to the solution to deprotonate the hydroxyl group.[6]
-
Methylation: Introduce a methylating agent, typically methyl iodide (CH₃I, ~1.5 eq).[6]
-
Heating: Heat the reaction mixture (e.g., to 60 °C) for several hours to drive the reaction to completion.[6]
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.[6]
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product can be purified by recrystallization from a solvent system like petroleum ether to yield the pure methyl iodo-methoxybenzoate.[6]
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound stems from the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the aryl halides (C-I > C-Br > C-Cl) for the initial, rate-limiting oxidative addition step in the catalytic cycle, making it an ideal substrate for these transformations.[7]
// Nodes A [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Addition\n(Rate-Limiting Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Aryl-Pd(II)-I Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Aryl-Pd(II)-R' Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Coupled Product\n(Aryl-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Aryl-Iodide\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Coupling Partner\n(e.g., Boronic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="+ Aryl-Iodide", color="#5F6368"]; H -> B [style=dashed, color="#4285F4"]; B -> C [color="#5F6368"]; C -> D [label="+ Coupling Partner", color="#5F6368"]; I -> D [style=dashed, color="#EA4335"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#34A853"]; F -> A [label="Regeneration", style=dashed, color="#5F6368"]; } } Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is arguably the most widely used cross-coupling reaction in pharmaceutical development.[8] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it highly valuable.
Causality in Protocol Design: The choice of catalyst, base, and solvent is critical. A Pd(0) source, like Pd(PPh₃)₄, is often used.[9] The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] A mixture of an organic solvent (like toluene or dioxane) and water is frequently employed, as water can aid in the dissolution of the base and facilitate the formation of the active boronate.[7][9]
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).[7][9]
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7][9]
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 toluene/water, via syringe.[7]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
B. Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[10][11] This reaction is fundamental for creating rigid structural motifs found in many natural products, pharmaceuticals, and organic materials.
Mechanistic Insight: The traditional Sonogashira reaction employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[10] The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the aryl-palladium(II) complex generated from the oxidative addition step. An undesirable side reaction is the copper-mediated oxidative dimerization of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[12] To circumvent this, copper-free Sonogashira protocols have been developed, which are often preferred in late-stage synthesis to avoid potential copper contamination of the final product.[13]
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).[12]
-
Inert Atmosphere: Rigorously degas the flask by evacuating and backfilling with high-purity argon three times.
-
Solvent and Alkyne Addition: Under a positive argon flow, add degassed anhydrous toluene, followed by the terminal alkyne (1.2 eq.) via syringe.[12]
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.[12]
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the desired aryl alkyne.[12]
C. Heck Reaction
The Heck (or Mizoroki-Heck) reaction forms a substituted alkene through the coupling of an aryl halide with an alkene in the presence of a base.[14] This reaction is a powerful tool for C-C bond formation and alkene functionalization.
Causality in Protocol Design: The Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A β-hydride elimination step then releases the final product and regenerates a palladium-hydride species. The base (often an amine like triethylamine or an inorganic base like sodium carbonate) is crucial for neutralizing the hydrogen halide (HI) formed during the cycle and regenerating the active Pd(0) catalyst from the palladium-hydride intermediate.[15]
// Nodes start [label="Prepare Reagents in\nSchlenk Flask", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Evacuate & Backfill\nwith Argon (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvents [label="Add Degassed\nSolvents & Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reactants [label="Add Alkene &\nAryl Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Reaction Mixture\n(e.g., 100-120 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Cool, Quench,\n& Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Isolated Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> inert; inert -> add_solvents; add_solvents -> add_reactants; add_reactants -> heat; heat -> monitor; monitor -> heat [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; } } Caption: Experimental workflow for a typical Heck reaction.
-
Reagent Preparation: In a reaction vessel, place this compound (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq.).[15][16]
-
Solvent Addition: Add a polar aprotic solvent such as N-methylpyrrolidone (NMP) or acetonitrile.[15][16]
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 100-120 °C. The reaction is typically complete within a few hours.[14]
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via column chromatography.
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound translates directly to its application in high-value fields.
-
Pharmaceuticals: This intermediate is a building block in the synthesis of complex heterocyclic systems and substituted biaryls, which are common motifs in pharmacologically active compounds. Its use has been noted in the development of potential anti-inflammatory and anti-cancer agents, as well as inhibitors for viral enzymes.[17][18]
-
Materials Science: The ability to introduce diverse functional groups via cross-coupling makes this reagent useful in creating novel organic materials. For example, it can be incorporated into polymers to modify properties like thermal stability or used to synthesize liquid crystals and components for organic light-emitting diodes (OLEDs).[17][18]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[19][20]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[20][21] Wash hands thoroughly after handling.[19][21]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound can be light-sensitive, so storage in an opaque or amber container is recommended.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.[21]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[21]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[19]
-
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides chemists with a reliable and versatile platform for innovation. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to build the complex molecules that drive progress in medicine and materials science.
References
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This compound - ChemBK . ChemBK. Available from: [Link]
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Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses . Organic Syntheses. Available from: [Link]
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Methyl 3-iodo-4-methoxybenzoate | 35387-93-0 - J&K Scientific LLC . J&K Scientific. Available from: [Link]
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Material Safety Data Sheet - Methyl 4-Iodobenzoate - Cole-Parmer . Cole-Parmer. Available from: [Link]
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Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate . ResearchGate. Available from: [Link]
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Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate . ResearchGate. Available from: [Link]
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Sonogashira coupling - Wikipedia . Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Heck reaction - Wikipedia . Wikipedia. Available from: [Link]
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Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing . Royal Society of Chemistry. Available from: [Link]
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Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed . PubMed. Available from: [Link]
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The Emergence of a Key Synthetic Intermediate: A Technical Guide to the Synthesis of Methyl 4-iodo-2-methoxybenzoate
Introduction
In the landscape of modern organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount for the construction of complex molecules with desired properties. Methyl 4-iodo-2-methoxybenzoate (CAS No. 148490-97-5), a polysubstituted benzene derivative, has emerged as a valuable building block for researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the iodo group serves as a versatile handle for cross-coupling reactions, the ester provides a site for further modification or hydrolysis, and the methoxy group influences the electronic properties and conformation of the molecule. This guide provides an in-depth look into a plausible first synthesis of this important intermediate, detailing the underlying chemical principles, a step-by-step experimental protocol, and its potential applications. While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, the synthetic route presented herein is based on well-established and robust chemical transformations, representing a logical and efficient pathway to its creation.
A Plausible Inaugural Synthesis: A Two-Step Approach
The most logical and efficient synthesis of this compound from readily available starting materials involves a two-step sequence:
-
Electrophilic Iodination of 2-methoxybenzoic acid.
-
Fischer-Speier Esterification of the resulting 4-iodo-2-methoxybenzoic acid.
This approach is strategically sound as it introduces the less reactive iodo group onto the aromatic ring first, followed by a robust esterification that is tolerant of the halide.
Step 1: Regioselective Iodination of 2-Methoxybenzoic Acid
The initial step focuses on the introduction of an iodine atom onto the 2-methoxybenzoic acid backbone. The directing effects of the substituents on the aromatic ring are crucial for the success of this transformation. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1] The carboxylic acid group (-COOH), on the other hand, is a deactivating group and a meta-director. In an electrophilic aromatic substitution reaction, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile to the positions ortho and para to it.
Given that the position ortho to the methoxy group is already occupied by the carboxylic acid, and the other ortho position is sterically hindered, the substitution occurs predominantly at the para position, yielding 4-iodo-2-methoxybenzoic acid. A common and effective reagent for this type of iodination is molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates the electrophilic iodine species in situ.
Step 2: Fischer-Speier Esterification
With the iodinated carboxylic acid in hand, the subsequent step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this purpose.[2][3][4][5][6] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 4-Iodo-2-methoxybenzoic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (15.2 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Reagent Addition: To the stirred solution, add molecular iodine (25.4 g, 0.1 mol).
-
Initiation: Slowly add concentrated nitric acid (5 mL) dropwise to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to 80°C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The product will precipitate out of solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven to yield 4-iodo-2-methoxybenzoic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 4-iodo-2-methoxybenzoic acid (27.8 g, 0.1 mol) in methanol (250 mL).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with constant stirring.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Pour the remaining mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | White solid |
| 4-Iodo-2-methoxybenzoic acid | C₈H₇IO₃ | 278.04 | White to pale yellow solid |
| This compound | C₉H₉IO₃ | 292.07 | White to off-white solid |
Mechanistic Insights
Electrophilic Iodination Mechanism
Caption: Simplified mechanism of electrophilic iodination.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The oxidizing agent converts molecular iodine into a more potent electrophilic species, the iodonium ion (I⁺) or a polarized complex. The electron-rich aromatic ring of 2-methoxybenzoic acid then attacks this electrophile. The strong resonance donation from the methoxy group stabilizes the positive charge in the resulting arenium ion intermediate, particularly when the attack occurs at the para position. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Fischer Esterification Mechanism
Caption: Key steps in the Fischer-Speier esterification mechanism.
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the oxygen atom of methanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the incoming methanol moiety to one of the hydroxyl groups.
-
Elimination of water as a leaving group, regenerating the carbonyl double bond.
-
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
Characterization of this compound
The structure of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic region will display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (292.07 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H stretches.
-
Melting Point: The purified compound should have a sharp melting point, which has been reported to be in the range of 44-46°C.
Applications in Research and Drug Development
This compound is a valuable intermediate due to the presence of the aryl iodide. This functional group is a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[7] This reactivity allows for the elaboration of the aromatic core, enabling the synthesis of a diverse array of more complex molecules.
While specific, large-scale applications may not be widely documented, compounds with this structural motif are of interest in:
-
Pharmaceutical Synthesis: As a scaffold for the development of novel therapeutic agents. The iodo- and methoxy-substituted benzoic acid core is found in various biologically active molecules.[8]
-
Materials Science: In the synthesis of organic electronic materials, ligands for metal-organic frameworks (MOFs), and other functional materials where precise control over the molecular architecture is required.
Conclusion
This compound stands as a testament to the power of fundamental organic reactions in creating versatile chemical building blocks. While the exact moment of its "discovery" may be embedded within the broader history of synthetic chemistry, its value is clear. The plausible synthetic route detailed in this guide, employing regioselective iodination followed by Fischer esterification, represents a robust and efficient method for its preparation. As the demand for novel and complex organic molecules continues to grow across various scientific disciplines, the importance of such well-functionalized intermediates will undoubtedly increase, making a thorough understanding of their synthesis and properties essential for the modern research scientist.
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A Technical Guide to the Spectroscopic Characterization of Methyl 4-iodo-2-methoxybenzoate
Introduction
Methyl 4-iodo-2-methoxybenzoate is a halogenated aromatic ester with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.[1] Its utility in cross-coupling reactions and as a precursor for more complex molecular architectures necessitates a comprehensive and unambiguous structural elucidation.[1] This technical guide provides an in-depth analysis of the spectroscopic techniques required for the definitive characterization of this compound, grounded in field-proven insights and established scientific principles. We will explore the expected and observed data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral features.
The molecular structure of this compound is presented below. The strategic placement of the iodo, methoxy, and methyl ester substituents on the benzene ring gives rise to a unique spectroscopic fingerprint that we will dissect in the subsequent sections.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to be well-resolved, offering distinct signals for the aromatic and methyl protons.
Experimental Protocol
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Data would be processed with appropriate phasing and baseline correction.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integrations for the protons of this compound are summarized in the table below. These predictions are based on established substituent effects on aromatic rings.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 7.6 | d | ~ 8.0 | 1H |
| H-5 | ~ 7.3 | dd | ~ 8.0, 1.5 | 1H |
| H-3 | ~ 7.2 | d | ~ 1.5 | 1H |
| OCH₃ (ester) | ~ 3.9 | s | - | 3H |
| OCH₃ (methoxy) | ~ 3.8 | s | - | 3H |
Interpretation and Causality
The aromatic region of the spectrum (δ 7.0-8.0 ppm) is expected to display three distinct signals corresponding to the three protons on the benzene ring.
-
H-6: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating methoxy group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 (ortho coupling, J ≈ 8.0 Hz) and H-3 (meta coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets.
-
H-3: This proton is situated between the methoxy and iodo substituents. It is expected to be the most upfield of the aromatic protons and appear as a doublet due to the small meta coupling with H-5.
The two methyl groups are in different chemical environments and are therefore expected to produce two distinct singlets.
-
Ester Methyl Protons (-COOCH₃): These protons are deshielded by the adjacent carbonyl group and are predicted to resonate at a lower field (~3.9 ppm) compared to the methoxy methyl protons.
-
Methoxy Methyl Protons (-OCH₃): These protons are attached to an oxygen atom on the aromatic ring and are expected to appear at a slightly higher field (~3.8 ppm).
Caption: Predicted ¹H NMR coupling relationships for the aromatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. In the case of this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.
Experimental Protocol
A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each carbon. The same deuterated solvent and internal standard would be employed.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbons of this compound are presented below. These predictions are based on incremental substituent effects on the benzene ring and typical values for ester and methoxy carbons.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~ 166 |
| C-2 (C-OCH₃) | ~ 158 |
| C-1 (C-COOCH₃) | ~ 139 |
| C-5 | ~ 132 |
| C-6 | ~ 129 |
| C-3 | ~ 122 |
| C-4 (C-I) | ~ 95 |
| OCH₃ (ester) | ~ 52 |
| OCH₃ (methoxy) | ~ 56 |
Interpretation and Causality
The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents.
-
C-2 and C-4: The carbons directly attached to the electronegative oxygen (C-2) and the iodine (C-4) atoms will show significant shifts. The methoxy group is strongly electron-donating, shifting C-2 downfield, while the iodo group also has a notable, albeit more complex, effect on the chemical shift of C-4.
-
C-1, C-3, C-5, C-6: The remaining aromatic carbons will have chemical shifts determined by their positions relative to the substituents.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with the ester methyl carbon at a slightly lower field than the methoxy methyl carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (using a KBr pellet or as a thin film) or dissolved in a suitable solvent.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and aromatic functionalities. Aromatic esters are known to exhibit a characteristic pattern of strong absorptions.[6][7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| ~ 2950 | Aliphatic C-H stretch (methyl) | Medium-Weak |
| ~ 1725 | C=O stretch (ester) | Strong |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium |
| ~ 1280 | C-C-O stretch (ester) | Strong |
| ~ 1130 | O-C-C stretch (ester) | Strong |
| ~ 1050 | C-O stretch (methoxy) | Medium |
| ~ 850-800 | C-H out-of-plane bend (aromatic) | Strong |
The most prominent feature in the IR spectrum will be the strong absorption band around 1725 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[8][9] The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong absorptions around 1280 cm⁻¹ and 1130 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol
A mass spectrum would typically be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, ionized by a high-energy electron beam, and the resulting ions separated based on their mass-to-charge ratio (m/z).
Predicted Fragmentation Pattern
The molecular formula of this compound is C₉H₉IO₃, with a molecular weight of 292.07 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 292. The fragmentation of aromatic esters often proceeds through characteristic pathways.[10][11]
| m/z | Proposed Fragment Ion | Neutral Loss |
| 292 | [M]⁺ | - |
| 261 | [M - OCH₃]⁺ | •OCH₃ |
| 233 | [M - COOCH₃]⁺ | •COOCH₃ |
| 134 | [M - I]⁺ | •I |
| 106 | [M - I - CO]⁺ | •I, CO |
| 77 | [C₆H₅]⁺ | - |
The base peak in the spectrum is likely to be the acylium ion at m/z 261, formed by the loss of the methoxy radical from the ester group. Another significant fragmentation pathway involves the loss of the entire methyl ester group to give an ion at m/z 233. Cleavage of the carbon-iodine bond would result in an ion at m/z 134.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. The predicted spectral data, based on established principles and analysis of analogous compounds, offers a robust framework for researchers and drug development professionals to confidently identify and assess the purity of this important synthetic intermediate. The interplay of the iodo, methoxy, and methyl ester substituents creates a unique and interpretable spectroscopic signature, underscoring the power of these analytical techniques in modern chemical science.
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commercial availability of Methyl 4-iodo-2-methoxybenzoate
An In-depth Technical Guide to Methyl 4-iodo-2-methoxybenzoate for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 148490-97-5), a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple catalog listing to explore its commercial landscape, practical applications, and the critical technical data necessary for its effective use in a laboratory setting.
Core Compound Identity and Physicochemical Properties
This compound is a halogenated aromatic ester. The strategic placement of the iodo- and methoxy- groups on the benzoate scaffold makes it a versatile building block in organic synthesis. The iodine atom provides a reactive handle for a variety of cross-coupling reactions, while the methoxy group and methyl ester can influence the electronic properties and reactivity of the molecule, in addition to serving as points for further modification.
Its key physical and chemical properties are summarized below, compiled from various commercial and database sources.
| Property | Value | Source(s) |
| CAS Number | 148490-97-5 | [1][2][3][4] |
| Molecular Formula | C₉H₉IO₃ | [1][2][4] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| Appearance | White to cream crystals, powder, or fused solid | [1][4] |
| Melting Point | 41-48 °C | [1][4] |
| Boiling Point | 318 °C at 760 mmHg | [2][5] |
| Density | ~1.801 g/cm³ | [2][5] |
| Purity (Typical) | ≥98% | [1][4] |
Commercial Availability and Strategic Procurement
This compound is readily available from a range of chemical suppliers, catering to both academic research and bulk industrial needs. It is typically classified as a research chemical or an intermediate for organic synthesis.[3]
Representative Supplier Analysis
The following table provides a snapshot of the commercial landscape. Prices and availability are subject to change and are presented for illustrative purposes.
| Supplier | Grade/Purity | Available Quantities | Example Pricing | Notes |
| Strem Chemicals | min. 98% | 25g, 100g | $120 (25g), $360 (100g) | Offers volume discounts.[1] |
| Thermo Scientific | 98+% | 25g | Inquire for price | Formerly an Alfa Aesar product.[4] |
| Biosynth | Research Grade | 10g, 25g, 50g | $95 (10g), $129.75 (25g) | Marketed as a versatile building block. |
| Dabos (via Grainger) | N/A | 100g | $612.38 (100g) | Requires a commercial address for delivery.[6] |
| CHEMLYTE SOLUTIONS | Industrial Grade | Bulk | Inquire for price | Chinese manufacturer, established in 2019.[2] |
Procurement Workflow for a Research Environment
The decision to purchase a chemical like this compound involves more than just price comparison. Purity, documentation (Certificate of Analysis), and supplier reliability are paramount. The following workflow outlines a best-practice approach for procurement.
Synthetic Considerations and Plausible Routes
While this compound is commercially available, understanding its synthesis is crucial for impurity profiling and developing novel analogues. A common and logical laboratory-scale synthesis would involve the electrophilic iodination of the electron-rich aromatic ring of Methyl 2-methoxybenzoate.
Conceptual Synthesis Protocol
The methoxy group (-OCH₃) at the 2-position is an ortho-, para-director. Since the ortho- positions are sterically hindered by the methoxy and ester groups, the iodination is highly likely to occur at the para- position (position 4).
Reaction: Electrophilic Iodination of Methyl 2-methoxybenzoate.
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 2-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Reagent Addition: Add an iodinating agent. A common and effective choice is N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). The acid protonates NIS, making it a more potent electrophile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the mixture with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its utility as a functionalized building block. Aryl iodides are among the most reactive aryl halides in metal-catalyzed cross-coupling reactions, making this compound an excellent substrate for constructing more complex molecular architectures.
-
Palladium-Catalyzed Cross-Coupling: It is an ideal substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse compound libraries for screening.[7]
-
Intermediate for Complex Scaffolds: The ester and methoxy groups can be further manipulated. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the methoxy group can potentially be demethylated to a phenol, opening up avenues for further derivatization.
-
Scaffold for Biologically Active Molecules: While specific examples for this exact isomer are not prevalent in the immediate literature, related iodo-methoxybenzoate structures are used as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[7][8] Its structural motifs are relevant to the development of novel therapeutics, potentially in areas like immuno-oncology where novel small molecules are sought to modulate myeloid cell biology.[9]
Quality Control and Analytical Characterization
Ensuring the purity and identity of the starting material is a non-negotiable step in any synthetic campaign. For this compound, a combination of chromatographic and spectroscopic techniques is standard.
Standard QC Workflow
Expected ¹H NMR Spectral Data
A proton NMR spectrum is the most powerful tool for confirming the structure. Based on standard chemical shift principles, the expected spectrum in CDCl₃ would be:
| Protons | Position | Multiplicity | Approx. Chemical Shift (ppm) | Integration |
| Methoxy (-OCH₃) | C2-OCH₃ | Singlet (s) | 3.8 - 4.0 | 3H |
| Ester Methyl (-COOCH₃) | Ester-OCH₃ | Singlet (s) | 3.8 - 4.0 | 3H |
| Aromatic H | H-6 | Doublet (d) | ~6.8 | 1H |
| Aromatic H | H-5 | Doublet of Doublets (dd) | ~7.5 | 1H |
| Aromatic H | H-3 | Doublet (d) | ~7.6 | 1H |
Note: The exact chemical shifts for the two singlets may be very close and could potentially overlap. The aromatic region will show a characteristic pattern confirming the 1,2,4-trisubstitution.[10][11]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards according to available Safety Data Sheets (SDS).[12][13][14]
GHS Hazard Summary
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14] Use proper glove removal technique to avoid skin contact.[12]
-
Dispensing: When weighing the solid, take measures to prevent dust formation. Use anti-static and spark-proof equipment where possible.[12]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Avoid letting the product enter drains.
-
Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and protect from light.
-
Disposal: Dispose of contents and container in accordance with local, state, and federal hazardous waste regulations.[13]
Conclusion
This compound is a commercially accessible and highly valuable building block for chemical synthesis, particularly in the fields of pharmaceutical and materials science. Its well-defined reactivity, primarily as a substrate in cross-coupling reactions, allows for the efficient construction of complex molecular targets. Researchers utilizing this compound should prioritize procurement from reputable suppliers, conduct thorough incoming quality control, and adhere strictly to established safety protocols to ensure both the integrity of their research and the safety of laboratory personnel.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the intricate world of pharmaceutical research and drug development, the safe and effective handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling protocols for Methyl 4-iodo-2-methoxybenzoate, a key building block in the synthesis of complex organic molecules. By integrating established safety principles with practical, field-tested insights, this document aims to empower researchers to mitigate risks and foster a culture of safety in the laboratory.
Compound Profile and Inherent Hazards
This compound (CAS No. 148490-97-5) is a substituted aromatic compound with the molecular formula C9H9IO3.[1][2] Its utility in organic synthesis, particularly in cross-coupling reactions, is well-established. However, the presence of an iodo-group on the aromatic ring, coupled with the overall molecular structure, necessitates a thorough understanding of its potential hazards.
GHS Classification and Hazard Statements
Based on aggregated data, this compound is classified as a hazardous substance.[3] The primary hazards associated with this compound are:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]
It is crucial to note that while some safety data sheets for structurally similar iodo-aromatic compounds may present conflicting information, a conservative approach that assumes these hazards is essential for ensuring laboratory safety.
Toxicological Insights
While specific toxicological studies on this compound are not extensively documented in readily available literature, the toxicology of iodo-aromatic compounds, in general, warrants careful consideration.[4][5] The iodine substituent can influence the compound's reactivity and metabolic pathways, potentially leading to the formation of reactive intermediates. Furthermore, some studies have highlighted the potential for iodinated compounds to form toxic disinfection by-products in the environment, underscoring the importance of proper disposal.[6]
| Hazard Category | GHS Classification | Key Precautionary Measures |
| Skin Contact | Irritant (Category 2) | Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated contact. |
| Eye Contact | Irritant (Category 2) | Wear safety glasses with side shields or chemical goggles. |
| Inhalation | Potential Respiratory Irritant (Category 3) | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Ingestion | Assumed to be harmful | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
A Proactive Approach to Risk Mitigation: The Hierarchy of Controls
A robust safety protocol extends beyond simply wearing personal protective equipment (PPE). The hierarchy of controls provides a systematic framework for minimizing exposure to hazardous substances.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workplace that isolate workers from hazards. For handling this compound, the following are critical:
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]
-
Safety Shower and Eyewash Station: These must be readily accessible and regularly tested.[9][10]
Administrative Controls: Safe Work Practices
Administrative controls are changes to work policies and procedures to reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the compound.[7][11]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12][13] A face shield may be necessary for procedures with a high risk of splashing.
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[12][13] However, for large-scale operations or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[12]
Step-by-Step Handling and Storage Protocols
A self-validating system of protocols ensures that safety is an integral part of the experimental workflow.
Receiving and Unpacking
-
Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Wear Appropriate PPE: At a minimum, wear safety glasses and gloves during unpacking.
-
Verify Labeling: Confirm that the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Initial Storage: Immediately transfer the container to a designated, well-ventilated storage area.
Weighing and Dispensing
Caption: A streamlined workflow for the safe weighing of this compound.
-
Prepare the Work Area: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don Full PPE: Wear safety goggles, a lab coat, and appropriate gloves.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers.
-
Immediate Sealing: Tightly seal the primary container immediately after dispensing the required amount.
-
Clean Up: Clean any spills on the balance and surrounding area immediately using appropriate procedures.
Storage Requirements
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Light Sensitivity: Some sources suggest that iodo-aromatic compounds can be light-sensitive.[13][15] While not universally stated for this specific compound, storing it in an opaque container or in a dark cabinet is a prudent measure.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spills and Leaks
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely cleaned up by laboratory personnel.
-
Don Appropriate PPE: For significant spills, this may include respiratory protection.
-
Containment and Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12][16] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air.[12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]
Fire Fighting
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][13]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[16]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through a licensed disposal company in accordance with all local, state, and federal regulations.[12][13] Do not dispose of it down the drain.[8][13]
Conclusion: A Commitment to Safety
The responsible use of this compound in research and development is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By embracing the principles outlined in this guide—from engineering controls to meticulous handling procedures—scientists can confidently advance their work while upholding the highest standards of laboratory safety.
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The Strategic Role of Methyl 4-iodo-2-methoxybenzoate in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – January 9, 2026 – In the intricate landscape of pharmaceutical research and development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Among the vast arsenal of chemical building blocks, Methyl 4-iodo-2-methoxybenzoate has emerged as a highly versatile and strategic scaffold. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this key intermediate, from its fundamental properties to its application in the synthesis of complex, biologically active molecules.
Introduction: The Unseen Architect of a Thousand Scaffolds
This compound (CAS No. 148490-97-5) is a polysubstituted aromatic compound that, at first glance, appears unassuming.[1] However, its true value lies in the strategic placement of its functional groups: a methyl ester, a methoxy group, and an iodine atom. This unique arrangement provides a powerful platform for a diverse array of chemical transformations, making it an invaluable starting point for the construction of novel molecular architectures. The electron-donating methoxy group and the electron-withdrawing methyl ester group influence the reactivity of the aromatic ring, while the iodo group serves as a versatile handle for a multitude of cross-coupling reactions. This trifecta of functionality allows for the precise and controlled introduction of molecular complexity, a cornerstone of modern medicinal chemistry.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | White solid or clear, colorless to yellow liquid | [1] |
| Melting Point | 44-46 °C | [1] |
| CAS Number | 148490-97-5 | [1] |
Synthesis of this compound
The efficient synthesis of this compound is a key enabler of its widespread use. A common and effective method involves the direct iodination of methyl 2-methoxybenzoate. This electrophilic aromatic substitution is typically carried out using an iodine source in the presence of an oxidizing agent.
A representative laboratory-scale procedure is as follows:
Protocol: Iodination of Methyl 2-methoxybenzoate
-
Reaction Setup: To a solution of methyl 2-methoxybenzoate in a suitable solvent such as acetic acid, add iodine and an oxidizing agent (e.g., periodic acid).[5][6]
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 70-80 °C) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Diagram: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
The Cornerstone of Complexity: Key Reactions in Drug Synthesis
The synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive, making it an excellent substrate for these powerful transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, a fundamental transformation in the synthesis of many drug molecules. This compound readily participates in this reaction with a wide range of boronic acids or esters, allowing for the introduction of diverse aryl and heteroaryl moieties. This is particularly valuable in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted therapies.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] This reaction provides a direct route to arylalkynes, which are important intermediates in the synthesis of various pharmaceuticals, including retinoids and some antiviral agents. The alkynyl group can also serve as a versatile handle for further functionalization.
Buchwald-Hartwig Amination: Building Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, which are ubiquitous in pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines, providing access to a wide array of substituted anilines. These anilines are key components of many kinase inhibitors, GPCR modulators, and other biologically active compounds.
Diagram: Key Cross-Coupling Reactions
Caption: Versatility of this compound in key cross-coupling reactions.
Application in Drug Discovery: A Case Study Approach
While direct, publicly available examples detailing the synthesis of a marketed drug starting from this compound are scarce, its utility is evident from its widespread use in patent literature for the synthesis of novel therapeutic agents. Many patents for kinase inhibitors, for instance, describe the use of similarly substituted iodobenzoates as key intermediates.[8] These documents highlight the importance of this scaffold in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
For example, a patent for novel protein kinase inhibitors describes a general synthetic scheme where a substituted iodobenzoate is a key starting material.[8] The iodo group is utilized for a Suzuki coupling to introduce a complex heterocyclic moiety, a common feature in many kinase inhibitors. The ester and methoxy groups are then further manipulated to generate the final drug candidate.
Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:
-
Suzuki Coupling: this compound is coupled with a heterocyclic boronic acid (e.g., a pyrazole or pyridine derivative) using a palladium catalyst to form a biaryl compound.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is then coupled with a desired amine to form an amide bond, a common interaction motif in kinase inhibitor binding.
-
Further Modification: The methoxy group can be demethylated to a phenol, which can then be further functionalized to optimize binding affinity and pharmacokinetic properties.
This modular approach, enabled by the versatile functionality of this compound, allows for the efficient exploration of chemical space around a core scaffold, accelerating the drug discovery process.
Conclusion: A Small Molecule with a Big Impact
This compound is more than just a chemical intermediate; it is a strategic tool in the hands of medicinal chemists. Its unique combination of functional groups provides a robust and flexible platform for the synthesis of complex and diverse molecular architectures. Through its application in powerful cross-coupling reactions, it has become an indispensable building block in the quest for novel therapeutics. As the demand for more targeted and effective drugs continues to grow, the importance of versatile starting materials like this compound will only increase, solidifying its place as a quiet but essential contributor to the future of medicine.
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 4-iodo-2-methoxybenzoate
Introduction: The Strategic Importance of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in both academic research and industrial-scale production, particularly in the pharmaceutical and materials science sectors.[1][3] Its advantages are significant: the reaction proceeds under relatively mild conditions, tolerates a wide array of functional groups, and utilizes organoboron reagents that are generally stable, commercially available, and of low toxicity compared to other organometallics like organostannanes.[1][4]
This guide focuses on a particularly valuable substrate: methyl 4-iodo-2-methoxybenzoate. This molecule incorporates an electron-donating methoxy group and an electron-withdrawing methyl ester, making it a versatile building block for complex molecular architectures. The carbon-iodine bond is the most reactive of the common aryl halides (I > Br > Cl) for this transformation, facilitating a more facile oxidative addition step, which is often rate-determining.[3][5] These application notes provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights into parameter optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. This species undergoes oxidative addition by inserting itself into the carbon-iodine bond of this compound. This step transforms the palladium from its Pd(0) oxidation state to Pd(II), forming a square planar organopalladium(II) complex.[3][6] This is typically the rate-determining step of the entire cycle.[1]
-
Transmetalation : This crucial step involves the transfer of the organic moiety (R') from the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate species [R'-B(OH)₃]⁻.[7][8][9] This activated boronate then exchanges its organic group with the halide on the palladium complex, forming a new diorganopalladium(II) intermediate.[6][10]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple, forming the new C-C bond of the desired biaryl product. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which is then ready to initiate another cycle.[1][3][6]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with a representative arylboronic acid. Researchers should note that optimization may be required for different boronic acid partners.
Reagents and Equipment
| Component | Role | Typical Reagents | Key Properties & Considerations |
| Aryl Halide | Electrophile | This compound | The C-I bond is highly reactive, facilitating the oxidative addition step. |
| Boron Reagent | Nucleophile Source | Phenylboronic Acid (or other arylboronic acids/esters) | Boronic acids are common but can be prone to protodeboronation. Boronate esters (e.g., pinacol) offer greater stability.[5][11][12] |
| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A common, air-sensitive Pd(0) precatalyst. Other effective catalysts include Pd(OAc)₂ or PdCl₂(dppf), which form the active Pd(0) species in situ. |
| Base | Activator | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. K₂CO₃ is a moderately strong base suitable for ester-containing substrates. Stronger bases like NaOH could risk ester hydrolysis.[13][14] |
| Solvent System | Reaction Medium | 1,4-Dioxane and Water (e.g., 4:1 v/v) | The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base.[6][13] Solvents must be thoroughly degassed to remove oxygen, which deactivates the catalyst.[5] |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen) with bubbler
-
Septa, needles, and syringes
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure
-
Inert Atmosphere Setup : Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition : To the flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Briefly evacuate and backfill the flask with inert gas three times.
-
Solvent Addition : Through the condenser, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe or cannula to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Execution : Lower the flask into an oil bath preheated to the desired reaction temperature (typically 80-100 °C).[6] Stir the mixture vigorously for the specified time (e.g., 4-24 hours).
-
Reaction Monitoring : Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) oxidized to inactive palladium black. | Ensure all reagents and solvents are rigorously degassed.[5] Use fresh, high-purity catalyst and handle under a strict inert atmosphere. |
| Inefficient Transmetalation: Insufficient base or poor base solubility. | Increase the equivalents of base. Consider a different base (e.g., K₃PO₄) or a solvent system that better solubilizes it. Finely grinding the base can also improve performance.[15] | |
| Low Yield / Side Products | Protodeboronation: The boronic acid is replaced by a hydrogen atom before coupling. | Use fresh boronic acid. Alternatively, switch to a more stable boronate ester (e.g., pinacol or MIDA ester).[4][5][13] Avoid unnecessarily long reaction times or high temperatures. |
| Homocoupling: Formation of a biaryl from two boronic acid molecules. | This is often caused by the presence of oxygen.[13] Improve degassing procedures. Ensure the Pd(0) catalyst is active and not contaminated with Pd(II) salts. | |
| Ester Hydrolysis: The methyl ester is cleaved to a carboxylic acid. | The base is too strong or the reaction temperature is too high. Use a milder base like K₂CO₃ or KF instead of hydroxides.[14] Attempt the reaction at a lower temperature. | |
| Poor Reproducibility | Variable Reagent Quality: Water content in solvents or base, purity of boronic acid. | Use anhydrous solvents where appropriate (though some water is necessary for the base). Use fresh, high-quality reagents. Grinding the inorganic base to a fine powder can improve consistency.[15] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for synthesizing complex biaryl structures. A thorough understanding of the catalytic cycle and the specific roles of each reaction component is paramount for achieving high yields and purity. By following a carefully executed protocol, employing high-quality reagents under an inert atmosphere, and applying systematic troubleshooting, researchers can reliably leverage this reaction to advance their synthetic objectives in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Wikipedia. (2024). Suzuki reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available from: [Link]
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YouTube. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. Available from: [Link]
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Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Available from: [Link]
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National Institutes of Health (NIH). (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ResearchGate. (2011). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... Available from: [Link]
-
PubMed. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Semantic Scholar. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
The Journal of Organic Chemistry. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available from: [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]
-
Core. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Organic Letters. (2009). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Available from: [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available from: [Link]
-
National Institutes of Health (NIH). (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). (2014). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available from: [Link]
-
National Institutes of Health (NIH). (2019). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]
-
National Institutes of Health (NIH). (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Available from: [Link]
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- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
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Application Note: Optimizing Heck Reaction Conditions for the Synthesis of Substituted Cinnamic Esters from Methyl 4-iodo-2-methoxybenzoate
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1][2] This carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science due to its high efficiency, functional group tolerance, and predictable stereoselectivity.[3][4] This guide provides an in-depth analysis and a detailed protocol for the Heck reaction of Methyl 4-iodo-2-methoxybenzoate, a versatile building block in medicinal chemistry. As an electron-rich aryl iodide, this substrate presents specific considerations for optimizing catalyst systems and reaction parameters to achieve high yields and selectivity. This document is intended for researchers, chemists, and process development professionals seeking to implement or refine this critical transformation.
Guiding Principles: A Mechanistic Approach to Component Selection
The success of a Heck reaction is critically dependent on the interplay between the catalyst, ligands, base, and solvent. Understanding the role of each component within the catalytic cycle is paramount for rational protocol design and troubleshooting.
The Catalytic Cycle: The Engine of the Reaction
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] A Pd(II) precatalyst, such as Palladium(II) acetate, is first reduced in situ to the active Pd(0) species.[7][8] The cycle then involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is typically the rate-determining step for aryl halides, with the reactivity order being I > Br > Cl.[5]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the aryl group onto the alkene, forming a new C-C bond.[1][5]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[5][6] This step generally proceeds to give the more thermodynamically stable trans (E) isomer.[2][5]
-
Catalyst Regeneration: A base neutralizes the generated hydriodic acid (HI), facilitating the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
Caption: The Heck Catalytic Cycle for Aryl Iodides.
Component Selection Rationale
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst.[6] It is readily reduced to the active Pd(0) species in the reaction mixture by phosphine ligands, amines, or even the solvent.[7][9] Alternatively, a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[5]
-
Ligands: While highly reactive aryl iodides can sometimes undergo Heck coupling without added ligands, their inclusion is highly recommended. Phosphine ligands, such as triphenylphosphine (PPh₃), serve multiple crucial roles: they stabilize the Pd(0) catalytic species, prevent its aggregation into inactive palladium black, and modulate the steric and electronic environment of the metal center, influencing reactivity and selectivity.[5][10] For less reactive substrates or to improve catalyst turnover numbers (TONs), bulky, electron-rich biaryl phosphine ligands are often employed.[10]
-
Base: A stoichiometric amount of base is essential for catalyst regeneration.[11] The choice of base can significantly impact the reaction rate and yield. Common choices include organic amines like triethylamine (Et₃N) or inorganic salts such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).[1][11] Inorganic bases are often preferred for their low cost and ease of removal during workup.
-
Alkene Partner: The nature of the alkene influences the reaction rate and regioselectivity. Electron-deficient alkenes, such as acrylates (e.g., methyl acrylate), are ideal substrates as they react readily.[1] The arylation typically occurs at the β-position of the acrylate, leading to the formation of a cinnamate derivative.[5]
-
Solvent: The solvent plays a critical role in solubilizing the reactants and stabilizing charged intermediates. Highly polar, aprotic solvents with high boiling points are standard for Heck reactions.[9][11] N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent choices that facilitate the reaction at elevated temperatures.[9][12] It is crucial to use high-purity, anhydrous solvents, as impurities like hydroperoxides in NMP have been shown to oxidize phosphine ligands and inhibit the reaction.[13]
Optimized Protocol: Heck Coupling of this compound with Methyl Acrylate
This protocol describes a robust and reproducible method for the Heck coupling of this compound with methyl acrylate. The conditions have been optimized for high conversion and yield based on established procedures for similar aryl iodides.[14][15][16]
Reaction Scheme
Sources
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling of Methyl 4-iodo-2-methoxybenzoate with Terminal Alkynes
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency and reliability in forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] First unveiled by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed transformation has become an indispensable tool in the molecular architect's toolkit, particularly within pharmaceutical and materials science research.[3][4] Its value is rooted in the mild reaction conditions and broad functional group tolerance, which permit the synthesis of complex molecular scaffolds that might otherwise be inaccessible.[1][2]
This guide focuses on the application of the Sonogashira coupling to a specific, yet versatile, substrate: Methyl 4-iodo-2-methoxybenzoate. As an aryl iodide, this substrate is highly reactive in the catalytic cycle, often enabling the reaction to proceed with high efficiency at or near room temperature.[1][3][5] The resulting methyl 4-alkynyl-2-methoxybenzoates are valuable intermediates, serving as precursors to a diverse range of compounds, from biologically active molecules for drug discovery to advanced organic materials.[4][6][7] The arylalkyne motif is a privileged structure in medicinal chemistry, where the rigid, linear nature of the alkyne linker is expertly exploited to orient pharmacophores for optimal interaction with biological targets such as G-protein coupled receptors (GPCRs) and in the design of novel anticancer agents.[2][8]
The Catalytic Symphony: Mechanism of the Sonogashira Reaction
The elegance of the Sonogashira coupling lies in its dual catalytic system, where palladium and copper work in concert to achieve the desired transformation. The widely accepted mechanism involves two interconnected and synergistic cycles.[2][3][9]
-
The Palladium Cycle: The primary catalytic loop begins with the active Palladium(0) species.
-
Oxidative Addition: The cycle is initiated when the aryl iodide, this compound, undergoes oxidative addition to the Pd(0) complex. This step forms a square planar Pd(II) intermediate, activating the carbon-iodine bond.[1][3][9]
-
Transmetalation: In the rate-determining step, the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the iodide.[9][10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination, expelling the final aryl-alkyne product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][3][9]
-
-
The Copper Co-catalyst Cycle: The role of the copper(I) salt, typically CuI, is to facilitate the activation of the terminal alkyne.[1][7]
-
π-Alkyne Complex Formation: The copper(I) ion coordinates to the alkyne's triple bond.
-
Deprotonation & Acetylide Formation: In the presence of an amine base, this coordination increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper(I) acetylide intermediate.[1][3][9] This species is now primed for the crucial transmetalation step with the palladium center.
-
It is noteworthy that copper-free Sonogashira variants have been developed. These are particularly useful for preventing the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which can occur in the presence of oxygen.[1][5]
Caption: Dual Catalytic Cycle of the Sonogashira Coupling.
Core Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a reliable, field-proven methodology for the coupling of this compound with phenylacetylene as a representative terminal alkyne.
3.1. Materials and Reagents
| Reagent/Material | Grade | M.W. | Supplier | Typical Quantity (for 1 mmol scale) | Molar Eq. |
| This compound | >98% | 292.06 | Standard Supplier | 292 mg | 1.0 |
| Phenylacetylene | >98% | 102.13 | Standard Supplier | 123 mg (128 µL) | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst | 701.90 | Standard Supplier | 14.0 mg | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | >99% | 190.45 | Standard Supplier | 5.7 mg | 0.03 (3 mol%) |
| Triethylamine (TEA) | Anhydrous, >99.5% | 101.19 | Standard Supplier | ~5 mL (solvent) | excess |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | 72.11 | Standard Supplier | ~5 mL (co-solvent) | excess |
| Argon or Nitrogen Gas | High Purity | - | Gas Supplier | - | - |
| Ethyl Acetate | ACS Grade | - | Standard Supplier | For work-up | - |
| Saturated NH₄Cl (aq) | - | - | Lab Prepared | For work-up | - |
| Brine (Saturated NaCl aq) | - | - | Lab Prepared | For work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Standard Supplier | For drying | - |
| Silica Gel | 230-400 mesh | - | Standard Supplier | For chromatography | - |
3.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (292 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (TEA, 5 mL) via syringe.
-
Causality Note: TEA serves as both the base and a co-solvent. It is essential for neutralizing the HI byproduct generated during the reaction and for deprotonating the terminal alkyne in the copper cycle.[1] Anhydrous solvents are crucial to avoid quenching reactive intermediates.
-
-
Degassing: If rigorous conditions are required, subject the solvent mixture to three freeze-pump-thaw cycles. Otherwise, bubble argon through the stirred solution for 15-20 minutes. The solution should be a yellow-orange suspension.
-
Substrate Addition: Add phenylacetylene (128 µL, 1.2 mmol) dropwise to the stirred reaction mixture via syringe.
-
Reaction and Monitoring: Stir the reaction vigorously at room temperature (approx. 25°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours, eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 3-6 hours.
-
Trustworthiness Note: Self-validation is achieved through consistent TLC monitoring. The disappearance of the starting aryl iodide spot and the appearance of a new, less polar product spot confirms the reaction's progress.
-
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Causality Note: Filtering through Celite effectively removes insoluble palladium black and copper salts which can interfere with subsequent purification.
-
-
Extraction: Combine the organic filtrates and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).
-
Causality Note: The NH₄Cl wash is crucial for removing residual copper salts by forming soluble copper-ammonia complexes. The brine wash removes bulk water.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to afford the pure product.
Troubleshooting and Optimization
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Palladium or copper catalyst has degraded.[5] 2. Impure Reagents: Starting materials contain catalyst poisons. 3. Insufficient Degassing: Oxygen is present, deactivating the catalyst.[5] 4. "Wet" Reagents: Water is quenching intermediates. | 1. Use a fresh batch of catalysts stored under an inert atmosphere. 2. Purify starting materials if purity is questionable. 3. Ensure rigorous degassing of the solvent and maintain a positive pressure of inert gas.[5] 4. Use freshly distilled, anhydrous solvents and bases. |
| Black Precipitate Forms (Palladium Black) | 1. Catalyst Decomposition: Often caused by impurities or excessive heat.[5] 2. Solvent Choice: Some solvents (anecdotally, THF) can promote decomposition under certain conditions.[11] | 1. Use high-purity reagents and solvents. Avoid overheating the reaction. 2. Consider an alternative solvent system, such as DMF or using only the amine base as the solvent.[12] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen Contamination: The primary cause of this copper-mediated side reaction.[1] | 1. Improve the inert atmosphere technique (e.g., use a glovebox, perform more rigorous degassing). 2. Switch to a "copper-free" Sonogashira protocol, which may require a different ligand or base system.[1][5] |
| Reaction Stalls | 1. Insufficient Catalyst Loading: Not enough active catalyst for full conversion. 2. Low Temperature: Reaction may be sluggish at room temperature for less reactive alkynes. | 1. Increase catalyst loading slightly (e.g., Pd to 3-5 mol%, Cu to 5-8 mol%). 2. Gently warm the reaction mixture to 40-60°C and monitor progress.[12] |
References
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Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. The copper/palladium cooperation in Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
PMC - National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-iodo-2-methoxybenzoate
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] Their significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. These transformations are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a particularly valuable building block: Methyl 4-iodo-2-methoxybenzoate . This substrate is characterized by three key structural features that dictate its reactivity:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for oxidative addition to a Palladium(0) center, often allowing for milder reaction conditions.[4][5]
-
Ortho-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring, which can influence the rate of oxidative addition.
-
Para-Methyl Ester Group: This electron-withdrawing group can modulate the electronic properties of the molecule and provides a handle for further synthetic transformations.
Understanding how to leverage these features is critical for researchers, scientists, and drug development professionals aiming to incorporate this versatile scaffold into complex molecular architectures. This document provides in-depth technical guidance, field-proven insights, and detailed protocols for the successful application of this compound in several key palladium-catalyzed cross-coupling reactions.
Part 1: Core Principles of Palladium-Catalyzed Cross-Coupling
The efficacy of palladium-catalyzed reactions stems from a predictable catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4] While specific steps vary between reaction types, the fundamental sequence is conserved.
The General Catalytic Cycle
The process universally begins with an active Pd(0) species.[2] The three fundamental steps are Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[6][7][8]
-
Oxidative Addition: The cycle initiates when the coordinatively unsaturated Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[7]
-
Transmetalation/Insertion: In reactions like the Suzuki or Sonogashira coupling, a second coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.[7][8] In the Heck reaction, an alkene coordinates and inserts into the Palladium-carbon bond.[9][10]
-
Reductive Elimination: The two organic fragments bound to the Pd(II) center are coupled together, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
Key Experimental Components & Their Causality
The success of any cross-coupling reaction hinges on the rational selection of its components.
-
Ligands: The role of the ligand cannot be overstated.[13] Ligands are not passive spectators; they are critical controllers of the reaction's outcome. Their primary functions include:
-
Stabilization: They stabilize the Pd(0) center, preventing its aggregation into inactive palladium black.[4]
-
Solubility: They render the metal complex soluble in the organic reaction medium.
-
Modulating Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[13][14][15][16] Electron-rich, bulky ligands (e.g., trialkylphosphines, biarylphosphines like SPhos) often accelerate these key steps, enabling the coupling of less reactive substrates.[13][17]
-
-
Base: The base plays a multifaceted role depending on the specific reaction. In Suzuki couplings, it facilitates the formation of the reactive boronate species for transmetalation.[7][18] In Heck reactions, the base is essential for regenerating the Pd(0) catalyst after β-hydride elimination.[9][10] In Buchwald-Hartwig aminations, it deprotonates the amine or amine-Pd complex.[19] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) is critical and must be compatible with the functional groups on the substrates.
-
Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Common choices include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF, NMP). For many reactions, particularly Suzuki couplings, aqueous solvent mixtures are used.[8] Crucially, most cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon) after degassing the solvent to prevent oxidation and deactivation of the Pd(0) catalyst.
Part 2: Application Protocols for this compound
This section provides detailed protocols for four major cross-coupling reactions. The choice of conditions reflects the high reactivity of the aryl iodide, allowing for efficient coupling.
Suzuki-Miyaura Coupling: Formation of Biaryl Compounds
The Suzuki-Miyaura reaction is one of the most versatile methods for constructing C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[6][7][8]
Causality Behind Protocol Design:
-
Catalyst System: Pd(PPh₃)₄ is a reliable Pd(0) source that is highly effective for reactive aryl iodides.[20] Alternatively, a Pd(II) source like Pd(OAc)₂ with added PPh₃ ligand can be used. The triphenylphosphine ligand provides a good balance of stability and reactivity for this activated substrate.
-
Base & Solvent: An aqueous solution of a mild base like K₂CO₃ or K₃PO₄ is standard. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[18] A solvent system like Dioxane/Water or Toluene/Water ensures all components, including the inorganic base and the organometallic intermediates, are sufficiently soluble.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equivalents |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 1 - 5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | Degas thoroughly before use |
| Temperature | 80 - 100 °C | Lower temperatures may suffice due to iodide reactivity[20] |
| Time | 2 - 12 hours | Monitor for completion |
| Expected Yield | >85% | Highly dependent on boronic acid partner |
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, a transformation of immense value for creating complex carbon skeletons.[9][21]
Causality Behind Protocol Design:
-
Catalyst System: Palladium(II) acetate is a common and cost-effective precatalyst.[22][23] In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) species.[10] For this electron-rich substrate, a simple PPh₃ ligand is often sufficient.
-
Base & Solvent: A tertiary amine base like triethylamine (Et₃N) is typically used. It serves two purposes: it neutralizes the HI generated during the reaction and regenerates the Pd(0) catalyst from the hydridopalladium intermediate formed after β-hydride elimination.[9][10] A polar aprotic solvent like DMF or NMP is chosen to ensure solubility and allow for higher reaction temperatures if needed.[22]
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., PPh₃, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF or NMP). Then, add the alkene (1.5 equiv.) and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir.
-
Monitoring & Workup: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Alkene (e.g., Styrene, Methyl Acrylate) | 1.2 - 2.0 equivalents |
| Pd Catalyst | Pd(OAc)₂ | 1 - 3 mol% |
| Ligand | PPh₃ or P(o-tolyl)₃ | 2 - 6 mol% |
| Base | Et₃N or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | DMF, NMP, Acetonitrile | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive alkenes |
| Time | 4 - 24 hours | Monitor for completion |
| Expected Yield | 70-95% | Highly dependent on alkene partner |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][24][25] It typically employs a dual-catalyst system of palladium and copper.[5]
Causality Behind Protocol Design:
-
Catalyst System: The classic system uses a Pd catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[26] The palladium complex undergoes the standard oxidative addition. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.
-
Base & Solvent: An amine base, such as triethylamine or diisopropylamine, is used. It serves as both the base to deprotonate the alkyne and often as the solvent. The high reactivity of the aryl iodide allows this reaction to proceed efficiently, often at room temperature.[5]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper co-catalyst (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) and the amine base (e.g., Et₃N, 3.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes.
-
Monitoring & Workup: Monitor for completion. Upon finishing, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution to remove copper salts, then with brine. Dry, filter, and concentrate.
-
Purification: Purify by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 1 - 3 mol% |
| Co-catalyst | Copper(I) Iodide (CuI) | 1 - 5 mol% |
| Base | Et₃N or i-Pr₂NH | 2.0 - 3.0 equivalents (can be solvent) |
| Solvent | THF, Toluene, or neat amine | Anhydrous and degassed |
| Temperature | 25 - 60 °C | Often proceeds well at room temperature[5] |
| Time | 1 - 8 hours | Monitor for completion |
| Expected Yield | >90% | Beware of alkyne homocoupling (Glaser coupling) |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for synthesizing aryl amines from aryl halides and primary or secondary amines, a critical transformation in medicinal chemistry.[19][27]
Causality Behind Protocol Design:
-
Catalyst System: This reaction often requires more specialized, bulky, and electron-rich ligands than the previous examples to facilitate the challenging C-N reductive elimination step.[27] Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are the state-of-the-art.[27][28]
-
Base & Solvent: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. Anhydrous, aprotic solvents like Toluene or Dioxane are used to prevent hydrolysis of the strong base and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the strong base (e.g., NaOtBu, 1.5 equiv.) to a dry vial or flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., Toluene). Finally, add the amine (1.2 equiv.).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring & Workup: Monitor for completion. Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry, filter, and concentrate.
-
Purification: Purify by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% Pd |
| Ligand | XPhos, RuPhos, or other Buchwald ligand | 2 - 5 mol% |
| Base | NaOtBu, LiHMDS, or K₃PO₄ | 1.5 - 2.0 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Temperature is critical for C-N elimination |
| Time | 4 - 24 hours | Monitor for completion |
| Expected Yield | 75-95% | Highly dependent on the amine partner |
Part 3: General Workflow and Troubleshooting
A successful cross-coupling experiment relies on meticulous technique.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Incorrect base or temperature. | Use a fresh catalyst source and ensure rigorous inert atmosphere technique. Screen different bases and/or increase the reaction temperature. |
| Formation of Pd Black | Ligand dissociation or decomposition, leading to catalyst aggregation. | Increase ligand-to-palladium ratio. Switch to a more robust/bulkier ligand that binds more strongly to the palladium center.[4] |
| Homocoupling of Partner | (Suzuki) Presence of oxygen; (Sonogashira) Copper-catalyzed Glaser coupling. | Ensure thorough degassing of all solvents and reagents.[4] For Sonogashira, consider a copper-free protocol or reduce the amount of copper co-catalyst.[25][29] |
| Protodeborylation | (Suzuki) Boronic acid is unstable under reaction conditions. | Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Use the corresponding boronate ester (pinacol ester) which can be more stable. |
| Hydrodehalogenation | Reductive cleavage of the C-I bond, replacing iodine with hydrogen. | Ensure the reaction is free of water or other proton sources (unless required). This can sometimes compete with the desired coupling. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. (2025). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Journal of Organic Chemistry. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
RSC Publishing. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Introduction: The Central Role of Biaryls and the Utility of a Key Building Block
An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing Methyl 4-iodo-2-methoxybenzoate
Biaryl structures are a cornerstone of modern chemical sciences, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their synthesis is a critical endeavor in drug development and materials science, demanding efficient, reliable, and versatile methodologies. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy for forging the essential C(sp²)–C(sp²) bond that defines these compounds, lauded for its mild conditions and exceptional tolerance of diverse functional groups.[1][4][5][6]
This guide focuses on the strategic use of This compound as a versatile and highly reactive building block for the synthesis of complex biaryl compounds. The presence of an iodide atom, an excellent leaving group, makes this substrate particularly amenable to palladium-catalyzed cross-coupling reactions.[7] This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and key insights into reaction optimization for researchers, scientists, and drug development professionals.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide.[5] The reaction's success hinges on the interplay of several key components: the aryl halide (this compound), an arylboronic acid or ester, a palladium catalyst, a base, and an appropriate solvent system.[4]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[5] The high reactivity of aryl iodides makes this step particularly efficient.[7]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[5][8]
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]
The substituents on the this compound ring play a crucial role. The ortho-methoxy group is electron-donating, which can influence the reactivity of the aryl halide. The para-ester group is electron-withdrawing, further modulating the electronic properties of the substrate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize a biaryl compound from this compound and a representative arylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line with bubbler (Schlenk line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
Step-by-Step Methodology
-
Inert Atmosphere Setup (The "Why"): The Pd(0) catalyst is sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle.[9] Therefore, the entire reaction must be conducted under an inert atmosphere.
-
Action: Assemble the dry Schlenk flask and condenser. Evacuate the apparatus using the Schlenk line and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Charging the Reagents (The "Why"): Adding the solid reagents first under a positive pressure of inert gas prevents exposure to air. The stoichiometry is critical: a slight excess of the boronic acid ensures complete consumption of the more valuable aryl iodide.
-
Action: Under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv.) to the Schlenk flask.
-
-
Solvent Addition (The "Why"): The solvent system, typically a biphasic mixture like toluene/water or dioxane/water, is crucial.[4] Toluene dissolves the organic reagents, while water dissolves the inorganic base. The reaction often occurs at the interface. Dissolved oxygen in the solvents must be removed to protect the catalyst.
-
Action: Degas the toluene and water separately by bubbling argon or nitrogen through them for 20-30 minutes. Using a syringe, add the degassed toluene, followed by the degassed water (e.g., in a 4:1 ratio), to the reaction flask.
-
-
Reaction Execution and Monitoring (The "Why"): Heating accelerates the reaction, with typical temperatures ranging from 80-110 °C.[10] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the point of completion and avoid unnecessary heating that could lead to side product formation.
-
Action: With vigorous stirring, heat the reaction mixture to 90 °C. Monitor the reaction every 1-2 hours by taking a small aliquot and analyzing it via TLC, observing the disappearance of the starting materials.
-
-
Work-up and Extraction (The "Why"): This sequence is designed to quench the reaction, remove the inorganic base and salts, and isolate the crude product in an organic solvent.
-
Action: Once the reaction is complete, cool the flask to room temperature. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.
-
-
Purification (The "Why"): The crude product will contain the desired biaryl along with catalyst residues and potential side products. Purification is necessary to obtain the final compound in high purity.
-
Action: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Optimization and Data Analysis
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, base, solvent, and temperature. The following table summarizes key parameters and provides insights for optimizing the synthesis of biaryls from this compound.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos), Palladacycles | Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source.[4] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can significantly enhance the rates of both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder temperatures.[9][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is critical for activating the boronic acid for transmetalation.[5] K₂CO₃ is a cost-effective and generally effective choice.[12] For less reactive boronic acids or sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ can improve yields.[11] KF can be used for base-sensitive substrates.[8] |
| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF, THF/H₂O | The choice of solvent can influence reaction rate and solubility. Toluene and 1,4-Dioxane are common and effective.[4] DMF can be used, especially in microwave-assisted synthesis, to achieve higher temperatures.[13] The presence of water is generally beneficial for dissolving the base and facilitating the transmetalation step.[2][4] |
| Temperature | Room Temp to 120 °C | Aryl iodides are highly reactive, and reactions with this compound can often proceed at moderate temperatures (80-100 °C).[10] Using more active catalyst systems may even allow for reactions at room temperature.[11] |
Troubleshooting Common Issues
-
Low Yield: May result from incomplete reaction, catalyst deactivation, or protodeboronation (replacement of the boronic acid group with hydrogen). Solution: Ensure a rigorously inert atmosphere, use freshly degassed solvents, and consider a stronger base or a more robust catalyst/ligand system.
-
Homocoupling: Formation of biaryl products from two molecules of the boronic acid or two molecules of the aryl halide. Solution: This often points to issues with the transmetalation or reductive elimination steps. Optimizing the base and temperature can mitigate this side reaction.
-
Protodeboronation: This is a common side reaction for boronic acids, especially under harsh conditions. Solution: Use milder conditions, a less nucleophilic base (like KF), or a boronic ester (e.g., a pinacol ester), which is more stable.[4]
Conclusion
This compound is an exemplary substrate for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its high reactivity, coupled with the versatility of the palladium-catalyzed methodology, provides a powerful platform for accessing complex molecular architectures. By understanding the mechanistic underpinnings of the reaction and carefully controlling experimental parameters as outlined in this guide, researchers can reliably and efficiently synthesize a vast array of valuable biaryl compounds.
References
-
Walia, P. K., Kumar, M., & Bhalla, V. (2018). Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes. ResearchGate. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Google Patents. (1999). Process for preparing biaryl compounds.
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
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The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
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ACS Publications. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
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MDPI. (2018). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. MDPI. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Chemical Science (RSC Publishing). (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
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ResearchGate. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... ResearchGate. [Link]
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National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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ACS Publications. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
ResearchGate. (2021). The coupling reaction of arylboronic acids with aryl halides for the synthesis of biaryl 3. ResearchGate. [Link]
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ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
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HETEROCYCLES. (2006). biaryl coupling reactions of 3-methoxy-n-(2-iodophenyl)-n-methylbenzamide and... LOCKSS. [Link]
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Taylor & Francis Online. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Taylor & Francis Online. [Link]
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ACS Publications. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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Methyl 4-iodo-2-methoxybenzoate in the synthesis of bioactive heterocycles
An In-Depth Guide to the Application of Methyl 4-iodo-2-methoxybenzoate in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound has emerged as a highly versatile and powerful building block for the synthesis of complex bioactive heterocycles.[1][2] Its utility is derived from a unique combination of three strategically positioned functional groups:
-
The Aryl Iodide: This group serves as a highly reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's susceptibility to oxidative addition makes it an ideal electrophilic partner in Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, often under milder conditions than its bromide or chloride analogs.[3][4]
-
The Ortho-Methoxy Group: The methoxy group at the C2 position exerts a significant electronic and steric influence. It activates the aromatic ring and its steric bulk can direct the regioselectivity of certain reactions. Furthermore, it can be a precursor to a phenol, enabling intramolecular cyclizations to form oxygen-containing heterocycles like benzofurans.
-
The Methyl Ester: This group provides a convenient site for further synthetic elaboration. It can be hydrolyzed to the corresponding carboxylic acid, converted into an amide, or reduced to an alcohol, each opening new avenues for cyclization and functionalization, particularly in the formation of lactam-containing heterocycles such as quinazolinones.
This guide provides a detailed exploration of the key synthetic transformations involving this compound, complete with mechanistic insights, validated experimental protocols, and data-driven recommendations for researchers in organic synthesis and drug discovery.
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][5] For this compound, this reaction provides a direct and efficient route to a diverse range of 4-aryl or 4-heteroaryl-2-methoxybenzoates, which are key precursors to numerous biologically active scaffolds.
Mechanistic Rationale & Causality
The catalytic cycle, illustrated below, hinges on the careful orchestration of several key steps. The choice of catalyst, ligand, base, and solvent is critical for success.
-
Catalyst/Ligand: The reaction begins with the oxidative addition of the aryl iodide to a Pd(0) complex. For a substrate like this compound, a standard catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective.[3][6] For more challenging couplings, or to improve reaction rates, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are employed.[7] The ligand stabilizes the palladium center and facilitates the subsequent steps.
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used, often in an aqueous solution to create a biphasic system that facilitates both the dissolution of the base and the organic reactants.[6][7]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)[7]
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)[3][6]
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. A common ratio is a 4:1 mixture of the organic solvent to water.[6]
-
Heating: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[5][6]
-
Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6][7]
Data Presentation: Representative Suzuki Coupling Conditions
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 6 | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 4 | 92 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Toluene/H₂O | 95 | 8 | 88 |
Note: Yields are representative and may vary based on specific reaction scale and purity of reagents.
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] Using this compound, this reaction allows for the direct installation of primary or secondary amines, as well as N-heterocycles, at the C4 position. This transformation is the gateway to synthesizing key intermediates for compounds like quinazolinones.
Mechanistic Rationale & Causality
The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[9]
-
Ligand Selection: The catalytic cycle involves the formation of a palladium-amide complex. Reductive elimination from this complex to form the C-N bond is often the rate-limiting step. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical.[8][10] They accelerate the reductive elimination step and prevent the formation of inactive palladium dimers, leading to higher catalytic turnover and broader substrate scope.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10] Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates containing base-sensitive functional groups like esters, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to prevent hydrolysis.[10]
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine or N-heterocycle (1.1-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)[8]
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.)[10]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon)
Experimental Workflow:
-
Reaction Setup: To a glovebox or an oven-dried Schlenk tube, add the palladium pre-catalyst, the ligand, and the base.
-
Reagent Addition: Add this compound followed by the anhydrous solvent.
-
Nucleophile Addition: Add the amine (if liquid, via syringe; if solid, add with other solids).
-
Inert Atmosphere & Sealing: Seal the Schlenk tube, remove from the glovebox (if used), and connect to a manifold for heating under a positive pressure of argon.
-
Heating: Heat the reaction mixture with stirring at the desired temperature, typically between 80-110 °C, for 4-24 hours.[8]
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Part 3: Synthesis of Bioactive Quinazolinones
Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[11][12] A robust synthetic route starting from this compound involves a multi-step sequence that leverages its versatile functional handles.
Protocol: Three-Step Synthesis of 6-Methoxyquinazolin-4(3H)-one
This protocol provides a representative pathway. The initial amination step is crucial and can be performed with a protected ammonia equivalent to yield the corresponding anthranilate.
Step 1: Buchwald-Hartwig Amination (Ammonia Equivalent)
-
Follow the general Buchwald-Hartwig protocol described in Part 2, using benzophenone imine as an ammonia surrogate with Pd₂(dba)₃/BINAP as the catalyst system and NaOtBu as the base.
-
After the coupling reaction, the resulting imine is hydrolyzed in situ or in a separate step with aqueous acid (e.g., 2M HCl) to yield methyl 4-amino-2-methoxybenzoate .
Step 2: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the methyl 4-amino-2-methoxybenzoate from Step 1 in a mixture of THF and water (e.g., 3:1).
-
Reaction: Add an excess of lithium hydroxide (LiOH, ~3-5 equiv.) and stir the mixture at room temperature until TLC/LC-MS indicates complete conversion of the ester.
-
Work-up: Carefully acidify the reaction mixture with 1M HCl to a pH of ~4-5. The product, 4-amino-2-methoxybenzoic acid , will often precipitate and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate.
Step 3: Cyclization to form the Quinazolinone Core
-
Setup: Combine the 4-amino-2-methoxybenzoic acid from Step 2 with an excess of formamide.
-
Reaction: Heat the mixture to a high temperature (typically 150-180 °C) for several hours. The reaction progress can be monitored by TLC.
-
Work-up & Purification: Cool the reaction mixture. The product often crystallizes upon cooling or by adding water. The solid can be filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-methoxyquinazolin-4(3H)-one .[13][14]
Part 4: Synthesis of Bioactive Benzofurans
The benzofuran core is present in many natural products and pharmacologically active compounds.[15] A powerful method for its construction is the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne (a domino Sonogashira coupling/cyclization).[16][17] To apply this strategy, this compound must first be converted into the corresponding phenol.
Protocol: Two-Step Synthesis of a Substituted Benzofuran
Step 1: O-Demethylation
-
Setup: Dissolve this compound in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Reaction: Add a strong Lewis acid, such as boron tribromide (BBr₃, ~1.5 equiv.), dropwise. The reaction is often rapid.
-
Work-up: Carefully quench the reaction by the slow addition of water or methanol. Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield methyl 2-hydroxy-4-iodobenzoate .
Step 2: Sonogashira Coupling and Intramolecular Cyclization
-
Rationale: This step combines a Sonogashira coupling to form a C-C bond with a subsequent intramolecular nucleophilic attack of the phenol onto the newly formed alkyne, catalyzed by the same palladium complex or a copper co-catalyst.[16][18]
-
Materials: Methyl 2-hydroxy-4-iodobenzoate (1.0 equiv.), terminal alkyne (e.g., phenylacetylene, 1.2 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), Copper(I) iodide (CuI, 4-5 mol%), a base (e.g., Et₃N or DIPA), and a solvent (e.g., THF or DMF).
-
Procedure:
-
Combine the aryl iodide, palladium catalyst, and CuI in a Schlenk flask under argon.
-
Add the solvent, the base, and finally the terminal alkyne via syringe.
-
Heat the reaction to 60-80 °C until the starting material is consumed.
-
Upon completion, cool the mixture, filter off the amine salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the desired 2-substituted benzofuran derivative .
-
Conclusion
This compound is a strategically designed and commercially available building block that provides an efficient entry point into several classes of high-value bioactive heterocycles. Its utility in cornerstone synthetic reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, combined with the potential for subsequent cyclization reactions, makes it an invaluable tool for researchers and scientists in drug development. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and synthesis of novel molecular entities.
References
-
Title: Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles Source: RSC Publishing URL: [Link]
-
Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans Source: ResearchGate URL: [Link]
-
Title: Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions Source: ResearchGate URL: [Link]
-
Title: Optimization of solid phase synthesis of quinazolin-4-ones Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Green Methods for the Synthesis of Bioactive Heterocycles Source: ResearchGate URL: [Link]
-
Title: Synthesis of bioactive N,O-heterocycles under solvent-free conditions Source: ResearchGate URL: [Link]
-
Title: A Short Review on Quinazoline Heterocycle Source: IJRPR URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid Source: ResearchGate URL: [Link]
-
Title: Emerging Heterocycles as Bioactive Compounds Source: Frontiers URL: [Link]
-
Title: Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 4-iodo-2-methoxybenzoate with Organoboronic Acids
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the critical need for efficient and versatile synthetic methodologies for its construction. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds between sp²-hybridized centers, offering a robust and highly functional group tolerant approach to biaryl synthesis.[1][2] This application note provides a detailed guide for the Suzuki-Miyaura coupling of Methyl 4-iodo-2-methoxybenzoate with a range of organoboronic acids, a transformation that opens the door to a diverse array of substituted biaryl compounds with significant potential in drug discovery and development.
This compound is a particularly useful substrate. The electron-withdrawing ester and electron-donating methoxy group present an interesting electronic profile, while the iodine atom provides a highly reactive site for the palladium catalyst to initiate the coupling process. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present representative data to aid researchers in the successful application of this powerful synthetic transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this reaction.[4]
-
Transmetalation: In this crucial step, the organic moiety from the organoboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5] The choice of base is therefore critical to the success of the reaction.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step typically proceeds with retention of stereochemistry if applicable.
Experimental Protocol: Synthesis of Methyl 2'-methoxy-[1,1'-biphenyl]-4-carboxylate
This protocol details the synthesis of a representative biaryl compound from this compound and phenylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 292.06 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
| Ethanol | - | 2 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (292 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 2'-methoxy-[1,1'-biphenyl]-4-carboxylate.
Data Presentation: Scope of the Reaction
The Suzuki-Miyaura coupling of this compound is tolerant of a wide range of functional groups on the organoboronic acid partner. The following table provides representative yields for the coupling with various substituted phenylboronic acids, based on literature precedents for similar substrates.[6]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Methyl 2'-methoxy-[1,1'-biphenyl]-4-carboxylate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4',2'-dimethoxy-[1,1'-biphenyl]-4-carboxylate | 80-90% |
| 3 | 4-Fluorophenylboronic acid | Methyl 4'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylate | 82-92% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2'-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate | 75-85% |
| 5 | 3-Nitrophenylboronic acid | Methyl 2'-methoxy-3'-nitro-[1,1'-biphenyl]-4-carboxylate | 70-80% |
| 6 | 2-Thiopheneboronic acid | Methyl 4-(thiophen-2-yl)-2-methoxybenzoate | 78-88% |
Trustworthiness and Self-Validation
The protocol described is a self-validating system. Key checkpoints for ensuring a successful reaction include:
-
Complete Dissolution: Ensure all solid reagents, particularly the potassium carbonate, are well-suspended or dissolved for the reaction to proceed efficiently.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A well-maintained inert atmosphere is paramount.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the endpoint of the reaction and to avoid the formation of byproducts due to prolonged heating. The appearance of a new, less polar spot (the product) and the disappearance of the starting aryl iodide spot are key indicators.
-
Purification and Characterization: The final product should be purified to homogeneity and its structure confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome of the reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds from this compound. The protocol provided herein offers a robust starting point for researchers, and the versatility of the reaction with respect to the organoboronic acid coupling partner allows for the generation of a diverse library of biaryl structures. By understanding the underlying mechanism and adhering to the key experimental considerations, scientists and drug development professionals can effectively utilize this reaction to advance their research programs.
References
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]
-
Suzuki coupling of iodobenzene and phenylboronic acid. ResearchGate. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]
-
Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University College Dublin. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]
-
Pd(PPh3)4‐catalyzed reaction of aryl iodides with organoboron reagents. ResearchGate. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
A Pd-catalyzed organometallic-free homologation of arylboronic ac- ids enabled by chemoselective transmetalation. ChemRxiv. [Link]
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... ResearchGate. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Ubiquity of the Suzuki-Miyaura Coupling in Modern Synthesis
An Application Guide for the Suzuki-Miyaura Coupling: Workup and Purification of Biaryl Esters from Methyl 4-iodo-2-methoxybenzoate
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance, recognized with the 2010 Nobel Prize in Chemistry, stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[2][3] This reaction is a cornerstone in the synthesis of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials where the construction of biaryl frameworks is paramount.[4]
This guide provides a detailed, experience-driven protocol for the critical workup and purification phase of a Suzuki-Miyaura reaction, focusing on the coupling of this compound. While the coupling reaction itself is elegant, the success of the synthesis is ultimately determined by the effective isolation of the desired product from a complex mixture of reagents, catalysts, and byproducts. We will delve into the causality behind each procedural choice, offering a robust, self-validating system for researchers and drug development professionals to achieve high purity and yield.
Understanding the Post-Reaction Landscape
Before initiating the workup, it is crucial to understand the components of the crude reaction mixture. A typical Suzuki coupling of this compound will contain not only the desired biaryl product but also a host of other species that must be systematically removed.
| Component Category | Specific Examples | Rationale for Removal |
| Desired Product | Methyl 2-methoxy-4-arylbenzoate | The target molecule to be isolated. |
| Unreacted Reagents | This compound, Arylboronic acid | Incomplete conversion leads to starting material contamination. |
| Catalyst Residues | Palladium complexes (e.g., Pd(0), Pd(II)), Ligands | Palladium is a heavy metal that must be removed from final compounds, especially for pharmaceutical applications. |
| Inorganic Salts | K₃PO₄, Na₂CO₃, Cs₂CO₃, etc. (from the base) | Water-soluble salts that are typically removed with aqueous washes.[5][6] |
| Boron Byproducts | Boric acid, Boroxines (from boronic acid dehydration), Homocoupled biaryl from boronic acid | These are common side products that can complicate purification.[7][8][9] |
| Other Byproducts | Dehalogenated starting material, Homocoupled product of the aryl iodide | Side reactions like dehalogenation and homocoupling reduce yield and introduce impurities.[7] |
Phase 1: The General Workup & Purification Workflow
The isolation of the target compound is a multi-step process designed to systematically remove the undesired components listed above. The following workflow provides a visual overview of the logical progression from the crude reaction mixture to the purified product.
Caption: A generalized workflow for the workup and purification of Suzuki-Miyaura coupling reactions.
Phase 2: Detailed Experimental Protocol & Scientific Rationale
This protocol provides a step-by-step methodology for the workup and purification of a Suzuki coupling reaction starting with this compound.
Step 1: Reaction Quenching and Filtration
-
Procedure:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), allow the reaction vessel to cool to room temperature.[10][11]
-
Dilute the reaction mixture with the primary extraction solvent (e.g., ethyl acetate, 10-20 mL).[11]
-
Pour the diluted mixture into a separatory funnel containing deionized water (15-20 mL). Alternatively, to quench the reaction more formally, add saturated aqueous ammonium chloride (NH₄Cl).[5]
-
Expert Tip: Prepare a small pad of Celite® or diatomaceous earth in a Büchner or Hirsch funnel. Filter the crude, quenched reaction mixture through this pad, washing with additional ethyl acetate.[5][12][13]
-
-
Causality & Rationale:
-
Quenching: The addition of an aqueous solution effectively stops the catalytic cycle. Water also serves to dissolve the inorganic base and other water-soluble byproducts, initiating the purification process.[10]
-
Celite Filtration: This is a critical step often overlooked in generic protocols. The palladium(0) catalyst can aggregate to form fine black particles ("palladium black") which can cause emulsions during extraction and are difficult to remove later.[8] Filtering through Celite efficiently removes these particulates early on.[5][12]
-
Step 2: Liquid-Liquid Extraction
-
Procedure:
-
Combine the filtrate from the Celite filtration into a separatory funnel. If not filtered, use the quenched mixture directly.
-
Ensure the two layers (organic and aqueous) are present. Add more ethyl acetate if necessary.
-
Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized Water (2 x 15 mL)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (1 x 15 mL) - Optional but recommended
-
Saturated Brine (NaCl solution) (1 x 15 mL)[11]
-
-
Combine all aqueous layers for proper waste disposal.
-
-
Causality & Rationale:
-
Solvent Choice: Ethyl acetate (EtOAc) is an excellent choice for this specific product. It is moderately polar, effectively dissolving the biaryl ester product, while being immiscible with water.[1][10][12] Its density (~0.90 g/mL) is less than water, meaning it will be the top layer, which is often easier to handle.
-
Water Wash: Removes the bulk of water-soluble impurities like the inorganic base and boric acid.
-
Bicarbonate Wash: Boronic acids are weakly acidic. A mild base wash converts any unreacted boronic acid into its more water-soluble boronate salt, facilitating its removal from the organic layer. This is a key step for simplifying the final purification.
-
Brine Wash: Brine reduces the solubility of organic compounds in the aqueous layer, driving more product into the organic phase.[11] It also helps to break up any emulsions and begins the process of drying the organic layer by drawing out dissolved water.
-
Step 3: Drying and Concentration
-
Procedure:
-
Drain the washed organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add a spoonful of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][5][10] Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the mixture to stand for 5-10 minutes.
-
Filter the dried solution through a fluted filter paper into a clean, pre-weighed round-bottom flask.
-
Rinse the drying agent with a small amount of fresh ethyl acetate to recover any remaining product.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Causality & Rationale:
-
Drying: Traces of water must be removed from the organic solvent. If present during concentration, water can co-distill with the solvent and contaminate the crude product. MgSO₄ is a faster and more efficient drying agent, but Na₂SO₄ is less acidic and more common.
-
Concentration: Rotary evaporation provides a rapid and gentle method for removing the volatile organic solvent under reduced pressure, leaving the non-volatile crude product behind.
-
Step 4: Purification
The crude product is rarely pure enough for final use and requires further purification. The choice of method depends on the physical state of the product and the nature of the remaining impurities.
-
Method A: Flash Column Chromatography (Most Common)
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel ("dry loading").[13]
-
Prepare a silica gel column using a suitable solvent system. A good starting point for a biaryl ester like the product from this compound is a gradient of ethyl acetate in hexanes (e.g., starting from 0% EtOAc and gradually increasing to 10-20% EtOAc).[12]
-
Load the sample onto the column and elute with the solvent mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
-
Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (solvent).[5][13] The non-polar homocoupled byproduct of the boronic acid and any remaining aryl iodide will typically elute before the more polar biaryl ester product. Highly polar impurities will remain on the column.
-
-
Method B: Recrystallization (If Product is Solid)
-
Procedure:
-
If the crude product is a solid and relatively clean, recrystallization can be an effective and scalable purification method.[14]
-
Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., hexanes/methanol, or ethanol/water).[14]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
-
Rationale: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution. It is an excellent method for obtaining highly pure, crystalline material.
-
Troubleshooting Common Workup Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Extraction | Fine particulate matter (e.g., Pd black); High concentration of salts or polar compounds. | Filter the entire mixture through a pad of Celite®. Add a significant amount of brine to the separatory funnel and swirl gently rather than shaking vigorously. |
| Product Contaminated with Homocoupled Boronic Acid | Excess boronic acid used; Presence of oxygen in the reaction promoting homocoupling.[7][15] | Use a minimal excess of boronic acid (1.1-1.2 eq.). Ensure the reaction is properly degassed.[11] During workup, perform a wash with a mild base (e.g., 1M NaOH or NaHCO₃) to remove the acidic boronic acid. |
| Dark-colored Final Product | Residual palladium catalyst. | Ensure thorough Celite filtration at the beginning of the workup. If the color persists after chromatography, consider treating a solution of the product with activated carbon and filtering. |
| Low Isolated Yield | Incomplete reaction; Product loss during aqueous washes; Inefficient extraction or purification. | Monitor the reaction to completion. Do not overwash the organic layer. Ensure the pH of the aqueous layer is not basic if your product has acidic functionality (not the case here, but a general concern). |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4454–4460. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Purification of Products from Methyl 4-iodo-2-methoxybenzoate Reactions
Introduction: Methyl 4-iodo-2-methoxybenzoate is a highly versatile aromatic building block in modern organic synthesis. Its structure incorporates three key functional groups: an aryl iodide, a methyl ester, and a methoxy group. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, making this reagent invaluable for constructing complex molecular architectures.[1] Consequently, it is frequently employed in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science research.
The successful synthesis of a target molecule is only half the battle; achieving high purity of the final product is critical for accurate biological testing, reliable material characterization, and adherence to regulatory standards. Reaction mixtures invariably contain unreacted starting materials, catalyst residues, reagents, and side products that must be meticulously removed. This guide provides a detailed framework and field-proven protocols for the purification of compounds derived from this compound, with a focus on explaining the causality behind each experimental choice to empower researchers to troubleshoot and adapt these methods effectively.
Section 1: The Reaction Landscape and Anticipating Impurities
The primary reactive site of this compound is the C(sp²)–I bond, which readily undergoes oxidative addition to a low-valent palladium catalyst.[2] This initiates several powerful C-C bond-forming reactions. Understanding the nature of these reactions is the first step in designing a robust purification strategy, as it allows one to anticipate the types of impurities that will be present.
The most common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron species (e.g., a boronic acid) to form a biaryl compound.[2][3]
-
Heck-Mizoroki Reaction: Reaction with an alkene to form a substituted alkene.[4][5][6]
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.[7][8][9]
A successful purification protocol begins with a clear understanding of what needs to be removed from the desired product.
Table 1: Common Reactions & Potential Impurities
| Reaction Type | Reagents | Potential Byproducts & Impurities | Rationale for Formation |
|---|---|---|---|
| Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst, Base (e.g., K₂CO₃, K₃PO₄) | Unreacted Starting Materials, Boronic Acid Homocoupling Products, Palladium Residues, Inorganic Salts | Incomplete reaction; oxidative coupling of the boronic acid; catalyst carryover; base used in the reaction.[10] |
| Heck Reaction | Alkene, Palladium Catalyst, Base (e.g., Et₃N) | Unreacted Starting Materials, Polymerized Alkene, Palladium Residues, Amine Salts | Incomplete reaction; side reactions of the alkene; catalyst carryover; neutralization of the amine base.[4] |
| Sonogashira Coupling | Terminal Alkyne, Palladium Catalyst, Copper(I) Co-catalyst, Base (e.g., Et₃N, DIPEA) | Unreacted Starting Materials, Glaser Coupling Product (Alkyne Dimer), Catalyst Residues (Pd & Cu), Amine Salts | Incomplete reaction; oxidative coupling of the terminal alkyne catalyzed by copper; catalyst carryover.[9][11] |
| General | All reaction types | Hydrolyzed Product (4-iodo-2-methoxybenzoic acid) | The methyl ester can undergo hydrolysis if exposed to strong base or acidic conditions during work-up.[12] |
Section 2: A Strategic Workflow for Purification
A multi-step approach is essential for isolating products with high purity. The strategy involves moving from a bulk removal of crude impurities to a fine-tuning process that eliminates trace contaminants.
General Purification Workflow
The logical flow of purification can be visualized as a sequence of distinct operations, each targeting a different class of impurity.
Caption: General workflow for product purification.
-
Aqueous Work-up: This is the first line of defense. It uses liquid-liquid extraction to remove water-soluble impurities like inorganic salts (from the base) and polar reagents.
-
Flash Column Chromatography: This is the workhorse of purification in organic synthesis.[13][14] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
-
Recrystallization: For solid products, recrystallization is an excellent final step to achieve very high purity by removing minor, structurally similar impurities that may have co-eluted during chromatography.[15][16]
Section 3: Core Purification Protocols
Protocol 1: Standard Post-Reaction Aqueous Work-up
Principle: This protocol leverages the differing solubilities of organic products and inorganic/highly polar impurities between an organic solvent and an aqueous phase. Sequential washes with different aqueous solutions are used to systematically remove specific types of impurities.
Step-by-Step Methodology:
-
Cooling & Quenching: Once the reaction is deemed complete (e.g., by TLC analysis), cool the reaction vessel to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). Transfer the entire mixture to a separatory funnel.
-
Water Wash: Wash the organic layer with deionized water (1-2 times). This removes the bulk of water-soluble components like potassium carbonate or DMF.
-
Bicarbonate Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16]
-
Causality: This step is crucial for removing any acidic impurities. This includes unreacted boronic acids from a Suzuki coupling or, more importantly, the 4-iodo-2-methoxybenzoic acid that may have formed via ester hydrolysis.[12] The basic wash deprotonates the acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2][3]
-
Causality: Brine reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase. It also helps to break up emulsions that may have formed during previous washes.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄, or magnesium sulfate, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Principle: Flash chromatography is a rapid form of column chromatography that uses positive pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), most commonly silica gel. Compounds in the mixture separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
Step-by-Step Methodology:
-
Eluent System Selection (TLC Analysis):
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (eluents). A good starting point for many products from cross-coupling reactions is a mixture of ethyl acetate in hexanes.[17]
-
Goal: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35. The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front. This Rf value typically provides the best separation.
-
Table 2: Suggested Starting Eluent Systems for TLC Analysis
| Expected Product Polarity | Suggested Solvent System |
|---|---|
| Nonpolar | 5-10% Ethyl Acetate in Hexanes |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane |
Data adapted from University of Rochester Department of Chemistry resources.[17]
-
Column Packing (Wet Slurry Method):
-
Choose an appropriate column size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product to be purified.[13]
-
In a beaker, prepare a slurry of the silica gel in the least polar eluent you plan to use (e.g., 5% EtOAc/Hexanes).[13]
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column, forming a thin, even band.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent, e.g., from 5% to 20% EtOAc in hexanes).
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitor the composition of the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting product under high vacuum to remove residual solvent.
Caption: Step-by-step workflow for flash chromatography.
Protocol 3: High-Purity Refinement by Recrystallization
Principle: This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. Soluble impurities remain in the solvent (mother liquor).[18]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your product has high solubility at high temperatures and low solubility at low temperatures.[16] Test this with small amounts of your product in different solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures thereof).
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[18] Using excess solvent is a common error that leads to poor recovery.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or catalyst residues) are present in the hot solution, perform a rapid gravity filtration through a fluted filter paper into a pre-heated flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, cooling the flask further in an ice bath can maximize the yield.[16]
-
Crystal Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Allow the crystals to dry thoroughly, either by air-drying on the filter or by placing them in a vacuum oven. The final product's purity can be assessed by its sharp melting point and spectroscopic analysis.
Section 4: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Chromatography: Product is streaking on TLC plate. | Product is acidic (e.g., ester hydrolysis) or basic. | Add a small amount of modifier to the eluent: 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds.[12] |
| Chromatography: Poor separation between product and impurity. | Eluent polarity is not optimal. | Re-optimize the eluent system using TLC. Try a different solvent mixture (e.g., Dichloromethane/Methanol or Ether/Hexanes).[17] |
| Recrystallization: Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Recrystallization: No crystals form upon cooling. | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.
- Organic Syntheses. (2025).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Williamson, et al.
- ResearchGate. (2020).
- Strem.
- King Group.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methylbenzoic Acid.
- Biosynth. (n.d.). 4-Iodo-2-methoxybenzoic acid methyl ester.
- Kolar, M. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Organic Chemistry Portal. Heck Reaction.
- YouTube. (2020).
- Pušavec, F., et al. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
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Application Notes and Protocols for Scale-Up Synthesis Using Methyl 4-iodo-2-methoxybenzoate
Introduction: The Strategic Value of Methyl 4-iodo-2-methoxybenzoate in Complex Synthesis
This compound is a highly valuable and versatile substituted aryl iodide building block in modern organic synthesis. Its unique electronic and steric properties—an electron-donating methoxy group ortho to the ester and a reactive iodine atom para to it—make it a strategic component in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of multiple functional groups allows for sequential and regioselective transformations, with the carbon-iodine bond serving as a prime handle for palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis of the critical considerations and detailed protocols for the scale-up of cross-coupling reactions utilizing this key intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles and process safety considerations that are paramount for successful, safe, and scalable synthesis in a professional drug development environment.
PART 1: Core Directive — A Framework for Scalable Success
Scaling a synthesis from the bench to the pilot plant is not merely about increasing reactant quantities. It is a scientific discipline that requires a deep understanding of reaction kinetics, thermodynamics, mass transfer, and process safety. This guide is structured to mirror the logical flow of a process chemistry campaign:
-
Safety First: Hazard Analysis and Mitigation: A proactive assessment of the potential hazards associated with the starting material and the intended reaction class.
-
The Heart of the Matter: Cross-Coupling Reactions: A focus on the most common and industrially relevant transformations: the Suzuki-Miyaura and Sonogashira couplings.
-
Protocol Deep Dive: Kilogram-Scale Synthesis Examples: Detailed, step-by-step protocols for representative reactions, complete with in-process controls and purification strategies.
-
Beyond the Reaction: Product Isolation and Purification: Strategies for efficiently isolating and purifying multi-kilogram quantities of product while minimizing residual heavy metals.
PART 2: Scientific Integrity & Logic — The "Why" Behind the "How"
Expertise & Experience: Causality in Experimental Design
Handling and Storage of this compound: While not acutely toxic, this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1][2] It is a stable solid at room temperature and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[2]
Critical Considerations for Scaling Cross-Coupling Reactions:
-
Thermal Safety: Palladium-catalyzed cross-coupling reactions are ubiquitously exothermic.[3][4] On a small scale, this exotherm is easily dissipated. However, on a kilogram scale, the heat generated can overwhelm the cooling capacity of the reactor, leading to a dangerous runaway reaction.[3][4] It is imperative to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔTad) before attempting any large-scale synthesis.[4] A semi-batch approach, where one of the reactants is added portion-wise or via an addition funnel, is often employed to control the reaction rate and heat evolution.[4]
-
Inert Atmosphere: The active catalytic species in most cross-coupling reactions is a Pd(0) complex.[5] These species are sensitive to oxidation, which can deactivate the catalyst and lead to incomplete conversion. Therefore, maintaining a strictly inert atmosphere (nitrogen or argon) throughout the process is critical for success, especially during the extended reaction times of large-scale batches.[6] This involves thoroughly drying all glassware and purging the reaction vessel with an inert gas before adding reagents and solvents.
-
Solvent Selection and Degassing: Solvents must be anhydrous and of high purity. The presence of water can interfere with the catalytic cycle and promote side reactions. More importantly, dissolved oxygen is a potent catalyst poison. Solvents should be rigorously degassed before use, typically by sparging with nitrogen or argon for an extended period.[6] While solvents like dioxane, THF, and DMF are common in laboratory-scale reactions, on a larger scale, there is a push towards greener solvents like ethanol/water mixtures or 2-methyl-THF for improved safety and easier work-up.[7]
-
Catalyst Loading and Selection: While laboratory procedures may use catalyst loadings of 1-5 mol%, industrial processes aim for much lower loadings (<0.1 mol%) to minimize cost and reduce the burden of palladium removal from the final product.[8][9] The choice of ligand is also critical; bulky, electron-rich phosphine ligands often enhance catalyst activity and stability, allowing for lower catalyst loadings and the use of less reactive coupling partners.[5] Pre-formed, air-stable palladium precatalysts are often preferred in scale-up operations as they ensure the consistent generation of the active Pd(0) species.
Trustworthiness: Self-Validating Protocols
A robust protocol includes defined in-process controls (IPCs) to monitor reaction progress and ensure the process is proceeding as expected. This allows for corrective action to be taken if necessary and ensures the final product meets the required specifications. Typical IPCs include:
-
TLC or HPLC analysis: To monitor the consumption of starting materials and the formation of the product. A reaction is typically deemed complete when <1% of the limiting starting material remains.
-
NMR analysis of crude samples: To check for the formation of key impurities.
-
Moisture analysis (Karl Fischer titration): To ensure the anhydrous nature of solvents and reagents.
Authoritative Grounding: Visualization of Key Processes
To better illustrate the logical flow of a scale-up campaign, the following diagrams outline the decision-making process and a generalized experimental workflow.
Caption: A logical workflow for a process chemistry scale-up campaign.
PART 3: Detailed Application Protocols
The following protocols are representative examples for the kilogram-scale synthesis of biaryl and alkynyl compounds from this compound.
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling
Reaction: Synthesis of Methyl 2-methoxy-4'-(methoxy)-[1,1'-biphenyl]-4-carboxylate
Rationale: This protocol is designed for robustness and safety. The use of a Pd/C catalyst, while sometimes less active than homogeneous catalysts, simplifies catalyst removal by filtration.[10] The ethanol/water solvent system is greener and safer than aprotic polar solvents. A semi-batch addition of the boronic acid solution helps to control the exotherm.
Materials & Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 292.07 | 1.00 kg | 3.42 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.57 kg | 3.76 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.95 kg | 6.84 | 2.0 |
| 10% Palladium on Carbon (50% wet) | N/A | 35 g | ~0.016 | 0.005 |
| Ethanol (200 proof) | 46.07 | 8.0 L | N/A | N/A |
| Deionized Water | 18.02 | 2.0 L | N/A | N/A |
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel.
-
Filter reactor or large Büchner funnel.
Step-by-Step Methodology:
-
Vessel Preparation: Ensure the 20 L reactor is clean, dry, and leak-tested. Assemble the overhead stirrer, condenser, and thermocouple. Purge the entire system with nitrogen for at least 1 hour.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with this compound (1.00 kg), Potassium Carbonate (0.95 kg), and 10% Palladium on Carbon (35 g).
-
Solvent Addition: Add Ethanol (5.0 L) and deionized water (2.0 L) to the reactor. Begin stirring to create a slurry.
-
Boronic Acid Solution: In a separate container, dissolve the 4-Methoxyphenylboronic acid (0.57 kg) in Ethanol (3.0 L).
-
Reaction Initiation: Heat the reactor contents to 75 °C.
-
Controlled Addition: Once the internal temperature is stable at 75 °C, begin the slow, dropwise addition of the boronic acid solution from the addition funnel over a period of 2-3 hours. Crucially, monitor the internal temperature. If the temperature rises by more than 5 °C, pause the addition until it restabilizes.
-
Reaction Monitoring (IPC): After the addition is complete, hold the reaction mixture at 75-80 °C. After 2 hours, take a sample for HPLC analysis to check for the disappearance of this compound. Continue heating until the starting material is <1% by area on the chromatogram.
-
Catalyst Removal: Cool the reaction mixture to 50 °C. Filter the hot solution through a pad of Celite to remove the palladium on carbon catalyst. Wash the Celite pad with warm ethanol (2 x 500 mL).
-
Crystallization: Transfer the filtrate to a clean crystallization vessel. Reduce the volume by approximately half via distillation. Slowly add deionized water (5.0 L) while stirring. The product should begin to crystallize.
-
Isolation: Cool the slurry to 0-5 °C and stir for at least 2 hours. Isolate the solid product by filtration, wash the filter cake with a cold 1:1 ethanol/water solution (2 x 1 L), and then with cold water (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. Expected Yield: ~0.85 kg (91%) of a white to off-white solid.
Caption: Experimental workflow for kilogram-scale Suzuki coupling.
Protocol 2: Large-Scale Sonogashira Coupling
Reaction: Synthesis of Methyl 2-methoxy-4-(phenylethynyl)benzoate
Rationale: This copper-free Sonogashira protocol is advantageous for pharmaceutical applications as it eliminates the need for a toxic copper co-catalyst.[11] The use of a mild organic base like triethylamine (TEA) is common, and it often acts as the solvent as well. The reaction is typically run at a lower temperature than Suzuki couplings.
Materials & Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 292.07 | 1.00 kg | 3.42 | 1.0 |
| Phenylacetylene | 102.13 | 0.39 kg (0.43 L) | 3.76 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 24.0 g | 0.034 | 0.01 |
| Triphenylphosphine (PPh₃) | 262.29 | 18.0 g | 0.068 | 0.02 |
| Triethylamine (TEA), degassed | 101.19 | 7.0 L | N/A | N/A |
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
Step-by-Step Methodology:
-
Vessel Preparation: Prepare the 20 L reactor as described in Protocol 1, ensuring a robust inert atmosphere.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with this compound (1.00 kg), Bis(triphenylphosphine)palladium(II) dichloride (24.0 g), and Triphenylphosphine (18.0 g).
-
Solvent and Reagent Addition: Add degassed Triethylamine (7.0 L) followed by Phenylacetylene (0.39 kg).
-
Reaction: Gently heat the mixture to 60 °C with good agitation.
-
Reaction Monitoring (IPC): Monitor the reaction by HPLC every 2-4 hours. The reaction is typically complete within 8-12 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the triethylamine under reduced pressure.
-
Extraction: To the residue, add Toluene (5 L) and 1M HCl (5 L). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and then with brine (3 L).
-
Purification: Dry the toluene solution over anhydrous sodium sulfate, filter, and treat with a palladium scavenger (e.g., a silica-based thiol scavenger) for 2-4 hours with stirring.
-
Isolation: Filter off the scavenger. Concentrate the toluene solution under reduced pressure to obtain a crude oil or solid. Recrystallize from a suitable solvent system (e.g., ethanol or heptane/ethyl acetate) to afford the pure product.
-
Drying: Dry the product in a vacuum oven at 40 °C. Expected Yield: ~0.82 kg (90%) of a crystalline solid.
References
-
Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University P2SAC Conference. [Link]
-
Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2633. [Link]
-
Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ming, Y., You, J., & Ji, J. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 4(1), 23-25. [Link]
-
Konda, V., et al. (2021). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development, 25(4), 896-904. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Suzhou Chenghe Pharmaceutical & Chemical Co Ltd. (2014).
-
Adams, J. P., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1536-1543. [Link]
-
Gallou, F., et al. (2017). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 21(10), 1648-1653. [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Kumar, A., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Pharmaceutical Sciences, 74(5), 442-446. [Link]
-
ResearchGate. (n.d.). Syntheses of alkyl 2-iodobenzoates and their coupling products. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 399-406. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 697-703. [Link]
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- 10. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 4-iodo-2-methoxybenzoate in Advanced Flow Chemistry
Introduction: A Paradigm Shift in Synthesis with Flow Chemistry
In the landscape of modern pharmaceutical and materials science, the demand for efficient, scalable, and safe chemical synthesis has never been greater. Active Pharmaceutical Ingredients (APIs) are increasing in complexity, necessitating innovative manufacturing approaches.[1] Flow chemistry, or continuous flow processing, has emerged as a transformative technology, offering significant advantages over traditional batch methods.[2] By conducting reactions in a continuously flowing stream, this approach provides superior control over critical parameters like temperature, pressure, and residence time, leading to enhanced reaction control, improved safety, and greater efficiency.[3][4]
Methyl 4-iodo-2-methoxybenzoate is a key aromatic building block, featuring an activated iodo-substituent ideal for a variety of cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing methyl ester moiety provide a unique electronic profile, making it a versatile substrate in the synthesis of complex molecules. However, harnessing its full potential in traditional batch reactors can be challenging, often requiring long reaction times and facing issues with heat transfer and scalability.
These application notes serve as a comprehensive guide for researchers, chemists, and drug development professionals on implementing flow chemistry for reactions involving this compound. We will explore detailed protocols for cornerstone C-C and C-N bond-forming reactions, explaining the causality behind experimental choices and providing a framework for robust, scalable synthesis.
Application Note 1: Continuous Flow Sonogashira Cross-Coupling
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl halides, is a fundamental tool for constructing carbon-carbon bonds.[5][6] Its execution in a continuous flow system mitigates the risks associated with handling potentially unstable intermediates and allows for rapid optimization and high throughput.[7] Aryl iodides are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond, often enabling the reaction to proceed under mild conditions.[5]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a copper-free Sonogashira coupling, which helps to prevent the common side reaction of alkyne homocoupling (Glaser dimerization).[7][8] The use of an immobilized catalyst in a packed-bed reactor facilitates product purification by eliminating the need to separate the catalyst from the reaction mixture.
Materials:
-
Reagent A: 0.1 M solution of this compound in Tetrahydrofuran (THF).
-
Reagent B: 0.12 M solution of Phenylacetylene and 0.3 M of a suitable base (e.g., Diisopropylethylamine - DIPEA) in THF.
-
Catalyst: Immobilized palladium catalyst, such as Pd(0) on a polymer support, packed into a catalyst column. The H-Cube® system's pre-packed catalyst cartridges (CatCart®s) are suitable for this purpose.[7]
-
System: A continuous flow reactor (e.g., ThalesNano H-Cube® in "No H2" mode or similar) equipped with two HPLC pumps, a mixing unit, a heated catalyst bed holder, and a back-pressure regulator.
Procedure:
-
System Preparation: Prime the pumps and flush the entire system with the solvent (THF) to ensure the catalyst is wetted and the system is free of air.
-
Parameter Setup: Set the reactor temperature to 100 °C and the system pressure to 80 bar using the back-pressure regulator. High pressure helps to suppress solvent boiling and improve mass transfer.
-
Reagent Delivery: Set Pump A (this compound solution) and Pump B (Phenylacetylene/Base solution) to equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min). This provides a 1:1.2 molar ratio of aryl iodide to alkyne.
-
Reaction Initiation: Begin pumping the reagents through the system. The solutions will combine in the mixer before entering the heated catalyst column.
-
Steady State & Collection: Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.
-
Monitoring: Reaction progress can be monitored by collecting aliquots and analyzing them via TLC or LC-MS.
-
Shutdown: Upon completion, flush the system with clean solvent to remove all residual reagents and products.
Workflow Diagram
Caption: Workflow for continuous Sonogashira coupling.
Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 80 | 100 | 120 |
| Total Flow Rate (mL/min) | 0.2 | 0.2 | 0.4 |
| Residence Time (min) | ~5-8 | ~5-8 | ~2.5-4 |
| Expected Conversion (%) | Moderate | High (>95%) | Moderate-High |
| Throughput (mmol/hr) | ~0.6 | ~0.6 | ~1.2 |
Note: Residence time is estimated based on the void volume of a typical 70 mm catalyst cartridge.[7]
Application Note 2: Continuous Flow Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for the formation of C(sp2)-C(sp2) bonds, crucial for synthesizing biaryl structures prevalent in pharmaceuticals.[9] Performing this reaction in a flow reactor can dramatically reduce reaction times from hours to minutes and allows for precise control over reaction conditions, minimizing side-product formation.[9][10]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol outlines a homogeneous Suzuki coupling in a tubular flow reactor.
Materials:
-
Reagent A: 0.1 M solution of this compound and 0.005 M of a Pd catalyst (e.g., Pd(PPh₃)₄) in 1,4-Dioxane.
-
Reagent B: 0.15 M solution of Phenylboronic acid and 0.3 M of a base (e.g., aqueous K₃PO₄) in a 1,4-Dioxane/Water mixture (e.g., 3:1).
-
System: A continuous flow reactor system with two pumps, a T-mixer, a heated tubular reactor (e.g., PFA tubing), and a back-pressure regulator.
Procedure:
-
System Preparation: Flush the system with the reaction solvent (1,4-Dioxane/Water).
-
Parameter Setup: Set the tubular reactor temperature to 100 °C and the system pressure to 10 bar.
-
Reagent Delivery: Pump Reagent A and Reagent B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) into the T-mixer. This provides a 1:1.5 molar ratio of aryl iodide to boronic acid.
-
Reaction: The mixed reagent stream flows through the heated tubular reactor. The required residence time can be calculated based on the reactor volume and total flow rate. A 10 mL reactor would provide a 10-minute residence time at 1.0 mL/min.
-
Steady State & Collection: After allowing the system to stabilize (2-3 reactor volumes), collect the product stream.
-
Workup: The collected solution can be worked up by diluting with an organic solvent, washing with water to remove the base, and concentrating under reduced pressure. The product can then be purified via column chromatography.[11]
-
Shutdown: Flush the system with clean solvent after the run.
Workflow Diagram
Caption: Workflow for continuous Suzuki-Miyaura coupling.
Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 80 | 100 | 100 |
| Residence Time (min) | 15 | 10 | 5 |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ |
| Expected Yield (%) | Moderate | High (>90%) | Moderate-High |
| Troubleshooting Note | For sterically hindered substrates, consider bulky, electron-rich phosphine ligands to accelerate oxidative addition.[11] |
Application Note 3: Continuous Flow Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[12] However, it often relies on strong, poorly soluble inorganic bases (e.g., NaOtBu), which can cause clogging in the narrow channels of flow reactors. A significant advantage of flow chemistry is the ability to develop homogeneous systems using soluble organic bases, thereby creating a more robust and reliable process.[13][14]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol employs the soluble organic base 1,8-Diazabicycloundec-7-ene (DBU) to maintain a homogeneous reaction mixture, preventing reactor fouling.
Materials:
-
Reagent Solution: Prepare a single stock solution containing this compound (1 eq., e.g., 0.1 M), Morpholine (1.2 eq.), DBU (2 eq.), and a suitable catalyst system (e.g., XantPhos Pd G3 pre-catalyst, 5 mol%) in a solvent mixture such as Toluene/Acetonitrile.[13][14]
-
System: A continuous flow reactor with one pump, a heated stainless-steel or PFA reactor coil, and a back-pressure regulator.
Procedure:
-
System Preparation: Prime the pump and flush the reactor system with the solvent.
-
Parameter Setup: Set the reactor temperature to 140 °C and the system pressure to 15-20 bar to keep the solvent mixture in a single phase.
-
Reaction Initiation: Pump the single reagent solution through the heated reactor coil at a flow rate calculated to achieve the desired residence time (e.g., 0.1 mL/min for a 6 mL reactor gives a 60-minute residence time).[13]
-
Steady State & Collection: Once the system stabilizes, the output stream containing the product can be collected for analysis and purification.
-
Shutdown: After the run is complete, flush the entire system with clean solvent.
Workflow Diagram
Caption: Workflow for homogeneous Buchwald-Hartwig amination.
Data Summary
| Parameter | Value | Rationale |
| Temperature (°C) | 140 | Higher temperatures accelerate the reaction, which is feasible and safe in a small-volume flow reactor.[13] |
| Residence Time (min) | 60 | Sufficient time to achieve high conversion for this type of coupling.[13] |
| Base | DBU | A soluble organic base that forms an ionic liquid upon protonation, preventing precipitation and clogging.[13][14] |
| Catalyst System | XantPhos Pd G3 | A robust pre-catalyst effective for a range of Buchwald-Hartwig aminations.[13] |
| Expected Yield | High | The optimized, homogeneous conditions are designed for high conversion and yield. |
Conclusion and Future Outlook
The application of continuous flow chemistry to reactions involving this compound offers a robust, efficient, and scalable platform for the synthesis of valuable chemical entities. As demonstrated, cornerstone transformations such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings can be readily transferred to flow systems, yielding significant benefits in terms of reaction time, process control, and safety.[2] The ability to use immobilized catalysts or develop homogeneous systems that avoid precipitation overcomes major hurdles in process chemistry.[7][13] For professionals in drug development and scientific research, adopting these methodologies can accelerate discovery and streamline the path to manufacturing, ultimately enabling the more rapid production of complex and vital molecules.[1]
References
-
Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link]
-
SCL Lifesciences. (n.d.). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. Retrieved from [Link]
-
The Pharma Master. (n.d.). Flow Chemistry. Retrieved from [Link]
-
Asynt. (2023, January 12). What Role Does Flow Chemistry Play in API Manufacturing?. Retrieved from [Link]
-
Cole, K. P., et al. (2020). Flow Chemistry Enabling Efficient Synthesis. Organic Process Research & Development, 24(10), 1919-1921. Retrieved from [Link]
-
Gholamipour-Shirazi, A., & Rolando, C. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Organic Process Research & Development, 16(5), 897-905. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Lévesque, F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Bavand, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8996-9032. Retrieved from [Link]
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Wang, K., et al. (2019). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 23(10), 2232-2237. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Lévesque, F. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 246-253. Retrieved from [Link]
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JoVE. (2022, October 6). Continuous Flow Chemistry: Reaction-Diphenyldiazomethane With p-Nitrobenzoic Acid l Protocol Preview [Video]. YouTube. Retrieved from [Link]
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Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. Retrieved from [Link]
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Piras, M., et al. (2020). Continuous flow synthesis of 2,2′-diselenobis(benzoic acid) and derivatives. Reaction Chemistry & Engineering, 5(8), 1548-1552. Retrieved from [Link]
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Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. Retrieved from [Link]
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Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. 96, 137-149. Retrieved from [Link]
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Licence, P., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2707-2715. Retrieved from [Link]
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Ley, S. V., et al. (2015). Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds. Beilstein Journal of Organic Chemistry, 11, 1334-1341. Retrieved from [Link]
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Application Notes & Protocols: The Buchwald-Hartwig Amination of Methyl 4-iodo-2-methoxybenzoate
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl amines are a ubiquitous structural motif in a vast array of commercial drugs and bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these vital linkages.[1][2][3] Its development revolutionized the synthesis of aryl amines by offering a broad substrate scope and functional group tolerance, largely replacing harsher, more limited classical methods.[2]
This guide provides a detailed technical overview and a field-proven protocol for the Buchwald-Hartwig amination of Methyl 4-iodo-2-methoxybenzoate, an electron-rich aryl iodide. We will delve into the mechanistic intricacies of the catalytic cycle, offer a rationale for the selection of critical reaction components, and provide a step-by-step procedure designed for reproducibility and success in a research and development setting.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine ligands. This step forms a Pd(II) intermediate.[4][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amide complex.[4] The choice of base is critical and must be strong enough to deprotonate the amine but compatible with other functional groups in the substrate.[7][8]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
While aryl iodides are highly reactive towards oxidative addition, they can present a unique challenge. The iodide anion generated during the reaction can form stable, unreactive palladium iodide dimer complexes, which can sequester the catalyst and inhibit the reaction.[5] This effect can often be mitigated by judicious choice of solvent and ligand.[6]
Protocol Design: Key Parameter Selection
The success of the amination of this compound hinges on the strategic selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Catalyst Source
Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[9] These are typically Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active catalytic species. For enhanced reproducibility and convenience, pre-formed palladium precatalysts are highly recommended.[10] These are stable complexes that contain both the palladium and the ligand, often activating under milder conditions.[10] Generations 3 and 4 (G3, G4) of the Buchwald precatalysts are particularly effective and widely used.[10]
The Phosphine Ligand: The Engine of the Reaction
The ligand is arguably the most critical variable. For electron-rich aryl halides like our substrate, bulky and electron-rich biaryl phosphine ligands are essential.[8][11] These ligands promote the reductive elimination step, prevent the formation of inactive catalyst dimers, and enhance overall catalytic activity.[2]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of C-N couplings.[12]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance, particularly with challenging substrates.[12]
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another highly active ligand designed for difficult couplings.[7]
-
The Base: A Matter of Compatibility
The substrate, this compound, contains a methyl ester functionality that is susceptible to hydrolysis under strongly basic conditions. While potent alkoxide bases like sodium t-butoxide (NaOtBu) are common, they can lead to saponification of the ester, especially at elevated temperatures.[7][8]
-
Recommended Bases: To preserve the ester group, milder inorganic bases are the preferred choice.
The Solvent: More Than Just a Medium
The solvent must be anhydrous and capable of dissolving the reagents and intermediates.[13][14] For Buchwald-Hartwig reactions, common choices include toluene, 1,4-dioxane, and THF.[7][15]
-
Recommended Solvent:
-
Toluene: Often the solvent of choice for aryl iodide substrates. The iodide salt byproducts (e.g., NaI, KI) have low solubility in toluene, which causes them to precipitate out of the solution.[6] This can help to drive the reaction forward and mitigate the catalyst inhibition caused by excess iodide in solution.[5][6]
-
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for coupling an amine with this compound on a 1.0 mmol scale. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Reagent Table
| Reagent | MW ( g/mol ) | Amount (mg) | Equivalents | Mol (mmol) |
| This compound | 292.05 | 292 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 (Pd) | 0.02 |
| XPhos | 476.67 | 21.0 | 0.044 | 0.044 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5.0 mL | - | - |
Note: If using a 1:1 ligand-to-palladium precatalyst (e.g., XPhos Pd G3), use 0.02 mmol of the precatalyst and omit the separate Pd₂(dba)₃ and XPhos additions.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (292 mg, 1.0 mmol), Cesium Carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (21.0 mg, 0.044 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 mmol) followed by anhydrous toluene (5.0 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-arylated product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents or solvent. | Use a fresh palladium source/ligand or a precatalyst. Ensure solvent is anhydrous and degassed. Increase temperature in 10 °C increments. |
| Hydrodehalogenation | Presence of water; competitive side reaction. | Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained. A different ligand/base combination may be required.[2] |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high. | Switch to a milder base like K₃PO₄. If using Cs₂CO₃, consider reducing the reaction temperature slightly. |
| Incomplete Reaction | Insufficient reaction time; catalyst deactivation. | Extend the reaction time. Increase catalyst/ligand loading slightly (e.g., from 2 mol% to 3 mol% Pd). |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation when reaction parameters are chosen with a clear understanding of the substrate's electronic properties and functional group compatibility. The use of a bulky, electron-rich phosphine ligand, a mild inorganic base to protect the ester, and an appropriate solvent like toluene are critical for achieving high yields. This protocol serves as a robust starting point for researchers and can be adapted for a wide variety of amine nucleophiles, further underscoring the remarkable utility of this reaction in modern drug discovery and chemical synthesis.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
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Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
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Use of base metals in Buchwald-Hartwig coupling - Wordpress. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
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The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - R Discovery. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
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Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
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Application Notes and Protocols for Stille Coupling Reactions Involving Methyl 4-iodo-2-methoxybenzoate
Introduction: The Strategic Importance of Methyl 4-iodo-2-methoxybenzoate in Biaryl Synthesis via Stille Coupling
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Stille cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds. Its remarkable functional group tolerance and the stability of the requisite organostannane reagents have cemented its utility in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] This guide focuses on the application of the Stille coupling to a particularly valuable building block: this compound.
The unique substitution pattern of this compound—an electron-withdrawing ester and an electron-donating methoxy group ortho to each other, with an iodine atom at the para position—makes it a versatile synthon for the creation of highly functionalized biaryl compounds. These products are prevalent in medicinal chemistry and drug development. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for successfully employing this substrate in Stille coupling reactions.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation , where the organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination , which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Stille coupling of this compound with various organostannanes. These serve as robust starting points for reaction optimization.
Protocol 1: General Procedure for the Coupling of this compound with Aryl- and Heteroarylstannanes
This protocol is a general method adaptable for a range of tributylstannyl coupling partners.[1]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(thiophen-2-yl)stannane, tributyl(phenyl)stannane) (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and the organostannane (1.1 mmol, 1.1 equiv).
-
Place the tube under a high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
In a separate vial, under argon, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).
-
Add the catalyst mixture to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Alternative Catalyst System for Stille Coupling
This protocol utilizes a different, commonly employed palladium catalyst.[1]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-2 mol%)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and the organostannane (1.2 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%) to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction for completion using an appropriate analytical technique (TLC, GC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Stille coupling of this compound with various organostannanes, based on the general protocols.
| Entry | Organostannane | Catalyst System | Solvent | Temperature (°C) | Time (h) |
| 1 | Tributyl(thiophen-2-yl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 12-16 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 12-16 |
| 3 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 100 | 12-16 |
| 4 | Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ | Toluene | 100 | 12-16 |
Experimental Workflow Diagram
Figure 2: A typical experimental workflow for the Stille coupling reaction.
Causality Behind Experimental Choices and Troubleshooting
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for reaction efficiency. Pd₂(dba)₃ is an air-stable Pd(0) precursor, which in the presence of a phosphine ligand like P(o-tol)₃, forms the active catalytic species. P(o-tol)₃ is a moderately electron-rich and bulky ligand that can promote the oxidative addition step.[3] Pd(PPh₃)₄ is a commonly used, pre-formed Pd(0) catalyst that is often effective for a wide range of substrates.[4]
Solvent: Toluene is a common solvent for Stille couplings due to its relatively high boiling point and its ability to dissolve a wide range of organic compounds. It is imperative that the solvent is anhydrous and degassed to prevent the deactivation of the palladium catalyst.
Temperature: The reaction temperature is typically elevated (90-110 °C) to facilitate the various steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.
Troubleshooting:
-
Low or No Conversion: This could be due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The catalyst quality should also be verified.
-
Formation of Homocoupled Products: The homocoupling of the organostannane is a common side reaction.[2] This can sometimes be minimized by adjusting the stoichiometry of the reactants or by adding a copper(I) co-catalyst.
-
Difficult Purification: The removal of tin byproducts can be challenging. Purification can sometimes be aided by treatment of the crude reaction mixture with a fluoride source (e.g., KF on celite) to precipitate the tin salts, followed by filtration and column chromatography.
Safety Precautions: Handling of Organotin Reagents
WARNING: Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. They can be neurotoxic, and their effects can be cumulative. Always wear appropriate personal protective equipment (PPE), including gloves (consider double-gloving), safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional safety guidelines for hazardous materials.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(37), 4704-4734. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved January 9, 2026, from [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of Methyl 4-iodo-2-methoxybenzoate
Introduction: Unlocking Molecular Complexity
Methyl 4-iodo-2-methoxybenzoate is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-rich aromatic ring substituted with a reactive iodine atom, a directing methoxy group, and a methyl ester, presents a unique scaffold for the strategic introduction of molecular complexity. The carbon-iodine (C-I) bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making it an ideal handle for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, etc.) bonds under relatively mild conditions.[1]
This guide provides an in-depth exploration of the key functionalization strategies for this compound at the iodine position. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations behind the choice of catalysts, ligands, and reaction conditions.
Strategic Overview: Choosing the Right Path
The functionalization of this compound can be tailored to achieve a wide array of target structures. The choice of reaction is dictated by the desired bond formation. The following diagram illustrates the primary pathways discussed in this guide.
Caption: Key functionalization pathways for this compound.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[1] The reaction's high functional group tolerance and the general stability and low toxicity of its boronic acid reagents make it a preferred method in pharmaceutical development.
Mechanistic Insight: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The aryl iodide adds to the Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst.
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 4-iodo-2-methoxybenzoate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Methyl 4-iodo-2-methoxybenzoate . This substrate, while seemingly straightforward, presents a unique combination of steric and electronic properties that can lead to common issues like low yield and byproduct formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: From Low Yield to Optimized Success
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions, but the underlying scientific rationale to empower your experimental design.
Question 1: My Suzuki coupling of this compound has failed or resulted in a very low yield. What are the primary causes and how can I rectify this?
Answer: A low yield in the coupling of this specific substrate is a common but solvable issue. The root causes typically trace back to one of four key areas: inefficient oxidative addition, suboptimal transmetalation, catalyst deactivation, or degradation of the boronic acid reagent.
The structure of this compound itself presents challenges. The ortho-methoxy group is electron-donating, which can slow the initial, often rate-limiting, oxidative addition step.[1] It also introduces significant steric hindrance around the C-I bond.[2][3]
Here is a systematic approach to troubleshooting:
1. Re-evaluate the Catalyst System (Palladium Source & Ligand): This is the most critical factor for this substrate. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1]
-
The Problem: The electron-rich nature of the aryl iodide and steric bulk from the ortho-methoxy group make it difficult for the Pd(0) catalyst to insert into the carbon-iodine bond.
-
The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps.[1][4]
-
Recommended Ligands: Buchwald biaryl phosphine ligands such as SPhos , XPhos , or RuPhos are industry standards for sterically hindered and electron-rich aryl halides.[1][5][6]
-
Rationale: Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0)L species, which is crucial for efficient oxidative addition. Their electron-donating character increases the electron density on the palladium center, further facilitating the cleavage of the C-I bond.[4][7]
-
2. Optimize the Base and Solvent System: The base is not merely a proton scavenger; it is essential for activating the boronic acid for transmetalation.[8][9]
-
The Problem: A weak or poorly soluble base will not efficiently form the boronate species required for the transmetalation step, stalling the catalytic cycle.
-
The Solution: Use a stronger base. While sodium or potassium carbonate may work for simpler substrates, challenging couplings often require more potent options.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a strong, effective, and commonly used base.[1][10] Cesium carbonate (Cs₂CO₃) is also excellent, benefiting from better solubility in many organic solvents.[10]
-
Solvent Choice: Aprotic polar solvents or ethereal solvents are standard. A mixture of dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is a robust starting point.[11][12][13][14] The water is not just a solvent; it aids in dissolving the inorganic base and facilitates the formation of the reactive [RB(OH)3]- species.[15][16]
-
3. Prevent Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can be poisoned by impurities.
-
The Problem: The presence of oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) or lead to the formation of palladium black.[11][17] This also promotes the unwanted homocoupling of the boronic acid.[18][19]
-
The Solution: Rigorous exclusion of oxygen is mandatory.
-
Degassing Protocol: Before adding the catalyst, thoroughly degas the reaction mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles). Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes is acceptable. Maintain a positive pressure of inert gas throughout the reaction.[16]
-
4. Address Boronic Acid Instability: Boronic acids can be unstable under reaction conditions, leading to side reactions that consume the reagent.
-
The Problem: The primary side reaction is protodeboronation , where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid with a simple hydrogen.[1][11][15]
-
The Solution:
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester . Boronic esters are significantly less prone to protodeboronation and can be used in anhydrous conditions if necessary.[2][11][20]
-
Control Stoichiometry: Use a slight excess of the boronic acid/ester (e.g., 1.2-1.5 equivalents) to compensate for any minor degradation.
-
Question 2: I'm observing a significant amount of homocoupling byproduct (a biaryl from the boronic acid). What's causing this and how can I prevent it?
Answer: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings. It is primarily caused by two factors: the presence of oxygen and/or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[11][18][19]
-
Mechanism with Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, producing the homocoupled product and regenerating Pd(0). This creates a parasitic cycle that consumes your nucleophile.[11]
-
Mechanism with Pd(II) Precatalysts: If you use a precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to enter the main catalytic cycle. One pathway for this reduction is the homocoupling of the boronic acid, which sacrifices two equivalents of your nucleophile to generate one equivalent of active catalyst.[11][18]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: As mentioned previously, the complete exclusion of oxygen is the most effective way to prevent this side reaction.[16][18]
-
Use a Pd(0) Source: Start with a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃ . This bypasses the need for an initial reductive step that can be mediated by homocoupling.
-
Use Modern Precatalysts: Buchwald-type precatalysts (e.g., G3 or G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions like homocoupling.[11]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help facilitate the reduction of Pd(II) to Pd(0) without promoting other side reactions.[18]
Question 3: My starting aryl iodide is being consumed, but I'm getting a de-iodinated product (Methyl 2-methoxybenzoate) instead of the coupled product. What is this side reaction?
Answer: This side reaction is known as dehalogenation (specifically, hydrodehalogenation). After the initial oxidative addition of the aryl iodide to the Pd(0) center, the resulting Aryl-Pd(II)-I complex can react with a hydride source in the mixture. A subsequent reductive elimination step then releases the dehalogenated arene and a Pd(II) species.[11]
Potential hydride sources in a Suzuki reaction can include amine bases (if used), certain solvents (like alcohols, if used as the primary solvent), or impurities.
Solutions to Minimize Dehalogenation:
-
Avoid Amine Bases: Do not use amine bases like triethylamine (Et₃N) if dehalogenation is a problem. Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure you are using high-purity, appropriate solvents. While a small amount of water is often beneficial, using alcohols as the main solvent can sometimes lead to this issue.
-
Optimize Ligand and Temperature: The choice of ligand can influence the relative rates of the desired transmetalation versus the undesired dehalogenation. A well-chosen ligand (like SPhos) will typically favor the productive pathway. Sometimes, lowering the reaction temperature can disfavor the side reaction, though this may also slow the desired coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
This substrate is challenging due to a combination of two factors:
-
Steric Hindrance: The methoxy group at the ortho position physically blocks the area around the carbon-iodine bond, making it difficult for the bulky palladium catalyst to approach and insert itself during the oxidative addition step.[2][3][6][21]
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density of the aromatic ring. This strengthens the C-I bond and makes it less electrophilic, slowing down the rate of oxidative addition, which is often the slowest step in the catalytic cycle.[1]
Q2: What is the role of the base in this reaction, and why is the choice so important?
The base has two primary, critical roles in the Suzuki coupling:
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)3]-). This "ate" complex is much more reactive and is required to transfer its organic group to the palladium center during the transmetalation step.[8][9]
-
Reaction with the Palladium Complex: The base also reacts with the Aryl-Pd(II)-X intermediate, replacing the halide (X) with its conjugate base (e.g., hydroxide, carbonate), which facilitates the subsequent transmetalation.[9]
The choice is important because the strength, solubility, and nature of the base directly control the rate and efficiency of the transmetalation step. A base that is too weak or insoluble will stall the catalytic cycle, leading to low yields.[10]
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
For challenging substrates or when side reactions are a concern, boronic esters are generally superior .
-
Boronic Acids: They are often cheaper and commercially available. However, they are susceptible to decomposition pathways, most notably protodeboronation (hydrolysis of the C-B bond) and trimerization to form boroxines.[11][15]
-
Boronic Esters (Pinacol, MIDA): These are significantly more stable to chromatography, air, and moisture.[2][20] They are far less prone to protodeboronation, which helps maintain the correct stoichiometry in the reaction mixture and leads to higher, more reproducible yields.[2] While they may react slightly slower, their stability often outweighs this drawback.[2][22]
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 292 mg), the arylboronic acid (1.3 mmol), and finely ground K₃PO₄ (3.0 mmol, 637 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the SPhos ligand (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent should have been previously degassed by bubbling argon through it for at least 30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
// Nodes for the cycle pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative\nAddition", shape=box]; pd2_aryl [label="Ar-Pd(II)L₂(I)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; tm [label="Transmetalation", shape=box]; pd2_biaryl [label="Ar-Pd(II)L₂(Ar')", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; re [label="Reductive\nElimination", shape=box];
// Reactants and Products aryl_halide [label="Ar-I\n(this compound)", shape=cds, fillcolor="#FFFFFF"]; boronic_acid [label="Ar'-B(OR)₂", shape=cds, fillcolor="#FFFFFF"]; base [label="Base (e.g., K₃PO₄)", shape=cds, fillcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges to show the flow pd0 -> oa; aryl_halide -> oa; oa -> pd2_aryl;
pd2_aryl -> tm; boronic_acid -> tm; base -> tm; tm -> pd2_biaryl;
pd2_biaryl -> re; re -> product; re -> pd0 [label="Catalyst\nRegenerated"];
// Style {rank=same; oa; tm; re;} {rank=same; aryl_halide; boronic_acid; base;} } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Summary: Ligand & Base Performance
The following table illustrates the expected impact of different catalyst and base systems on challenging Suzuki couplings. Yields are representative and highly dependent on the specific boronic acid partner and precise reaction conditions.
| Palladium Precursor | Ligand | Base | Solvent System | Typical Yield Range | Key Considerations |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 5-30% | Often fails for this substrate due to slow oxidative addition.[1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 40-70% | Better than PPh₃, but may still be sluggish with high steric hindrance. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 85-98% | Recommended starting point. Robust for sterically hindered substrates.[5][6] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 90-99% | Excellent system, often providing high yields where others fail.[1] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 80-95% | A highly active but air-sensitive ligand. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Baudoin, O., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655. (Note: A direct link to the full text may require a subscription; the link provided is to the ResearchGate entry). Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Ananikov, V. P., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]
-
Chen, J., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Retrieved from [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Synfacts. Retrieved from [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit user discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Reddit user discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Kang, J.-E., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Mack, J., et al. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. Retrieved from [Link]
-
Nolan, S. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Szostak, M., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Pérez, J. M., et al. (2018). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Retrieved from [Link]
-
O'Brien, C. J., et al. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. Retrieved from [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
Darù, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
Sasamori, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Kwong, F. Y., et al. (2015). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate. Retrieved from [Link]
-
Gouverneur, V., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 22. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Heck Coupling of Methyl 4-iodo-2-methoxybenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding side reactions encountered during the Heck coupling of Methyl 4-iodo-2-methoxybenzoate. Our goal is to equip you with the knowledge to diagnose and mitigate common issues, leading to successful and efficient reactions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter in your experiments.
Question 1: Why am I observing a significant amount of a biaryl byproduct, the homocoupling product of this compound?
Answer:
The formation of a symmetrical biaryl, in this case, dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate, is a common side reaction in palladium-catalyzed cross-coupling reactions, often referred to as Ullmann-type or homocoupling.[1][2] This side reaction is particularly prevalent with reactive aryl halides like aryl iodides.
Potential Causes and Solutions:
-
High Catalyst Loading or Temperature: Elevated temperatures and high concentrations of the palladium catalyst can promote the homocoupling pathway.
-
Recommendation: Systematically decrease the catalyst loading (e.g., from 2 mol% to 0.5 mol%) and the reaction temperature. Monitor the reaction progress to find the optimal balance between the rate of the desired Heck reaction and the formation of the homocoupling byproduct.
-
-
Inefficient Reductive Elimination of the Heck Product: If the reductive elimination of the desired product from the palladium center is slow, the aryl-palladium intermediate has a higher chance of reacting with another molecule of the aryl iodide.
-
Recommendation: The choice of ligand can significantly influence the rate of reductive elimination. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[3] Consider screening ligands such as P(t-Bu)3 or bulky biaryl phosphines.
-
-
Presence of Reducing Agents: Certain reagents in the reaction mixture can act as reducing agents, facilitating the formation of Pd(0) species that can participate in the homocoupling catalytic cycle.[4]
-
Recommendation: Ensure all reagents are pure and free from contaminants that could act as reducing agents. If using an alcohol as a solvent, be aware that it can sometimes participate in redox processes with the palladium catalyst.
-
Question 2: My reaction is producing a significant amount of Methyl 2-methoxybenzoate, the dehalogenated starting material. What is causing this reductive dehalogenation?
Answer:
Reductive dehalogenation is a side reaction where the aryl-iodine bond is cleaved and replaced with a hydrogen atom. This is a common issue, especially with electron-rich aryl halides.[5]
Potential Causes and Solutions:
-
Hydride Source: The presence of a hydride source in the reaction mixture is the primary cause of reductive dehalogenation. This can be an impurity or a deliberately added reagent that can generate palladium hydride species.
-
Recommendation:
-
Base Selection: Tertiary amines, often used as bases in the Heck reaction, can be a source of hydrides, especially at elevated temperatures. Consider using an inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[2]
-
Solvent Purity: Ensure your solvent is anhydrous and free of impurities like formic acid or other reducing agents.
-
Formate Salts: If a formate salt is present as an additive, it is a potent hydride donor and will lead to reductive dehalogenation.[5]
-
-
-
Slow Migratory Insertion: If the migratory insertion of the alkene into the aryl-palladium bond is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to reacting with a hydride source.
-
Recommendation: The electronic properties of the alkene play a crucial role. Electron-deficient alkenes generally undergo migratory insertion more readily. If possible, consider using an alkene with an electron-withdrawing group to accelerate this step.
-
Question 3: The double bond in my Heck product has isomerized. How can I prevent this?
Answer:
Double bond isomerization is a well-documented side reaction in Heck couplings. It occurs after the desired product is formed but before it dissociates from the palladium center. The palladium hydride species formed during the catalytic cycle can re-add to the product alkene and then eliminate, leading to a shift in the double bond position.[6]
Potential Causes and Solutions:
-
Reversible β-Hydride Elimination: The β-hydride elimination step is reversible. If the product alkene does not dissociate quickly from the palladium complex, isomerization is more likely.[6]
-
Recommendation:
-
Additives: The addition of silver salts (e.g., Ag2CO3) or thallium salts can help to suppress double bond isomerization by promoting the reductive elimination of HX (where X is the halide) from the palladium hydride intermediate.[6]
-
Base Choice: The choice of base can influence the rate of regeneration of the Pd(0) catalyst. A base that efficiently scavenges the generated acid can help to drive the reaction forward and minimize the lifetime of the palladium hydride species.
-
-
-
Ligand Effects: The nature of the phosphine ligand can influence the stability of the palladium-alkene intermediate and thus the propensity for isomerization.
-
Recommendation: Experiment with different phosphine ligands. Bidentate ligands are sometimes less prone to causing isomerization compared to monodentate ligands.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Heck reaction?
A1: The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: A base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.[7]
Q2: How do the methoxy and methyl ester groups on this compound affect the Heck reaction?
A2: The methoxy group is an electron-donating group, which can make the aryl iodide more reactive towards oxidative addition. However, its presence in the ortho position can also introduce steric hindrance, potentially slowing down the reaction or influencing the regioselectivity of the alkene insertion. The methyl ester is an electron-withdrawing group, which can influence the overall electronic properties of the aromatic ring. The interplay of these electronic and steric effects can impact the rate and selectivity of the Heck coupling.
Q3: What are the recommended starting conditions for a Heck coupling with this compound?
A3: A good starting point for optimizing the Heck reaction with this compound would be:
| Parameter | Recommended Starting Condition |
| Palladium Precatalyst | Pd(OAc)2 (1-2 mol%) |
| Ligand | PPh3 (2-4 mol%) or a bulky phosphine |
| Base | Triethylamine (Et3N) or K2CO3 (2-3 equivalents) |
| Solvent | Anhydrous DMF, NMP, or acetonitrile |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Note: These are general starting conditions, and optimization will likely be necessary for your specific alkene substrate.
Visualizing the Heck Catalytic Cycle and Side Reactions
To better understand the processes discussed, the following diagrams illustrate the key pathways.
Figure 1: The catalytic cycle of the Heck reaction.
Figure 2: Competing side reaction pathways from the key aryl-palladium(II) intermediate.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Methyl 4-iodo-2-methoxybenzoate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with protodeboronation, a critical side reaction, particularly when working with electron-rich aryl halides like Methyl 4-iodo-2-methoxybenzoate. Our goal is to provide you with in-depth, actionable troubleshooting advice and robust protocols grounded in mechanistic principles to enhance your reaction yields and purity.
Understanding the Challenge: Protodeboronation
Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved by a proton source, replacing it with a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a byproduct that can complicate purification.[1][3]
Your substrate, this compound, is considered "electron-rich" due to the methoxy group, which donates electron density to the aromatic ring. This property can make the crucial oxidative addition step of the Suzuki reaction slower.[4] When the productive catalytic cycle is sluggish, the boronic acid reagent is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.[4][5]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues and observations you might encounter in the lab.
Issue 1: My primary byproduct is the deborylated arene. Is my base the problem?
Answer: Yes, the choice of base is one of the most critical factors influencing protodeboronation.[1][6] While a base is essential for the transmetalation step, strong bases, particularly hydroxides (NaOH, KOH), can significantly accelerate base-catalyzed protodeboronation.[3][5][7]
-
The Problem with Strong Bases: Strong bases increase the pH of the reaction mixture, which can promote the formation of highly reactive boronate species that are more susceptible to protonolysis.[7][8] For many boronic acids, the rate of protodeboronation is fastest at high pH.[8]
-
The Solution—Weaker Inorganic Bases: Switching to a milder base is a highly effective strategy.[4][5] Weaker bases are often sufficient to promote the desired coupling while minimizing the decomposition of the boronic acid.[4][5]
-
Potassium Phosphate (K₃PO₄): Often considered the "gold standard" for difficult couplings where protodeboronation is a concern. It is a strong enough base to facilitate transmetalation but is less aggressive than hydroxides.[9][10]
-
Potassium Carbonate (K₂CO₃): Another excellent and widely used mild base.[9][11]
-
Cesium Carbonate (Cs₂CO₃): Can be very effective, though it is a more expensive option.[12]
-
Fluoride Sources (e.g., CsF, KF): Can be effective in suppressing the side reaction, sometimes under anhydrous conditions.[4]
-
| Table 1: Comparison of Common Bases for Suzuki Reactions | ||
| Base | Relative Basicity | General Recommendation for Preventing Protodeboronation |
| NaOH, KOH | Very Strong | Avoid. High risk of accelerating protodeboronation.[5] |
| K₃PO₄ | Strong | Highly Recommended. Excellent balance of reactivity and suppression of side reactions.[9][10] |
| K₂CO₃, Cs₂CO₃ | Moderate | Recommended. Widely effective and a good starting point for optimization.[9][12] |
| CsF, KF | Weak | Situational. Can be very effective, particularly in anhydrous protocols.[4] |
Issue 2: I've switched to a milder base, but protodeboronation is still significant. Could my solvent or water content be the culprit?
Answer: Absolutely. The presence of a proton source is a prerequisite for protodeboronation, and water is the most common proton source in Suzuki reactions.[1][13]
-
Strictly Anhydrous Conditions: While many Suzuki protocols use aqueous/organic mixtures to help dissolve the inorganic base, these conditions can be detrimental when working with sensitive substrates.[14] Performing the reaction under strictly anhydrous conditions can dramatically reduce protodeboronation by removing the primary proton source.[13][15] This involves using anhydrous solvents and thoroughly dried glassware.[5][13]
-
Aprotic Solvents: Solvents like dioxane, THF, and toluene are standard.[14] When running anhydrous reactions, ensuring these solvents are freshly distilled or sourced from a system designed to exclude moisture is critical.[13]
-
"Slow Release" Strategy: If some water is necessary for your system, using boronic esters (e.g., pinacol or MIDA esters) can help.[2][14] These are more stable than boronic acids and act as a "slow release" source of the active boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[1][2][16]
Issue 3: My reaction is clean at lower temperatures but stalls. When I increase the heat, I get more byproduct. What should I do?
Answer: This is a classic kinetic dilemma. Higher temperatures accelerate both the desired Suzuki coupling and the undesired protodeboronation.[1][5] If the rate of decomposition increases more rapidly with temperature than the rate of product formation, you will see lower yields at higher temperatures.
-
Optimize the Catalyst System, Not the Temperature: Instead of simply increasing the heat, the better strategy is to employ a more active catalyst system that can achieve a high turnover rate at a lower temperature (e.g., 60-80 °C).[3][4][5]
-
Modern Ligand Systems: Standard catalysts like Pd(PPh₃)₄ may be too slow for your electron-rich substrate.[4] Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the slow oxidative addition and reductive elimination steps.[4][17] This allows the productive reaction to outcompete the protodeboronation pathway.[3]
-
Ligand Choice Caution: While bulky ligands are often beneficial, some studies have shown they can paradoxically promote palladium-catalyzed protodeboronation under certain conditions.[18][19][20] Therefore, screening a small set of reliable ligands (e.g., SPhos, XPhos) is a prudent approach.
Visualizing the Competing Pathways
To better understand the troubleshooting strategies, it is helpful to visualize the chemistry. The following diagrams illustrate the productive catalytic cycle you want to promote versus the destructive side reaction you want to suppress.
Caption: The desired catalytic cycle for C-C bond formation.
Caption: The undesired side reaction that consumes the boronic acid.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize protodeboronation.
Objective: To synthesize the desired biaryl product while suppressing the formation of anisole byproduct via protodeboronation.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Finely ground Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Oven-dried glassware, magnetic stir bar, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[4] The use of a highly active precatalyst often allows for lower reaction temperatures.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting aryl iodide and the formation of both the desired product and the potential protodeboronated byproduct.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By carefully controlling the choice of base, solvent, and catalyst system, you can significantly shift the reaction equilibrium in favor of the desired Suzuki-Miyaura coupling product, overcoming the inherent challenges posed by electron-rich substrates.
References
- Bulky ligands promote palladium-catalyzed protodeboron
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Technical Support Center: Protodeboron
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Anhydrous and degassed solvent conditions for Suzuki reactions. BenchChem.
- The proposed mechanism for protodeboronation of arylboronic acids.
- preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Protodeboron
- Role of a base in Suzuki-Miyaura reaction | Request PDF.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Protodeboronation of (Hetero)
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activ
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A Head-to-Head Comparison of K₃PO₄ and Potassium Carbonate as Bases in Organic Synthesis. BenchChem.
- A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. BenchChem.
- Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. BenchChem.
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
- For the pro's (Suzuki). Reddit.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Methyl 4-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning catalyst deactivation during the cross-coupling of Methyl 4-iodo-2-methoxybenzoate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives a low yield. What are the primary causes?
A1: Low conversion and yield in the Suzuki-Miyaura coupling of this compound can often be attributed to several factors related to catalyst deactivation and reaction conditions. The primary culprits include:
-
Catalyst Inactivation by Oxygen: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[1][2][3] This leads to the formation of inactive Pd(II) species and can promote the homocoupling of the boronic acid partner.[1][4]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete, leading to lower than expected catalyst concentration.[5][6]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to moisture, forming boroxines which are less reactive.[3][7] The purity of your this compound and other reagents is also critical.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for a successful reaction. An inappropriate base may not be effective in the transmetalation step, or an unsuitable solvent can lead to poor solubility of reagents and catalyst instability.[8][9][10]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst deactivation through the agglomeration of palladium nanoparticles.[11][12][13] This typically occurs when the stabilizing ligands dissociate from the palladium center, leaving the metal atoms exposed to aggregate into catalytically inactive clusters.[11][14]
To prevent the formation of palladium black, consider the following:
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help to maintain the stability of the Pd(0) complex in solution.[11]
-
Use More Stabilizing Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are designed to stabilize the palladium catalyst and promote the desired catalytic cycle.[15][16][17]
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of ligand dissociation and subsequent catalyst aggregation.[2][11] Running the reaction at the lowest effective temperature is advisable.
-
Ensure a Strictly Inert Atmosphere: As mentioned previously, oxygen can oxidize the Pd(0) catalyst, which can be a precursor to the formation of palladium black.[2][13] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential.[1][2]
Q3: Can the methoxy group on this compound interfere with the cross-coupling reaction?
A3: Yes, the methoxy group at the ortho position can influence the reaction in several ways:
-
Steric Hindrance: The methoxy group can sterically hinder the approach of the palladium catalyst to the site of oxidative addition (the carbon-iodine bond). This can slow down the initial and often rate-determining step of the catalytic cycle.[18][19]
-
Chelation: The oxygen atom of the methoxy group can potentially coordinate to the palladium center. While this can sometimes be beneficial by stabilizing the catalyst, it can also lead to the formation of stable, off-cycle complexes that are catalytically inactive.[2]
-
Electronic Effects: The electron-donating nature of the methoxy group can make the aryl iodide less electrophilic, potentially slowing the rate of oxidative addition.[20]
To mitigate these effects, the use of bulky, electron-rich ligands is often recommended. These ligands can promote oxidative addition and prevent the formation of inhibitory chelated species.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
If you are observing that your starting material is not being consumed, follow this troubleshooting workflow:
DOT Script for Low Conversion Workflow:
Caption: Troubleshooting workflow for low conversion.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Use a Pre-catalyst: Consider using a more stable and reliable Pd(II) pre-catalyst that can be efficiently reduced in situ.
-
Test a Known Reaction: Run a well-established, high-yielding Suzuki-Miyaura coupling reaction with your catalyst to confirm its activity.
-
-
Evaluate Reaction Conditions:
-
Base Screening: The choice of base is critical.[9][15] Create a small reaction screen with different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent Screening: The solubility of all components is key.[10][21] Test different solvent systems like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[3][8]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[2] Try running the reaction at a slightly lower or higher temperature to find the optimal balance.
-
-
Assess Reagent Quality:
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
The presence of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
DOT Script for Byproduct Formation Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Troubleshooting Steps:
-
Homocoupling of the Boronic Acid:
-
Primary Cause: This is often due to the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[1][4]
-
Solution: Ensure meticulous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experimental setup and reaction time.
-
-
Dehalogenation of this compound:
-
Primary Cause: This side reaction can occur when the palladium-aryl intermediate undergoes reaction with a hydride source in the reaction mixture before transmetalation can occur. The base can sometimes be a source of hydrides.
-
Solution:
-
Base Selection: Try a different, potentially milder base.
-
Temperature Control: Lowering the reaction temperature may disfavor the dehalogenation pathway.
-
-
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol outlines a general method for screening different ligands, bases, and solvents to optimize the cross-coupling of this compound.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vials with septa, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (2.2-4.4 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer plate and stir at the desired temperature.
-
Monitoring and Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS. After the reaction is complete or has stalled, quench, extract, and analyze the crude mixture to determine conversion and byproduct formation.
Table 1: Representative Catalyst Systems for Aryl Iodide Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 80 | 60-80 |
This table provides general starting points. Optimal conditions will vary depending on the specific boronic acid coupling partner.
Catalyst Deactivation Pathways
The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and common deactivation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Methyl 4-iodo-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-iodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The preparation of this compound is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. A common and effective method is the electrophilic iodination of methyl 2-methoxybenzoate. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and impact yield and purity. This guide will address these potential pitfalls with scientifically grounded solutions.
Reaction Pathway Overview
The primary synthetic route involves the direct iodination of methyl 2-methoxybenzoate using an iodine source, often in the presence of an oxidizing agent or a catalyst to generate a more electrophilic iodine species.
DOT Diagram: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound highlighting potential impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Conversion of Starting Material
Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted methyl 2-methoxybenzoate.
Possible Causes & Solutions:
-
Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile for this reaction.[1][2]
-
Solution: Employ a stronger iodinating agent or an activating system. Common methods include the use of N-Iodosuccinimide (NIS) or generating a more potent electrophile in situ. The use of silver salts like silver sulfate (Ag₂SO₄) with iodine can generate a highly electrophilic iodine species.[1][3]
-
-
Inadequate Reaction Time or Temperature: The reaction kinetics may be slow under the current conditions.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as excessive heat can lead to side reactions. Alternatively, extend the reaction time.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[4]
-
Solution: While chlorinated solvents have been traditionally used, consider greener alternatives. Acetonitrile or acetic acid can be effective solvents for iodination reactions. Water can also be used as an eco-friendly solvent in some cases.[4]
-
Problem 2: Formation of Di-iodinated Byproducts
Symptom: Mass spectrometry or NMR analysis indicates the presence of a compound with two iodine atoms.
Possible Causes & Solutions:
-
Excess Iodinating Agent: Using a stoichiometric excess of the iodinating reagent can lead to a second iodination on the aromatic ring.
-
Solution: Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is 1.05 to 1.1 equivalents of the iodinating agent.
-
-
High Reactivity of the Substrate: The methoxy and methyl ester groups are activating, making the aromatic ring susceptible to multiple substitutions.
-
Solution: Perform the reaction at a lower temperature to increase selectivity. Adding the iodinating agent portion-wise over time can also help to control the local concentration and minimize di-iodination.
-
Problem 3: Presence of Isomeric Impurities
Symptom: NMR analysis reveals signals that are inconsistent with the desired 4-iodo isomer, suggesting the presence of other constitutional isomers.
Possible Causes & Solutions:
-
Lack of Regioselectivity: While the 4-position is sterically and electronically favored for iodination, other positions can also react. The directing effects of the methoxy and ester groups can lead to a mixture of products.
-
Solution: The choice of iodinating agent and reaction conditions can influence regioselectivity. For instance, using a bulky iodinating agent might favor substitution at the less sterically hindered 4-position. Purification by column chromatography or recrystallization is often necessary to separate these isomers.[5]
-
Problem 4: Hydrolysis of the Methyl Ester
Symptom: The presence of 4-iodo-2-methoxybenzoic acid is detected, often as a baseline spot on TLC or by a broad peak in the ¹H NMR spectrum.
Possible Causes & Solutions:
-
Acidic or Basic Conditions During Workup: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by heat.[6][7]
-
Solution: During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acid and avoid strong bases like sodium hydroxide.[8] Keep the temperature low during extraction and solvent removal. If the reaction is performed under acidic conditions, ensure it is thoroughly neutralized before heating.
-
-
Water in the Reaction Mixture: The presence of water in the reaction can lead to hydrolysis, especially if the reaction is run for an extended period or at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents to minimize water content in the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: A combination of techniques is often most effective.
-
Recrystallization: This is an excellent method for removing minor impurities if a suitable solvent system can be found.[9] A common solvent for recrystallization is petroleum ether or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For separating isomeric impurities and other byproducts with similar polarities, column chromatography on silica gel is the preferred method.[8] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. The chemical shifts and coupling constants will be characteristic of the desired product.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing purity and identifying volatile impurities.[11][12]
-
Melting Point: A sharp melting point close to the literature value (44-46 °C) is a good indicator of high purity.[13]
| Analytical Technique | Purpose | Expected Outcome for Pure Product |
| ¹H NMR | Structural confirmation and impurity detection | Characteristic peaks and integration values for aromatic and methyl protons. |
| ¹³C NMR | Structural confirmation | Expected number of signals for all unique carbons. |
| GC-MS | Purity assessment and identification of volatile impurities | A single major peak corresponding to the product's mass.[14] |
| Melting Point | Purity assessment | Sharp melting range of 44-46 °C.[13] |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed.
-
Iodine: Iodine is corrosive and can cause stains. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated area, preferably a fume hood.
-
Oxidizing Agents: If using strong oxidizing agents, be aware of the potential for vigorous reactions. Add them slowly and control the temperature.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Load the solution onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]
-
Olah, G. A., & Narang, S. C. (1978). Silane/iodine-based cleavage of esters and ethers under neutral conditions. Proceedings of the National Academy of Sciences, 75(4), 1831-1834. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Larsen, R. D., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. Retrieved from [Link]
-
Joshi, A. V., et al. (2004). Iodination of 3,5-Dichloroanisole Using Silver Salts. eGrove. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
MANAC Inc. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2003). Iodination of organic compounds. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Iodination. Retrieved from [Link]
-
Bio-Connect. (n.d.). This compound [148490-97-5]. Retrieved from [Link]
-
Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. Retrieved from [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A mild and efficient method for the synthesis of esters from alcohols using HBr and H2O2. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
UNI ScholarWorks. (1940). Iodination of Anisole. Retrieved from [Link]
-
MDPI. (2023). Uncorking Haloanisoles in Wine. Beverages, 9(1), 29. Retrieved from [Link]
-
ScienceDirect. (2010). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction–gas chromatography–mass spectrometry. Journal of Chromatography A, 1217(38), 5949-5956. Retrieved from [Link]
-
ScienceDirect. (2008). Solid-phase microextraction for the determination of haloanisoles in wines and other alcoholic beverages using gas chromatography with atomic emission detection. Journal of Chromatography A, 1213(2), 185-193. Retrieved from [Link]
-
PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A, 1313, 185-193. Retrieved from [Link]
-
Autechaux. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
ETS Labs. (n.d.). Screening for TCA and other Haloanisoles. Retrieved from [Link]
-
NIH. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(3), 2246-2257. Retrieved from [Link]
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(21), 6436. Retrieved from [Link]
-
GlycoTorsion. (n.d.). Methyl4-methoxybenzoate | C9H10O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
-
MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6268. Retrieved from [Link]
- Google Patents. (1985). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
ResearchGate. (2023). Methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]
-
ResearchGate. (2006). Separation of Optical Isomers of MRC-01 and Their Biological Activities. Retrieved from [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. rsc.org [rsc.org]
- 9. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl4-methoxybenzoate | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 11. Uncorking Haloanisoles in Wine | MDPI [mdpi.com]
- 12. ETS Labs [etslabs.com]
- 13. strem.com [strem.com]
- 14. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reactivity of Methyl 4-iodo-2-methoxybenzoate in Palladium Catalysis
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-iodo-2-methoxybenzoate in palladium-catalyzed cross-coupling reactions. This substrate, while an excellent building block, presents a unique combination of electronic and steric challenges. The ortho-methoxy group can influence the reaction through steric hindrance and potential catalyst chelation, while the methyl ester requires careful base selection to prevent saponification. This document provides in-depth troubleshooting workflows, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results.
Troubleshooting Guide: From Stalled Reactions to Clean Conversions
Encountering issues in your reaction is a common part of research. This section is structured to help you diagnose and solve the most frequent problems encountered with this compound.
Problem 1: Low or No Conversion to the Desired Product
A stalled or sluggish reaction is the most common issue. The root cause often lies in the formation and stability of the active catalytic species or suboptimal reaction parameters.
Initial Diagnosis:
-
Visual Inspection: Is there a black precipitate in your reaction flask? The formation of palladium black indicates catalyst decomposition and a loss of the active, soluble catalytic species.[1]
-
Reaction Matrix: Did you run a control reaction without a ligand or with a simple, less effective ligand like PPh₃? This can help determine if your specialized ligand is providing a benefit.
The following workflow will guide you through the most critical parameters to investigate.
Step 1: Evaluate Your Catalyst System The generation of a monoligated, 14-electron L₁Pd(0) complex is crucial for the initial oxidative addition step.[2] In-situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient.[3][4]
-
Recommendation: Switch from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined, air-stable palladium precatalyst. Buchwald's G3 or G4 aminobiphenyl palladacycle precatalysts are designed for easy activation and ensure the clean formation of the active L₁Pd(0) species under mild conditions.[5] This circumvents issues related to inefficient reduction or inhibitory effects from ligands like dba.[3][4]
Step 2: Ligand Selection is Critical The ortho-methoxy group on your substrate introduces significant steric hindrance near the reaction center. This can slow down the final, product-releasing step of the catalytic cycle (reductive elimination).
-
Causality: Bulky, electron-rich phosphine ligands are required to overcome this barrier. The large steric footprint of these ligands forces the coupling partners into proximity on the palladium center, accelerating reductive elimination. The electron-donating nature of the ligand also makes the palladium center more nucleophilic, which can facilitate the initial oxidative addition.[6]
-
Recommendation: If you are seeing low conversion, your ligand may not be suitable. Screen a panel of sterically demanding biarylphosphine ligands.
| Ligand Class | Example Ligands | Key Advantages & Rationale |
| Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered substrates. The bulky biaryl scaffold promotes the crucial reductive elimination step.[7] |
| Dialkylphosphinobiphenyls | tBuXPhos, BrettPhos | Increased electron-donating ability and steric bulk compared to standard biarylphosphines, often effective for challenging couplings. |
| Ferrocenylphosphines | dppf | Bidentate ligand that can be effective, particularly in Suzuki couplings, by preventing palladium dimer formation.[8] |
Step 3: Optimize the Base The methyl ester in your substrate is susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures.
-
Recommendation: Avoid strong hydroxide (NaOH, KOH) or alkoxide (NaOtBu, KOtBu) bases if you observe ester loss. Instead, use milder inorganic bases.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many cross-coupling reactions, providing sufficient basicity without promoting hydrolysis.
-
Cesium Carbonate (Cs₂CO₃): Its high solubility in organic solvents and moderate basicity make it highly effective, particularly in Suzuki and Buchwald-Hartwig reactions.
-
Potassium Fluoride (KF): Primarily used in Suzuki couplings where it also acts as an activator for the boronic acid.
-
Problem 2: Significant Formation of Side Products
The appearance of undesired products points to specific competing reaction pathways that can be suppressed by modifying the reaction conditions.
-
Protodeiodination (Loss of Iodine):
-
Cause: This occurs when the aryl-palladium intermediate is protonated by a source in the reaction mixture (e.g., trace water) before it can couple with its partner.
-
Solution: Ensure all reagents and solvents are rigorously dried and anhydrous. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Homocoupling (e.g., of Boronic Acid in Suzuki Reactions):
-
Cause: This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Saponification of the Methyl Ester:
-
Cause: As discussed previously, this is caused by a base that is too strong or reaction temperatures that are too high.
-
Solution: Switch to a milder base (see Step 3 in Problem 1). If possible, try to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow compared to reactions with iodobenzene. Is this expected? A1: Yes, a reduced rate can be expected. While aryl iodides are inherently very reactive towards oxidative addition[9], the ortho-methoxy group on this compound introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst and, more significantly, slow down the final reductive elimination step. Optimization with a sterically appropriate ligand is key to accelerating the reaction.[7][10]
Q2: Can I run this reaction "ligand-free" since it's an aryl iodide? A2: While some Heck or Suzuki reactions with highly reactive aryl iodides can proceed without an added phosphine ligand, it is not recommended for achieving consistent and high yields with this particular substrate.[1] The "ligand-free" condition often relies on the solvent or base acting as a weak ligand, which can lead to rapid catalyst decomposition (palladium black formation). The steric and electronic demands of this compound necessitate a well-defined ligand to stabilize the catalyst and promote the key catalytic steps.
Q3: How do I choose between a Suzuki, Heck, or Sonogashira coupling for my synthesis? A3: The choice depends entirely on the bond you wish to form:
-
Suzuki-Miyaura: For forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond (e.g., creating a biaryl system). This is a very robust and common choice.[11]
-
Heck: For forming a C(sp²)-C(sp²) bond by coupling with an alkene, resulting in a substituted vinyl group.[12][13]
-
Sonogashira: For forming a C(sp²)-C(sp) bond by coupling with a terminal alkyne. This reaction is known for its mild conditions, especially with aryl iodides.[9][14]
Q4: My palladium precatalyst is expensive. How can I minimize the catalyst loading? A4: Once you have identified an effective ligand, base, and solvent system that provides a high yield (>90%), you can begin to systematically lower the catalyst loading. Set up parallel reactions at 1 mol%, 0.5 mol%, 0.1 mol%, and even 0.05 mol% to find the lowest effective concentration for your specific transformation. Often, a highly optimized reaction can run with very low catalyst loadings, which is crucial for process chemistry and large-scale synthesis.[15]
Validated Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol uses a parallel reaction setup to efficiently screen four different ligands for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 292 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
Ligands (SPhos, XPhos, RuPhos, PPh₃) (0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous, degassed 1,4-Dioxane (20 mL)
-
Reaction vials (4 x 8 mL) with stir bars and screw caps
Procedure:
-
Preparation of Stock Solutions:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound by dissolving 1.0 mmol in 10 mL of dioxane.
-
Prepare a stock solution of the palladium source (Pd₂(dba)₃) by dissolving 0.01 mmol in 10 mL of dioxane.
-
-
Vial Preparation:
-
To each of the four reaction vials, add the coupling partner (Phenylboronic acid, 1.2 mmol) and the base (K₃PO₄, 2.0 mmol).
-
To each vial, add the respective ligand: Vial 1 (SPhos), Vial 2 (XPhos), Vial 3 (RuPhos), Vial 4 (PPh₃ as a control).
-
-
Reaction Assembly:
-
Add 2.5 mL of the substrate stock solution to each vial.
-
Add 2.5 mL of the palladium stock solution to each vial.
-
Seal the vials tightly with screw caps.
-
-
Reaction Execution:
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate at 100 °C.
-
Stir the reactions for 12 hours.
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the relative conversion in each case. This will identify the most effective ligand for your substrate.
-
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol outlines a reliable method for the C-N coupling of this compound with a generic secondary amine, using a modern precatalyst system.
Materials:
-
This compound (1.0 mmol, 292 mg)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol)
-
tBuXPhos Pd G3 precatalyst (0.02 mmol, 16.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask with stir bar
Procedure:
-
Reaction Setup:
-
In a glovebox, add the this compound, tBuXPhos Pd G3 precatalyst, and NaOtBu to a dry Schlenk flask equipped with a stir bar.
-
-
Reagent Addition:
-
Remove the flask from the glovebox. Add the anhydrous, degassed toluene via syringe, followed by the secondary amine.
-
-
Reaction Execution:
-
Place the flask under a positive pressure of Argon or Nitrogen.
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Catalyst System for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
-
Bellina, F., & Rossi, R. (2006). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides. Chemical Reviews, 106(5), 1533-1575. [Link]
-
Leitch, D. C., et al. (2021). Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions. ACS Catalysis, 11(15), 9646–9657. [Link]
-
McIndoe, J. S., et al. (2020). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics, 39(17), 3171–3180. [Link]
-
Leitch, D. C., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 40(18), 3166–3176. [Link]
-
Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23451–23461. [Link]
-
Ujaque, G., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(21), 5033–5042. [Link]
-
Leitch, D. C., et al. (2021). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 27(54), 13548-13558. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 130(44), 14713–14724. [Link]
-
Al-Masri, M., & El-Eswed, B. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 4(63), 33267-33274. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Vetticatt, M. J., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 143(31), 12214–12225. [Link]
-
Marion, N., & Nolan, S. P. (2008). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 10(15), 3227–3230. [Link]
-
Hartwig, J. F., & Shekhar, S. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 70(1), 185–193. [Link]
-
Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Maleczka, R. E., & Smith, M. R. (2018). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 140(28), 8659–8670. [Link]
-
Sharma, A., & Kumar, A. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 5(118), 97365-97397. [Link]
-
Vetticatt, M. J., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Çetinkaya, B., & Özdemir, İ. (2011). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)₂/7a. Applied Organometallic Chemistry, 25(1), 69-74. [Link]
-
Bickelhaupt, F. M., & van der Boom, M. E. (2003). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Angewandte Chemie International Edition, 42(22), 2563-2566. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. . [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Franz, A., & Nantz, M. H. (2018). Palladium-catalyzed Sonogashira cross-coupling reaction between aryl iodide 3 and 4-chloro-2-ethynyl-1-methoxybenzene (A34). ResearchGate. [Link]
-
van der Westhuizen, C. L., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(29), 4593-4603. [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]
-
Wang, J., et al. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Navigating Complex Couplings: A Technical Troubleshooting Guide for Reactions Involving Methyl 4-iodo-2-methoxybenzoate
For Immediate Release
Technical Support Center
Topic: Troubleshooting Guide for Reactions Involving Methyl 4-iodo-2-methoxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling and other reactions with this versatile building block. Our aim is to equip you with the scientific rationale and practical solutions to optimize your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, prized for its utility in forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of this molecule is governed by the interplay of three key functional groups: the highly reactive C-I bond, an electron-donating methoxy group at the ortho position, and an electron-withdrawing methyl ester group at the para position. This unique electronic and steric environment can present specific challenges in common cross-coupling reactions. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with this compound, categorized by reaction type.
Palladium-Catalyzed Cross-Coupling Reactions (General)
A common issue across various palladium-catalyzed reactions is low or no conversion of the starting material.
Q1: My Suzuki/Heck/Sonogashira/Buchwald-Hartwig reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Low reactivity in palladium-catalyzed cross-coupling reactions often stems from issues with the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The active Pd(0) species may not be forming or is being deactivated.
-
Solution:
-
Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[1]
-
Use fresh, high-quality palladium sources and ligands. Phosphine ligands, in particular, are susceptible to oxidation.
-
Consider using a pre-catalyst, where the ligand is already coordinated to the palladium center, for improved stability and reproducibility.[2]
-
-
-
Reagent Quality:
-
Cause: Degradation of coupling partners, especially boronic acids in Suzuki reactions, can halt the reaction.
-
Solution:
-
Use fresh boronic acids or esters. Boronic acids can dehydrate to form unreactive boroxines.
-
Ensure all reagents and solvents are anhydrous, as water can interfere with many steps in the catalytic cycle.
-
-
-
Inappropriate Reaction Conditions:
-
Cause: The chosen base, solvent, or temperature may not be optimal for this specific substrate.
-
Solution:
-
Base Selection: The choice of base is critical. For Suzuki reactions, a common starting point is K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or K₃PO₄ is often necessary.[2][3] The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to cause unwanted side reactions.
-
Solvent Choice: The solvent must solubilize all reactants. Common choices include toluene, dioxane, THF, and DMF.[2][3] The polarity of the solvent can significantly impact reaction rates.
-
Temperature: While aryl iodides are generally reactive, the steric hindrance from the ortho-methoxy group on this compound might necessitate higher reaction temperatures to facilitate oxidative addition.
-
-
Below is a diagram illustrating a general troubleshooting workflow for low-yield palladium-catalyzed cross-coupling reactions.
Caption: A general troubleshooting workflow for low-yield cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, specific challenges can arise with this compound.
Q2: I am observing significant amounts of dehalogenation (replacement of iodine with hydrogen) as a side product in my Suzuki reaction. How can I minimize this?
A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides.[1]
-
Cause: The palladium-hydride species, which can arise from various sources including the solvent or base, can reductively cleave the C-I bond.
-
Solutions:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation by accelerating the rates of oxidative addition and reductive elimination.[4]
-
Base Selection: Using a non-coordinating, anhydrous base can sometimes reduce the formation of palladium hydrides.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents.
-
Q3: The methyl ester group in my product is being hydrolyzed during the Suzuki reaction. How can I prevent this?
A3: Ester hydrolysis can occur under basic conditions, particularly with aqueous bases and at elevated temperatures.
-
Cause: The basic conditions required for the Suzuki coupling can also saponify the methyl ester.
-
Solutions:
-
Milder Base: Switch to a milder, less nucleophilic base such as K₃PO₄ or CsF.[5]
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can minimize hydrolysis.
-
Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.
-
Protecting Group Strategy: In challenging cases, consider using a more robust ester, such as a tert-butyl ester, which is less prone to hydrolysis under these conditions.
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
Q4: My Sonogashira reaction with this compound is sluggish and gives low yields. What are the likely causes?
A4: The efficiency of the Sonogashira coupling can be sensitive to the catalyst system and reaction conditions.[6]
-
Cause: The ortho-methoxy group may coordinate to the palladium or copper catalyst, potentially inhibiting catalytic activity.
-
Solutions:
-
Ligand Selection: The use of bulky phosphine ligands can sometimes mitigate catalyst inhibition by preventing coordination of the methoxy group.
-
Copper(I) Source: Ensure the use of a high-quality copper(I) source, as the formation of the copper acetylide is crucial for the transmetalation step.[6]
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can significantly impact the reaction rate. An excess of the amine is often required.[6]
-
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation.[7]
Q5: I am attempting a Buchwald-Hartwig amination, but I am observing low conversion and some starting material decomposition. What should I consider?
A5: The success of the Buchwald-Hartwig amination is highly dependent on the ligand and base combination.[2][3]
-
Cause: The steric hindrance from the ortho-methoxy group can impede the approach of the amine to the palladium center.
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are known to be effective for sterically demanding substrates.[2]
-
Base Selection: A strong, non-nucleophilic base such as NaOtBu or LiHMDS is often required. The choice of base can also influence the rate of catalyst decomposition.[8]
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can lead to catalyst decomposition and side reactions.
-
Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ethers.
Q6: My Ullmann reaction to form a diaryl ether is not proceeding well. What are the key parameters to optimize?
A6: The traditional Ullmann condensation often requires harsh conditions, but modern protocols have improved its scope.[9][10]
-
Cause: The reaction is sensitive to the copper source, ligand (if used), base, and solvent.
-
Solutions:
-
Copper Catalyst: Use a soluble and active copper(I) source, such as CuI or CuBr.[9][10]
-
Ligand: The addition of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction and allow for milder conditions.[11]
-
Base and Solvent: A strong base like K₂CO₃ or Cs₂CO₃ is typically used in a high-boiling polar aprotic solvent like DMF or NMP.[9][10]
-
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry place, protected from light.
Q: What are the typical catalyst loadings for palladium-catalyzed reactions with this substrate? A: For aryl iodides, palladium catalyst loadings are typically in the range of 1-5 mol%. However, for highly efficient systems, loadings can be much lower.[12]
Q: Can I use microwave irradiation to accelerate these reactions? A: Yes, microwave heating can often significantly reduce reaction times and improve yields, but care must be taken to monitor for potential decomposition at higher temperatures.
Q: How can I effectively purify the products of these reactions? A: The purification strategy will depend on the specific product. Common methods include:
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the product from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Aqueous Workup: An initial aqueous workup is often necessary to remove the base and other inorganic salts.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific coupling partners.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water). Bubble the inert gas through the solution for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
The following table provides representative data on the influence of the boronic acid substituent on the yield of Suzuki-Miyaura couplings with an aryl iodide.
| Aryl Boronic Acid Substituent | Typical Yield (%) |
| 4-Methylphenyl | 92 |
| 4-Methoxyphenyl | 93 |
| 4-Fluorophenyl | 91 |
| 4-(Trifluoromethyl)phenyl | 88 |
| 4-Cyanophenyl | 87 |
Yields are based on reactions with a similar aryl iodide and may vary for this compound.[13]
Conclusion
Successfully employing this compound in complex organic syntheses requires a nuanced understanding of its reactivity and a systematic approach to troubleshooting. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, researchers can overcome common challenges and achieve their synthetic goals. This guide serves as a foundational resource to aid in that endeavor.
References
-
Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. (n.d.). Retrieved January 9, 2026, from [Link]
- Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (2025). BenchChem.
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 9, 2026, from [Link]
- Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(43), 13004–13013.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic Letters, 6(6), 913–916.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (2025). BenchChem.
- A Comparative Guide to a New Synthetic Route for Biaryl Synthesis Using Methyl 2-Iodobenzo
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Retrieved January 9, 2026, from [Link]
- General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. (2009). The Journal of Organic Chemistry, 74(10), 3846–3849.
- Punniyamurthy, T., & Choudary, B. M. (2009). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. The Journal of Organic Chemistry, 74(10), 3846–3849.
- A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (2013). Journal of the American Chemical Society, 135(29), 10756–10769.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. (2008). Journal of the American Chemical Society, 130(21), 6686–6687.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2001). Tetrahedron Letters, 42(26), 4415–4417.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Suzuki cross-coupling of arylboronic acids with compound 2. (n.d.). Retrieved January 9, 2026, from [Link]
-
Dehalogenation Reactions. (n.d.). Retrieved January 9, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. (n.d.). Retrieved January 9, 2026, from [Link]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2649–2711.
-
Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. (n.d.). Retrieved January 9, 2026, from [Link]
-
Heck reaction between iodobenzene and methyl acrylate. (n.d.). Retrieved January 9, 2026, from [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873–1914.
- Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. (2015). Organic Letters, 17(15), 3742–3745.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2012). Journal of the Indian Chemical Society, 89(1), 125–128.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). Journal of the American Chemical Society, 134(42), 17563–17571.
-
Chemoselective Suzuki–Miyaura cross‐coupling reactions of 2a with aryl... (n.d.). Retrieved January 9, 2026, from [Link]
-
Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
-
Cross-Coupling Reaction of Organotellurolates with Aryl Iodides Catalyzed by CuI. (n.d.). Retrieved January 9, 2026, from [Link]
-
A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. (n.d.). Retrieved January 9, 2026, from [Link]
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research, 47(3), 925–936.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). Chemistry, 6(5), 843–848.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4386–4409.
-
Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. (n.d.). Retrieved January 9, 2026, from [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). eScholarship.org.
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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This compound [148490-97-5]. (n.d.). Bio-Connect.nl. Retrieved January 9, 2026, from [Link]
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange.
- A Comparative Analysis of the Reactivity of Methyl 4-iodobenzoate and Methyl 2- iodobenzoate in Palladium-Catalyzed Cross- Coupling Reactions. (2025). BenchChem.
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2025). Chemistry – A European Journal, 31(15).
- The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. (2024).
-
Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Ligand Selection for Methyl 4-iodo-2-methoxybenzoate Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving methyl 4-iodo-2-methoxybenzoate. The unique electronic and steric profile of this substrate—an electron-rich aryl iodide with ortho- and para-methoxy substituents—presents specific challenges that can be overcome through rational ligand selection. This document is designed to explain the causality behind experimental choices, empowering you to optimize your reaction efficiency.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What is the most probable cause related to my ligand choice?
Answer: A low yield with this substrate is frequently linked to an inefficient oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
-
Probable Cause & The Science Behind It: this compound is considered an "electron-rich" aryl halide. The two methoxy groups donate electron density into the aromatic ring, strengthening the carbon-iodine (C-I) bond. This increased electron density makes the aryl iodide less electrophilic and therefore less susceptible to cleavage and addition to the Pd(0) catalyst.[1][2] If you are using a simple, less electron-donating ligand like triphenylphosphine (PPh₃), the Pd(0) center may not be sufficiently electron-rich (nucleophilic) to effectively break the robust C-I bond, leading to a stalled or sluggish reaction.
-
Recommended Solutions:
-
Switch to Bulky, Electron-Rich Ligands: To accelerate the challenging oxidative addition step, you must use a ligand that increases the electron density on the palladium center.[3][4] The industry-standard solution is to employ biaryl phosphine ligands (often called "Buchwald ligands").
-
Primary Recommendation: Start with XPhos or SPhos . These ligands are both sterically bulky and highly electron-donating, a combination designed to facilitate oxidative addition of unreactive aryl halides and promote the final reductive elimination step.[1][5][6]
-
Alternative: N-Heterocyclic Carbenes (NHCs) are also excellent, highly electron-donating ligands that can be effective for this type of substrate.[1][5]
-
-
Optimize Ligand-to-Palladium Ratio: For challenging substrates, a ligand-to-palladium ratio of 1.5:1 to 2:1 can stabilize the catalytic species and prevent catalyst decomposition.[7]
-
Question 2: I'm observing significant hydrodehalogenation (replacement of iodine with hydrogen) of my starting material. How can my choice of ligand and conditions reduce this side reaction?
Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides.[7] It competes directly with the desired cross-coupling pathway.
-
Probable Cause & The Science Behind It: This side reaction can occur when a palladium-hydride species is generated in the catalytic cycle. This can happen through various pathways, including β-hydride elimination from certain coupling partners or reactions with trace water or solvent impurities. The choice of ligand influences the relative rates of the desired reductive elimination versus the undesired reductive cleavage of the C-I bond by a hydride.
-
Recommended Solutions:
-
Increase Ligand Steric Bulk: Switching to a more sterically hindered ligand, such as tBuXPhos or using a higher loading of XPhos , can often suppress hydrodehalogenation. The steric bulk can physically encumber the palladium center, disfavoring the transition state that leads to the undesired reduction pathway.[7]
-
Evaluate the Base and Solvent: The base and solvent can be a source of the problematic hydride.[7] If you are using an alcohol as a solvent or a base like an alkoxide in the presence of water, consider switching to a strictly aprotic solvent system (e.g., Toluene, Dioxane) with a carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃).
-
Question 3: My Buchwald-Hartwig amination is sluggish, and I'm seeing hydrolysis of the methyl ester. What should I change?
Answer: This is a classic issue of balancing reactivity with substrate stability. The strong bases typically required for C-N coupling can also catalyze ester saponification.
-
Probable Cause & The Science Behind It: Buchwald-Hartwig aminations often require strong bases like sodium tert-butoxide (NaOtBu) to deprotonate the amine and facilitate the catalytic cycle.[8] However, these strong bases, especially in the presence of any water, will readily hydrolyze the methyl ester on your substrate to a carboxylate.[7] Furthermore, the wrong ligand can lead to the formation of inactive palladium dimers or fail to promote the crucial C-N reductive elimination.[5]
-
Recommended Solutions:
-
Ligand Selection: For aryl iodides, bidentate phosphine ligands are often highly effective in Buchwald-Hartwig reactions.
-
Primary Recommendation: Use a ligand like Xantphos . Its large, well-defined bite angle is known to facilitate C-N reductive elimination and stabilize the catalyst against decomposition.[9][10]
-
Alternative: The Josiphos-type ligand (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is another excellent choice for challenging aminations.
-
-
Base Modification: Move away from hydroxide and alkoxide bases if ester hydrolysis is a problem.
-
Switch to a Weaker Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often strong enough to promote the reaction without causing significant hydrolysis.[8][11]
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dry and the reaction is run under a strict inert atmosphere to minimize water content.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select a starting ligand for a specific coupling reaction with this compound?
A: The choice depends on the coupling partners. Here's a general guide:
-
For Suzuki-Miyaura (C-C bond with boronic acids): Start with bulky, electron-rich monodentate phosphines. XPhos and SPhos are excellent first choices due to their proven ability to accelerate the difficult oxidative addition step with this electron-rich substrate.[1][6]
-
For Heck (C-C bond with alkenes): While some Heck reactions with aryl iodides can proceed "ligand-free," efficiency and selectivity are often poor.[12][13] Using a bulky phosphine ligand like P(tBu)₃ or an NHC ligand is recommended to improve yields and control regioselectivity.[14]
-
For Buchwald-Hartwig (C-N bond with amines): This reaction is highly ligand-dependent. Use specialized biaryl phosphines like XPhos or bidentate ligands with large bite angles like Xantphos to facilitate the C-N reductive elimination.[8][15]
-
For Sonogashira (C-C bond with terminal alkynes): Traditionally, PPh₃ is used with a copper(I) co-catalyst.[16][17] However, to improve efficiency and potentially run the reaction under milder, copper-free conditions, use a bulky, electron-rich ligand like cBRIDP or P(tBu)₃ .[6][18]
Q: What is the mechanistic role of bulky, electron-rich ligands?
A: These ligands address the two most critical steps in the catalytic cycle for challenging substrates:
-
Facilitate Oxidative Addition: The ligand's electron-donating character enriches the Pd(0) center, making it a stronger nucleophile that can more easily attack and cleave the C-I bond of your electron-rich substrate.[3][4]
-
Promote Reductive Elimination: The ligand's steric bulk creates crowding around the palladium center in the Pd(II) intermediate. This steric strain is relieved during reductive elimination, where the two coupling partners are joined, and the product is released. This step is therefore kinetically favored, increasing the overall reaction rate and turnover number.[19][20]
Q: When should I consider bidentate vs. monodentate ligands?
A:
-
Monodentate Ligands (e.g., XPhos, SPhos): These are generally the first choice for Suzuki and Heck couplings with this substrate. Their flexibility allows for the formation of the highly active, monoligated Pd(0)L species believed to be crucial for oxidative addition.[21][22]
-
Bidentate Ligands (e.g., dppf, Xantphos): These are often preferred in reactions where the reductive elimination step is particularly difficult, such as Buchwald-Hartwig aminations. The fixed "bite angle" (the P-Pd-P angle) of a bidentate ligand can pre-organize the geometry of the Pd(II) intermediate to favor reductive elimination.[9][10][19][23][24] A wide bite angle generally accelerates this step.[9][10]
Q: Can I run coupling reactions with this compound "ligand-free"?
A: While some ligand-free protocols exist, particularly for Suzuki reactions in aqueous media or Heck reactions with highly reactive partners, they are not recommended for this specific substrate.[7][12] The electron-rich nature of this compound necessitates an electron-rich ligand to achieve efficient oxidative addition. Ligand-free systems would likely suffer from very low yields, catalyst decomposition (formation of palladium black), and require harsh reaction conditions (high temperatures).[3][7]
Section 3: Data & Protocols
Table 1: Representative Ligand Performance in Suzuki-Miyaura Coupling
The following table illustrates the critical impact of ligand selection on the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Conditions are representative and serve as a guide for optimization.
| Ligand | Ligand Class | Typical Yield (%) | Key Observations |
| None | Ligand-Free | < 5% | Extensive starting material recovery; formation of palladium black. |
| PPh₃ | Simple Monodentate | 15-30% | Sluggish reaction, requires high temperatures, incomplete conversion. |
| dppf | Bidentate Ferrocenyl | 60-75% | Moderate to good yields, but may require longer reaction times. |
| XPhos | Bulky, Electron-Rich Biaryl | >95% | Excellent, rapid conversion under relatively mild conditions. Highly recommended. |
| SPhos | Bulky, Electron-Rich Biaryl | >95% | Excellent, rapid conversion. A reliable alternative to XPhos. [1] |
Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a standardized method for testing different ligands to optimize your reaction.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate dry vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and the phosphine ligand (2.5 mol%) in a small amount of the reaction solvent for 15 minutes.
-
Inert Atmosphere: Seal the main reaction vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1][25]
-
Reagent Addition: Under a positive pressure of inert gas, add the catalyst/ligand mixture (or add the catalyst and ligand directly if not pre-mixing). Then, add the degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.2 M concentration) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at set time points (e.g., 1h, 4h, 12h) to compare the rate and completeness of the reaction with different ligands.[5][26]
Section 4: Visualization of Key Concepts
Diagram 1: The Role of Ligands in the Pd-Catalyzed Cross-Coupling Cycle
Caption: The ligand (L) critically influences the oxidative addition and reductive elimination steps.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
References
-
Barrios-Landeros, F., & Hartwig, J. F. (2009). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]
-
Diedrich, F., & Stang, P. J. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Rates and Mechanism of the Oxidative Addition of Phenyl Iodide to a Palladium(0) Complex Generated in Situ from Pd(dba)2 and Triphenylphosphine. Journal of the American Chemical Society, 115(21), 9531–9541. [Link]
-
Blackmond, D. G., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10875-10877. [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Organometallics, 31(17), 6337–6349*. [Link]
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Vetticatt, M. J., & Hirschi, J. S. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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de Lera, A. R., & Alonso, F. (2016). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(10), 2397-2406*. [Link]
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ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]
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American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2017). Suzuki-Miyaura Reagent Guide. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wang, D., et al. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 14(9), 6035-6040*. [Link]
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University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3647–3658*. [Link]
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Wang, D., et al. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 14(9), 6035-6040*. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Pure and Applied Chemistry, 72(8), 1471-1478*. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
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Casey, C. P., & Whiteker, G. T. (1990). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (1), 23-27. [Link]
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van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Chemical Society Reviews, 29(2), 75-84*. [Link]
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van Leeuwen, P. W. N. M. (2002). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 102(10), 3443–3469*. [Link]
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Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775*. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2012). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2(29), 10959-10984*. [Link]
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Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(34), 6402–6403*. [Link]
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de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4211–4223*. [Link]
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Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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how to remove palladium catalyst from Methyl 4-iodo-2-methoxybenzoate reaction mixture
Topic: Strategies for the Removal of Palladium Catalyst from Methyl 4-iodo-2-methoxybenzoate Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing residual palladium from reaction mixtures, specifically focusing on products like this compound. The following question-and-answer section provides troubleshooting guides and FAQs to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it imperative to remove residual palladium from my reaction mixture?
A1: The removal of residual palladium is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemicals for several key reasons:
-
Regulatory Compliance: International regulatory bodies, through guidelines like the ICH Q3D, strictly limit the presence of elemental impurities in final drug products.[1][2][3][4][5] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral medications of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[3][6]
-
Toxicity Concerns: Palladium compounds can be toxic, and their presence in a final pharmaceutical product poses a safety risk to patients.[7][8][9]
-
Catalytic Activity in Downstream Steps: Residual palladium can retain catalytic activity, potentially interfering with subsequent synthetic transformations and leading to the formation of unwanted byproducts, thereby reducing the yield and purity of your target molecule.
-
Assay Interference: Trace metals can interfere with biological assays, leading to false positives or negatives and compromising the reliability of screening data for drug discovery.[10][11]
Q2: What are the primary methods for removing palladium catalysts from an organic reaction?
A2: A variety of techniques can be employed, and the choice is highly dependent on the specific reaction conditions, the nature of the palladium species (e.g., homogeneous vs. heterogeneous), and the desired level of purity. The most common methods include:
-
Adsorption: Using solid supports with high surface area to physically or chemically bind the palladium. Common adsorbents include activated carbon and silica gel.[12][13][14]
-
Scavenging: Employing agents that selectively chelate or react with palladium to form complexes that can be easily removed by filtration.[15][16][17] These are often silica-based materials functionalized with thiol or thiourea groups.[6][16]
-
Filtration: A straightforward method for removing heterogeneous catalysts like palladium on carbon (Pd/C) or palladium nanoparticles.[18][19][20][21]
-
Crystallization: Purifying the desired product through crystallization can leave palladium impurities behind in the mother liquor.[9]
-
Chromatography: Column chromatography is a standard purification technique that can separate the product from the palladium catalyst and other impurities.[10][18]
-
Solvent Extraction: Partitioning the product and the palladium species between two immiscible liquid phases.[18]
Troubleshooting and Method Selection
Q3: I've completed my reaction. How do I decide which palladium removal method is best for my this compound product?
A3: The optimal method depends on several factors. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a palladium removal method.
Detailed Experimental Protocols
Q4: How do I use activated carbon for palladium removal?
A4: Activated carbon is a cost-effective and widely used adsorbent for removing various palladium species through physisorption.[12][13][14]
Protocol: Activated Carbon Treatment
-
Preparation: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity.
-
Addition of Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the diluted mixture.[22] Different types of activated carbon may have varying efficiencies, so screening may be necessary.[12]
-
Stirring: Vigorously stir the suspension at room temperature. The required time can range from 2 to 18 hours.[14][22] Gentle heating (e.g., 45 °C) can sometimes improve efficiency, but this must be compatible with the stability of your product.[14]
-
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a sintered glass funnel. Filter the mixture through the Celite® pad to remove the activated carbon.[22]
-
Washing: Wash the Celite®/carbon cake with additional fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now with significantly reduced palladium content.
-
Verification: Submit a sample for analysis (e.g., ICP-MS) to confirm the final palladium concentration.
Q5: My product is high-value, and I need very low palladium levels (<5 ppm). How do I use a metal scavenger?
A5: Functionalized silica scavengers are highly efficient for achieving very low palladium levels due to their strong, selective chemical binding (chemisorption) with the metal.[15][16] Thiol (Si-Thiol) and Thiourea (Si-THU) functionalized silicas are particularly effective.[16]
Protocol: Silica-Based Scavenger Treatment
-
Scavenger Selection: Choose a scavenger appropriate for your palladium species and solvent system. Thiol-based scavengers are excellent for Pd(II), while thiourea-based scavengers are versatile for various forms of palladium.[16]
-
Addition of Scavenger: To the crude reaction mixture (in solution), add the silica scavenger. The amount needed is typically 3-10 equivalents relative to the molar amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Remove the solid scavenger by filtration through a standard filter paper or a sintered funnel.
-
Washing & Concentration: Wash the scavenger cake with fresh solvent and combine the filtrates. Concentrate the solution to obtain the purified product.
-
Verification: Analyze the final product to confirm palladium levels are within the required specification.[23]
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Activated Carbon | 500 - 5000 | 50 - 200 | Low cost, widely applicable.[14] | Can sometimes adsorb the product, leading to yield loss.[6] |
| Silica Scavengers | 500 - 3000 | < 1 - 50 | High selectivity, excellent removal efficiency.[10][15] | Higher cost compared to carbon. |
| Filtration (for Pd/C) | > 10,000 (as solid) | 50 - 500 | Simple, fast for heterogeneous catalysts. | Ineffective for leached, soluble palladium species. |
| Crystallization | 200 - 1000 | 20 - 100 | Can be highly effective if conditions are right. | Not always successful; palladium can co-crystallize.[1] |
Table 1: Comparison of Common Palladium Removal Techniques.
Advanced Troubleshooting
Q6: I have filtered my heterogeneous Pd/C catalyst, but my palladium levels are still over 100 ppm. Why is this happening and what should I do?
A6: This is a common issue caused by the "leaching" of soluble palladium species from the solid carbon support into the reaction mixture. While the bulk of the catalyst is removed by filtration, these dissolved or colloidal species remain in the filtrate.
Solution: You must employ a secondary purification method designed to capture soluble palladium.
-
Recommended Action: Treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol) or activated carbon as described in the protocols above.[16] Studies have shown that a combination of purification techniques is often the most effective approach.[10][11]
-
Process Optimization: For future reactions, consider modifying reaction conditions (e.g., temperature, reaction time) to minimize leaching.
Q7: My palladium removal treatment with activated carbon resulted in a significant loss of my product. How can I avoid this?
A7: Product loss occurs when your target molecule has an affinity for the adsorbent.
Solution:
-
Reduce Adsorbent Amount: Perform small-scale optimization experiments to find the minimum amount of activated carbon required to reach your target palladium level.
-
Change Adsorbent: Switch to a more selective method. A functionalized silica scavenger is designed to bind specifically to metals and is much less likely to adsorb your organic product, preserving your yield.[15]
-
Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that maximizes palladium removal while minimizing product loss.
Quantification of Residual Palladium
Q8: How can I accurately measure the amount of residual palladium in my sample?
A8: Accurate quantification is essential to validate your purification process. The industry-standard methods require specialized instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive technique, capable of detecting palladium at parts-per-billion (ppb) levels.[23][24]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.[24]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and simple method for determining palladium in API samples.[8]
For rapid process development and screening, colorimetric or fluorometric assays are also available that can provide quick estimates of palladium levels before committing to the more time-consuming ICP analysis.[23][24]
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google Cloud.
- Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997).
- How can i remove palladium Pd catalyst easily? (2015).
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
- Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
- How to remove palladium catalyst from reaction mixture? (2017).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Inventive Filtration Technologies for Palladium Recovery. (2019). BHS-Sonthofen Inc..
- Palladium Catalysts for C-H Reactions. (n.d.). Virginia Commonwealth University.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
- Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems.
- Palladium Detection for API Purific
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- Guideline for elemental impurities Q3D(R2). (2022).
- ICH Q3D Elemental Impurities. (n.d.).
- ICH guideline Q3D(R1) on elemental impurities. (2019). European Medicines Agency (EMA).
- Review on Guideline on Elemental Impurities. (n.d.). Asian Journal of Research in Chemistry.
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Technical Support Center: Purification of Methyl 4-iodo-2-methoxybenzoate and its Derivatives
Welcome to the technical support center for the purification of Methyl 4-iodo-2-methoxybenzoate and its analogs. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound derivatives?
A1: Potential impurities largely depend on the synthetic route. Typically, you can expect unreacted starting materials, such as the corresponding 2-methoxybenzoic acid or its methyl ester, and residual iodinating reagents.[1][2] Additionally, regioisomers formed during the iodination step are common byproducts that can be challenging to separate.[3][4] Side reactions, especially at elevated temperatures, can also lead to the formation of high-boiling-point substances.[1]
Q2: My compound appears to be degrading during silica gel column chromatography. What is causing this and how can I prevent it?
A2: Degradation on a standard silica gel column is often due to the acidic nature of the silica, which can be problematic for sensitive compounds.[5] To mitigate this, you can neutralize the silica gel by pre-flushing the packed column with an eluent containing a weak base, such as 1-3% triethylamine (TEA).[5] Alternatively, using a less acidic stationary phase like neutral alumina can be an effective solution.[5]
Q3: What is a good starting point for a solvent system for column chromatography?
A3: For compounds of moderate polarity like this compound derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is a common and effective starting point.[5][6] A typical starting ratio could be 15:1 (petroleum ether: ethyl acetate), which can then be optimized based on Thin Layer Chromatography (TLC) analysis.[6] The goal is to achieve an Rf value for your target compound between 0.2 and 0.4 on the TLC plate for optimal separation on the column.[5]
Q4: Is recrystallization a viable purification method for these compounds? What solvents are recommended?
A4: Yes, recrystallization can be a very effective method, particularly for removing minor impurities and obtaining highly pure crystalline material.[7] For this compound and its analogs, solvents like petroleum ether or slow evaporation from deuterated chloroform (CDCl₃) have been successfully used to yield single crystals.[7][8] The choice of solvent will depend on the specific solubility profile of your derivative.
Troubleshooting Guides
This section provides in-depth solutions to more complex purification challenges.
Issue 1: Poor Separation Between My Product and an Impurity in Column Chromatography
Q: I'm running a silica gel column, but my desired product and a key impurity are co-eluting or showing very poor separation on the TLC plate. How can I resolve this?
A: Achieving good separation is critically dependent on optimizing the mobile phase (eluent system). Here’s a systematic approach to improve resolution:
-
Causality: The separation of compounds on a stationary phase like silica gel is governed by their differential partitioning between the stationary phase and the mobile phase. If two compounds have very similar polarities, they will travel through the column at nearly the same rate with a standard eluent, leading to poor separation.
-
Troubleshooting Workflow:
-
Systematic TLC Analysis: Before scaling up to a column, meticulously optimize your solvent system using TLC plates.
-
If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[5]
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[5]
-
Test various solvent combinations. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
-
Consider Gradient Elution: If a single isocratic (constant solvent ratio) system cannot resolve your compounds, a gradient elution is the next logical step. Start the column with a less polar eluent to allow the less polar compounds to separate. Then, gradually increase the polarity of the eluent by slowly increasing the proportion of the polar solvent. This will accelerate the elution of the more tightly-bound polar compounds, often sharpening the peaks and improving resolution between closely eluting species.
-
Perform a 2D TLC Test: To confirm if your compound is stable on silica, you can run a two-dimensional TLC. Spot the compound in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it again in the same system. If any new spots appear, it indicates degradation on the silica.[5]
-
Issue 2: Confirming the Purity and Identity of the Final Product
Q: I have isolated my product, but I am unsure of its final purity. What are the best analytical methods to use for purity assessment of this compound derivatives?
A: A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming both the identity and purity of your final compound.
-
Expert Rationale: No single technique provides a complete picture. Chromatography (HPLC, GC) is excellent for quantifying purity and detecting minor impurities, while spectroscopy (NMR, MS) is definitive for structural confirmation.
-
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and robust method for assessing the purity of non-volatile compounds like your target molecule. A reversed-phase C18 column is typically effective.[3]
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. It can be very effective for detecting residual solvents or volatile byproducts.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An excellent primary method for determining absolute purity without needing a specific reference standard for the compound itself. It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[4][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[4]
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure and substitution pattern of the aromatic ring.[4]
-
-
Data Presentation: Comparison of Purity Analysis Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[9] | Partitioning between a gaseous mobile phase and a stationary phase.[3] | Signal intensity is directly proportional to the number of nuclei in a magnetic field.[9] |
| Applicability | Ideal for assay and impurity profiling of non-volatile compounds.[9] | Suitable for volatile and thermally stable impurities and the main component.[3] | Absolute purity determination; excellent for certifying reference standards.[9] |
| Sample Prep | Simple dissolution in a suitable solvent.[3] | Simple dissolution in a volatile solvent.[3] | Precise weighing of sample and internal standard.[3] |
| Precision (%RSD) | Typically < 2%.[9] | < 5-10% (at low levels).[9] | Typically < 1%.[9] |
| Key Advantage | High selectivity and widely applicable for related substances.[9] | Excellent for volatile impurities and residual solvents.[3] | Highly accurate primary method; no need for identical reference standard.[9] |
Visualized Workflows
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting workflow for poor chromatographic separation.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general method for purifying this compound derivatives on silica gel.
-
Eluent Selection:
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully apply the sample solution to the top of the column.
-
For poorly soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the column, applying gentle pressure to achieve a steady flow.
-
If using a gradient, gradually increase the proportion of the polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[5]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.[5]
-
Protocol 2: Recrystallization
This protocol is suitable if the product is a solid and has relatively high purity (>95%).
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Petroleum ether has been shown to be effective.[7]
-
Place a small amount of the crude product in a test tube and add a small amount of the potential solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve upon heating, the solvent is not suitable. The ideal solvent will dissolve the compound when hot and allow crystals to form upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- National Institutes of Health. (n.d.). Methyl 5-iodo-2-methoxybenzoate. PMC.
- ChemicalBook. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE synthesis.
- BenchChem. (2025). Technical Support Center: Purification of 4-Iodobenzyl Alcohol Derivatives by Column Chromatography.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
- BenchChem. (2025). Analytical methods for assessing the purity of 2-Iodo-5-methylbenzoic acid.
- SpecialChem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
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avoiding homocoupling in Sonogashira reactions of Methyl 4-iodo-2-methoxybenzoate
Topic: Strategies to Avoid Homocoupling in Sonogashira Reactions of Methyl 4-iodo-2-methoxybenzoate
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Sonogashira coupling is a powerful tool for C(sp²)-C(sp) bond formation, the undesired homocoupling of terminal alkynes (Glaser-Hay coupling) can be a significant challenge, leading to reduced yields and complex purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, specifically tailored to reactions involving substrates like this compound.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This section addresses specific issues you may encounter during your experiment.
Problem 1: High Levels of Alkyne Homocoupling (Glaser-Hay Byproduct) Detected
You observe a significant amount of a symmetrical 1,3-diyne byproduct, which corresponds to the dimerization of your terminal alkyne.
Primary Cause: The primary driver for this side reaction is the copper(I) co-catalyst, which, in the presence of an oxidant (typically oxygen), catalyzes the oxidative dimerization of the copper acetylide intermediate.[1][2][3]
Solutions & Scientific Rationale:
-
Implement Rigorous Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling pathway.[4][5]
-
Action: Degas your solvent(s) thoroughly using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.
-
Action: Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas. Use Schlenk line techniques or a glovebox for the entire setup and reagent addition process.[4]
-
Rationale: By removing molecular oxygen, you starve the Glaser catalytic cycle of its required oxidant, thus kinetically disfavoring the homocoupling pathway.[6]
-
-
Reduce Copper(I) Catalyst Loading: While CuI is crucial for accelerating the Sonogashira reaction under standard conditions, excessive amounts directly increase the rate of homocoupling.[4]
-
Action: Titrate the amount of CuI used. Start with a lower loading (e.g., 1-2 mol%) and monitor the reaction. While standard protocols often use 2-5 mol%, reducing this can significantly suppress the side reaction.
-
Rationale: The rate of both the desired cross-coupling and the undesired homocoupling is dependent on the copper concentration. By lowering the concentration, you can often find a window where the rate of Sonogashira coupling remains acceptable while the rate of Glaser coupling is substantially diminished.
-
-
Slow Addition of the Terminal Alkyne:
-
Action: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over a period of several hours.
-
Rationale: This technique keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl iodide.[4][5]
-
-
Switch to a Copper-Free Protocol: This is often the most effective solution if homocoupling is persistent.[3][7][8]
-
Action: Eliminate CuI from your reaction. You may need to adjust other parameters to compensate for the potential decrease in reaction rate.
-
Rationale: The Glaser homocoupling mechanism is fundamentally copper-catalyzed.[9] By removing copper entirely, you eliminate the primary pathway for this side reaction. Copper-free systems rely solely on the palladium catalyst to facilitate the coupling.[7][10]
-
Problem 2: Low Yield of Desired Product, Even After Addressing Homocoupling
You have successfully minimized the Glaser byproduct, but the conversion of this compound is still low.
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition:
-
Symptom: The reaction mixture turns black, forming a precipitate known as "palladium black."[11]
-
Action: Ensure your palladium source [e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂] is fresh and has been stored properly under an inert atmosphere. Pd(0) catalysts are particularly sensitive to air.[11] Use high-purity, anhydrous solvents; some solvents like THF have been anecdotally reported to promote palladium black formation.[12]
-
Rationale: The formation of palladium black indicates the precipitation of inactive Pd(0) metal from the catalytic cycle, effectively halting the reaction. This can be caused by impurities or unsuitable reaction conditions.
-
-
Sub-Optimal Ligand Choice:
-
Action: The electronic and steric properties of the phosphine ligand are critical. For an electron-rich aryl iodide like this compound, a more electron-rich and bulky phosphine ligand might be beneficial. Consider screening ligands such as P(t-Bu)₃ or XPhos.
-
Rationale: The ligand influences key steps in the catalytic cycle, including oxidative addition and reductive elimination. Electron-rich, bulky ligands can stabilize the palladium center and promote the formation of highly active monoligated palladium species, accelerating the desired reaction.[13][14]
-
-
Inappropriate Base or Solvent:
-
Action: Ensure your amine base (e.g., triethylamine, diisopropylamine) is anhydrous and of high purity. Consider distilling it before use.[4][12] The solvent must fully dissolve all reagents.[4] While common solvents include THF, DMF, and toluene, their impact can be substrate-dependent.
-
Rationale: The base is crucial for deprotonating the terminal alkyne, a key step in forming the reactive acetylide species.[11] Impurities (especially water) can interfere with the catalysts and reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic origin of alkyne homocoupling?
A1: Alkyne homocoupling, known as the Glaser or Glaser-Hay coupling, is an oxidative reaction catalyzed by copper(I) salts.[1][15] The process begins with the formation of a copper(I) acetylide intermediate. In the presence of an oxidant, typically molecular oxygen (O₂), two of these copper acetylide molecules couple to form a symmetric 1,3-diyne, regenerating a reduced copper species that can re-enter the catalytic cycle.[2][6]
Q2: I need to use copper for my reaction to proceed at a reasonable rate. What are the most critical parameters to control besides deoxygenation?
A2: If copper is essential, focus on optimizing the catalyst and base system.
-
Palladium to Copper Ratio: Maintain a Pd:Cu ratio that favors the Sonogashira pathway. While variable, a ratio of 1:2 is a common starting point. Excessive copper will strongly promote homocoupling.
-
Choice of Base: The amine base is not just a proton scavenger; it also acts as a ligand and can influence the entire catalytic system. Diisopropylamine (DIPA) or piperidine are often effective choices. Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents or as the solvent).[3]
-
Temperature Control: While aryl iodides are highly reactive and often react at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate the desired cross-coupling more than the homocoupling, but this is system-dependent.[11][16] Monitor the reaction closely, as excessive heat can lead to catalyst decomposition.
Q3: Can the structure of my aryl iodide, this compound, influence the propensity for side reactions?
A3: Yes. The electronic properties of the aryl halide play a role. This compound has an electron-donating methoxy group ortho to the iodide and an electron-withdrawing methyl ester para to it. The strong C-I bond is the most reactive site for oxidative addition with palladium.[13][17] The electron-donating group can sometimes make oxidative addition slightly slower compared to electron-deficient aryl halides.[14] If the desired cross-coupling is sluggish, the competing alkyne homocoupling may become more prominent as the alkyne has more time to dimerize. Optimizing the ligand to accelerate the oxidative addition step can help mitigate this.
Q4: What are the key considerations when switching to a copper-free Sonogashira protocol?
A4: Copper-free protocols are an excellent strategy to eliminate Glaser coupling.[18][19] Key adjustments include:
-
Palladium Catalyst/Ligand: These systems often require more specialized, bulky, and electron-rich phosphine ligands (e.g., cataCXium® A, XPhos) or N-heterocyclic carbene (NHC) ligands to achieve high efficiency.[13][20]
-
Base: A stronger base, such as an inorganic carbonate (e.g., Cs₂CO₃, K₂CO₃) or a different amine base, may be required to facilitate the deprotonation of the alkyne in the absence of the copper co-catalyst.[10][20]
-
Reaction Temperature: Copper-free reactions may require higher temperatures to achieve rates comparable to copper-catalyzed systems.[16]
Visualizing the Competing Pathways
The following diagram illustrates the central role of the Copper(I) Acetylide intermediate and how it partitions between the desired Sonogashira cycle and the undesired Glaser homocoupling cycle.
Caption: Competing Sonogashira and Glaser-Hay coupling pathways.
Quantitative Data Summary: Parameter Optimization
The following table provides general guidelines for optimizing reaction parameters to favor cross-coupling over homocoupling.
| Parameter | Standard Condition | Optimization to Reduce Homocoupling | Rationale |
| Atmosphere | Inert Gas (N₂/Ar) | Rigorous Degassing (Freeze-Pump-Thaw) | Minimizes O₂, the primary oxidant for Glaser coupling.[4] |
| CuI Loading | 2 - 5 mol% | 0 - 2 mol% (or complete removal) | Reduces the concentration of the key catalyst for homocoupling.[3][4] |
| Pd Catalyst Loading | 1 - 5 mol% | 1 - 5 mol% | Generally kept constant, but ensure high activity. |
| Ligand | PPh₃ | Bulky, e⁻-rich (e.g., P(t-Bu)₃, XPhos) | Can accelerate the Pd-cycle, making it more competitive.[13] |
| Base | Et₃N, DIPEA | High Purity, Anhydrous Amine | Prevents catalyst poisoning and side reactions.[4] |
| Temperature | Room Temp to 80 °C | Room Temp to 50 °C | Start low; higher temps can sometimes favor side reactions.[21] |
| Alkyne Addition | All at once | Slow addition via syringe pump | Keeps alkyne concentration low, disfavoring dimerization.[4] |
Model Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to eliminate the possibility of copper-catalyzed homocoupling.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
Diisopropylamine (DIPA) (solvent)
-
Toluene (co-solvent, optional)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).
-
Degassing: Seal the flask with a septum, and subject it to three cycles of vacuum followed by backfilling with Argon.
-
Solvent Addition: Through the septum, add anhydrous, degassed DIPA (to achieve approx. 0.2 M concentration) and optionally, degassed toluene. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the amine salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This guide provides a framework for rationally troubleshooting and optimizing your Sonogashira reactions. By understanding the mechanistic underpinnings of both the desired and undesired reaction pathways, you can make informed decisions to maximize the yield and purity of your target compounds.
References
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing). Available at: [Link]
-
Glaser coupling. Grokipedia. Available at: [Link]
-
Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C (ACS Publications). Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC (NIH). Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters (ACS Publications). Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Sonogashira coupling. Golden. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Impact of Solvent Choice on the Yield of Methyl 4-iodo-2-methoxybenzoate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide you with in-depth, field-proven insights into optimizing the synthesis of Methyl 4-iodo-2-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the fundamental principles governing solvent selection in electrophilic aromatic iodination.
The synthesis of this compound is an electrophilic aromatic substitution (SEAr) reaction. The starting material, methyl 2-methoxybenzoate, possesses two activating groups—a methoxy group (-OCH₃) and a methyl ester group (-COOCH₃). The methoxy group is a strong activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The regiochemical outcome, iodination at the C4 position (para to the methoxy group), is primarily dictated by the powerful activating effect of the methoxy substituent. The choice of solvent is critical as it influences reagent solubility, reaction rate, and sometimes even the regioselectivity and ease of product isolation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to solvent selection for the iodination of methyl 2-methoxybenzoate.
Q1: Why is solvent selection so critical for the iodination of methyl 2-methoxybenzoate?
A1: The solvent plays a multifaceted role in an electrophilic aromatic iodination reaction. Its primary functions are:
-
Solubilization: The solvent must dissolve the substrate (methyl 2-methoxybenzoate) and the iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), or Iodine with an oxidant) to ensure a homogeneous reaction mixture, which is crucial for optimal reaction kinetics.
-
Stabilization of Intermediates: The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex.[1] Polar solvents can stabilize this charged intermediate, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate.[2]
-
Modulation of Reagent Reactivity: The solvent can interact with the iodinating agent, influencing its electrophilicity. For instance, acidic solvents can protonate NIS, increasing its reactivity.[3]
-
Influence on Reaction Pathway: In some cases, the solvent can participate in the reaction or favor a specific mechanism (e.g., an ion-pair route), which can affect the overall yield and product profile.[2]
Q2: What are the key differences between polar protic, polar aprotic, and nonpolar solvents for this reaction?
A2: Understanding the characteristics of solvent classes is fundamental to making an informed choice:
-
Polar Protic Solvents (e.g., water, methanol, acetic acid): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[4] While they are excellent at solvating ions, their utility in iodination can be complex. Acetic acid is a commonly used solvent that can also act as a catalyst.[1] However, highly protic solvents like water or methanol can sometimes form strong hydrogen bonds with the iodinating agent, potentially reducing its reactivity in certain scenarios.[5]
-
Polar Aprotic Solvents (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess large dipole moments but lack O-H or N-H bonds.[4] They are excellent at dissolving polar reagents and stabilizing charged intermediates without the complicating effects of hydrogen bonding with the electrophile.[6] For iodination of activated arenes like methoxybenzenes using NIS, acetonitrile is often a preferred solvent.[7]
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dielectric constants and are generally poor at solvating charged species. Consequently, they tend to slow down electrophilic aromatic substitution reactions by destabilizing the charged arenium ion intermediate.[8] While historically used, chlorinated solvents like carbon tetrachloride are now largely avoided for environmental and safety reasons.
Q3: I am using N-Iodosuccinimide (NIS) as the iodinating agent. What is the best solvent to start with?
A3: For the iodination of activated aromatic rings such as methoxybenzenes with NIS, acetonitrile (ACN) is an excellent starting point.[7] Literature suggests that for methoxybenzene derivatives, the reaction proceeds efficiently in acetonitrile, often with the addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) to activate the NIS.[7][9]
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves both the substrate and NIS. It helps to stabilize the arenium ion intermediate without deactivating the electrophile through hydrogen bonding. The addition of a catalytic amount of acid protonates NIS, making it a more potent electrophile and accelerating the reaction.[3]
Q4: My reaction yield is low. Could the solvent be the problem?
A4: Yes, an inappropriate solvent is a common cause of low yield. Here’s a troubleshooting workflow:
-
Check Solubility: Is your starting material, methyl 2-methoxybenzoate, and your iodinating agent fully dissolved at the reaction temperature? If you observe a suspension, the reaction is likely diffusion-controlled and slow. Consider a solvent with better solubilizing properties.
-
Evaluate Polarity: If you are using a nonpolar solvent, the reaction rate may be extremely slow due to the instability of the arenium ion intermediate. Switching to a polar aprotic solvent like acetonitrile or DMF, or a polar protic solvent like acetic acid, will likely increase the rate and yield.[2][8]
-
Consider Solvent-Reagent Compatibility: Ensure your solvent does not react with your iodinating agent or catalyst. For example, some highly nucleophilic solvents might interact with a very strong electrophilic iodine source, leading to undesired side reactions.
-
Impact of Water: Unless the procedure is specifically designed for aqueous media, ensure your solvent is dry. Water can sometimes hydrolyze reagents or intermediates, leading to lower yields.
Q5: I am observing the formation of multiple iodinated products. Can the solvent influence regioselectivity?
A5: While the regioselectivity in the iodination of methyl 2-methoxybenzoate is strongly governed by the directing effects of the methoxy and ester groups, the solvent can play a secondary role. A highly reactive iodinating system (e.g., a powerful electrophile in a non-coordinating solvent) might be less selective and could lead to di-iodination or iodination at other positions. Using a more coordinating solvent can sometimes temper the reactivity of the electrophile, potentially leading to cleaner product formation. For instance, using a milder system like NIS with catalytic acid in acetonitrile is known to provide good regioselectivity for activated arenes.[9]
Data Presentation: Solvent Recommendations for Iodination of Activated Arenes
The following table summarizes common solvent choices for the iodination of activated aromatic compounds, like methoxybenzoates, based on literature precedents.
| Iodinating Agent | Recommended Solvent(s) | Typical Conditions | Rationale & Expected Outcome | Reference(s) |
| N-Iodosuccinimide (NIS) | Acetonitrile (ACN) | Room Temp, cat. TFA | Polar aprotic solvent stabilizes intermediates. Acid catalyst activates NIS. Generally provides high yield and good regioselectivity for methoxybenzenes. | [9],[7] |
| Dichloromethane (DCM) | Room Temp, cat. TFA | A less polar alternative to ACN. Good for solubility but may result in slower reaction rates compared to more polar solvents. | [2] | |
| Trifluoroacetic Acid (TFA) | Room Temp | TFA acts as both the solvent and a strong activating acid. Effective for a wide range of arenes, but can be harsh for sensitive substrates. | [7] | |
| Iodine (I₂) + Oxidant | Acetic Acid | 60-80 °C | A common polar protic solvent for oxidative iodinations. The acidic nature can assist in the reaction. | [1],[10] |
| 2-Methoxyethanol | Reflux | Reported as a highly efficient medium for clean reactions and high yields with certain oxidative systems (e.g., I₂/HIO₃). | [11] | |
| Methanol/Water | Room Temp to Reflux | "Green" solvent systems are gaining traction. Can be effective with specific oxidant systems like KI/Oxone®. | [12] | |
| Iodine Monochloride (ICl) | Dichloromethane (DCM) | 0 °C to Room Temp | A common solvent for ICl reactions. Its polarity is sufficient to support the reaction. | [2] |
| Acetic Acid | Room Temp | Can be used, but care must be taken as ICl can react differently depending on the solvent environment. | [2] |
Visualization of Workflows and Mechanisms
Visual aids can clarify complex decision-making processes and reaction pathways.
Solvent Selection Workflow
This diagram outlines a logical process for selecting an appropriate solvent for the iodination reaction.
Mechanism: Role of Solvent in SEAr Iodination
This diagram illustrates the electrophilic aromatic substitution mechanism, highlighting where the solvent exerts its influence.
Experimental Protocol: Iodination using NIS in Acetonitrile
This protocol is a robust starting point for the synthesis of this compound, adapted from reliable procedures for the iodination of similar activated aromatic compounds.[7][9]
Materials:
-
Methyl 2-methoxybenzoate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-methoxybenzoate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approximately 5-10 mL per gram of substrate). Stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 - 1.1 eq) to the solution in one portion.
-
Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (TFA, ~5-10 mol%) to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. Stir until the reddish-brown color disappears.
-
Work-up: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove TFA), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Kadam, S. T., et al. (2012). 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics using iodine and iodic acid. Rasayan Journal of Chemistry, 5(4), 465-471.
- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]
- Prakash, G. K. S., et al. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3−H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
- Ritter, T., et al. (2021). Selective C–H Iodination of (Hetero)arenes.
-
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Video]. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
- Google Patents. (n.d.). Method for producing monoiodine of methylbenzoic acid.
- National Center for Biotechnology Information. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o562.
- Royal Society of Chemistry. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from a relevant BenchChem technical document.
-
ResearchGate. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Retrieved from [Link]
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DiVA Portal. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
-
ResearchGate. (2006). N-Iodosuccinimide, (NIS)(2). Retrieved from [Link]
- MDPI. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
- Green Chemistry Letters and Reviews. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. 12(2), 117-126.
- University Website. (n.d.). Preparation of Methyl Benzoate. Retrieved from a university chemistry department website.
- Google Patents. (n.d.). Process for the iodination of aromatic compounds.
- Google Patents. (n.d.). Process for production of iodine compounds and process for production of high-purity 5-iodo-2-methylbenzoic acid.
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Semantic Scholar. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Solvent Effect on the Absorption of Carbanionic Sigma Complex.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole. Retrieved from a relevant BenchChem technical document.
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ResearchGate. (2021). HOW SOLVENTS CHANGE THE CONFORMATIONAL LANDSCAPE IN MOLECULES WITH WEAK INTRAMOLECULAR INTERACTIONS: METHYL 2-METHOXYBENZOATE. Retrieved from [Link]
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- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 8. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
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- 12. gctlc.org [gctlc.org]
Technical Support Center: Optimizing Reactions with Methyl 4-iodo-2-methoxybenzoate
Welcome to the Technical Support Center for Methyl 4-iodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accelerating and optimizing reactions involving this versatile reagent. Here, we address common experimental challenges in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your synthetic success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each solution is grounded in mechanistic principles to help you make informed decisions at the bench.
Question 1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. What are the primary factors to investigate?
Answer:
A slow or low-yielding Suzuki-Miyaura coupling with this substrate often points to issues with the catalyst system, base, or reaction conditions, which are influenced by the electron-rich nature and steric hindrance of the starting material. The ortho-methoxy group, while electron-donating through resonance, can sterically hinder the approach of the palladium catalyst to the C-I bond, potentially slowing the crucial oxidative addition step.[1]
Here’s a systematic approach to troubleshooting:
-
Evaluate the Catalyst and Ligand System: For sterically hindered and electron-rich aryl halides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2] The key is to use a ligand that is both bulky and electron-rich to facilitate the catalytic cycle.[3][4]
-
Expert Recommendation: Switch to a modern catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a specialized biarylphosphine ligand.[3] Ligands from the Buchwald family (e.g., SPhos, XPhos) are designed to accelerate both oxidative addition and reductive elimination, overcoming the challenges posed by this substrate.[3][5] The σ-donating character of these ligands increases the electron density on the palladium center, promoting its insertion into the C-I bond.[4]
-
-
Re-evaluate Your Choice of Base: The base is critical for activating the boronic acid in the transmetalation step.[6] The choice of base can dramatically affect the reaction rate and outcome, and its effectiveness is often solvent-dependent.[7]
-
Expert Recommendation: A stronger base is often required. While K₂CO₃ is common, consider switching to Cs₂CO₃ or K₃PO₄. These bases are more soluble in organic solvents and more effective at promoting the formation of the reactive boronate species.[8] For particularly challenging couplings, aqueous solutions of strong bases like NaOH can be highly effective, especially in biphasic solvent systems.[7]
-
-
Optimize the Solvent and Temperature: Solvents play a multifaceted role by solubilizing reagents, stabilizing catalytic intermediates, and modulating reactivity.[9][10]
-
Expert Recommendation: Aprotic polar solvents or mixtures are generally preferred.
-
Temperature: While aryl iodides are highly reactive, the steric hindrance of the ortho-methoxy group may necessitate higher temperatures.[12] Incrementally increase the temperature from room temperature up to 80-100 °C. Monitor for potential decomposition of starting materials or the catalyst at higher temperatures.
-
Troubleshooting Workflow for a Sluggish Suzuki Coupling
Question 2: I am attempting a Sonogashira coupling, but the reaction is slow and I'm seeing significant alkyne homocoupling (Glaser coupling). How can I improve the rate and selectivity?
Answer:
This is a classic issue in Sonogashira couplings. The slow reaction rate is likely due to the steric hindrance of your substrate, while the homocoupling is a side reaction promoted by the copper(I) cocatalyst.[13][14]
-
Optimize the Palladium Catalyst and Ligand: As with Suzuki couplings, a robust ligand is key. For Sonogashira reactions, bulky and electron-rich phosphine ligands are known to accelerate the reaction.[15]
-
Expert Recommendation: Use a catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) with a bulky phosphine ligand such as P(t-Bu)₃.[16] These ligands promote the crucial steps of the palladium catalytic cycle.
-
-
Address the Homocoupling Side Reaction: Glaser coupling is an oxidative dimerization of terminal alkynes, often catalyzed by copper salts in the presence of an amine base and oxygen.[14]
-
Expert Recommendation:
-
Go Copper-Free: Modern protocols often omit the copper(I) cocatalyst entirely.[17] This is the most effective way to prevent homocoupling. To compensate for the potential decrease in rate, a highly active palladium/ligand system and a suitable base are essential.
-
Use a Hindered Amine Base: If a copper-free system is still too slow, use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine instead of triethylamine (TEA). These less coordinating bases can suppress the copper-mediated side reaction.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and run the reaction under a strict inert atmosphere (Argon or Nitrogen). Oxygen is a key component in the Glaser coupling mechanism.
-
-
Comparative Table: Sonogashira Conditions
| Condition | Traditional Protocol | Optimized (Copper-Free) Protocol | Rationale for Change |
| Catalyst | PdCl₂(PPh₃)₂, CuI | Pd(OAc)₂, P(t-Bu)₃ | Bulky, electron-rich ligand accelerates the reaction, compensating for the absence of copper.[16] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or Cs₂CO₃ | Minimizes copper-mediated alkyne dimerization and side reactions. |
| Atmosphere | Inert | Strictly Anaerobic (degassed solvent) | Prevents oxidative homocoupling of the alkyne.[14] |
Question 3: My Heck reaction with this compound and an acrylate is not proceeding cleanly. What adjustments should I make?
Answer:
The Heck reaction, while robust, can be sensitive to the choice of catalyst, base, and solvent, especially with substituted aryl iodides.[18]
-
Catalyst System: The classic Heck catalyst, Pd(OAc)₂, often requires a ligand to be effective, particularly for less reactive or sterically hindered substrates.[18][19]
-
Expert Recommendation: While phosphine-free conditions can work, adding a phosphine ligand often improves performance. Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, bulky trialkylphosphines like P(t-Bu)₃ can offer milder reaction conditions and broader scope.[20][21]
-
-
Base Selection: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[18]
-
Expert Recommendation: An organic amine base like triethylamine (TEA) is common. However, if you are seeing side reactions, consider switching to an inorganic base like K₂CO₃ or NaOAc. These are less nucleophilic and can lead to cleaner reactions.[22]
-
-
Solvent Choice: High-boiling polar aprotic solvents are typical for Heck reactions to ensure the solubility of the salts formed.
-
Expert Recommendation: DMF, NMP, or DMA are standard choices. If you suspect solvent-related side reactions, switching to a less coordinating solvent like acetonitrile or even toluene may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How does the electronic and steric profile of this compound influence its reactivity?
A1: The molecule's reactivity is a balance of competing effects:
-
C-I Bond: The carbon-iodine bond is the weakest among aryl halides, making this substrate inherently reactive towards oxidative addition by a palladium(0) catalyst. This is the rate-determining step in many cross-coupling reactions.[6][12]
-
Electron-Donating Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group donates electron density into the aromatic ring via resonance. This makes the carbon attached to the iodine slightly less electrophilic, which can slow down the oxidative addition step.[23]
-
Electron-Withdrawing Ester Group (-CO₂Me): Located at the para position, the methyl ester group withdraws electron density from the ring, making the ring more electrophilic and generally accelerating oxidative addition.[24]
-
Steric Hindrance: The ortho-methoxy group provides significant steric bulk near the reaction site. This can physically impede the approach of the bulky palladium catalyst complex, slowing the reaction rate.[1]
The net effect is a substrate that is fundamentally reactive due to the C-I bond but requires a carefully optimized catalyst system to overcome the steric hindrance and electronic influence of the ortho-substituent.
Q2: What is a reliable, general set of starting conditions for a Suzuki-Miyaura coupling with this substrate?
A2: For a new coupling partner with this compound, the following conditions provide a robust starting point with a high probability of success.
Step-by-Step General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or a toluene/water (e.g., 4:1) mixture. The solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1 M.
-
Inerting: Seal the vial and thoroughly purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q3: What role does the ligand play in accelerating these cross-coupling reactions?
A3: The ligand is arguably the most critical component for tuning the reactivity of the palladium catalyst. It directly influences the key steps in the catalytic cycle.[25][26]
-
Stabilization: Ligands stabilize the Pd(0) center, preventing it from decomposing into inactive palladium black.[5]
-
Promoting Oxidative Addition: Electron-rich ligands (like bulky dialkylbiarylphosphines) increase the electron density on the palladium atom.[4] This makes the metal more nucleophilic and enhances its ability to insert into the C-I bond, accelerating the rate-limiting oxidative addition step.
-
Facilitating Reductive Elimination: Sterically bulky ligands create crowding around the metal center. This steric pressure promotes the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium complex.[3]
The Palladium Catalytic Cycle
References
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
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- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. theses.enscm.fr [theses.enscm.fr]
common pitfalls in the synthesis and use of Methyl 4-iodo-2-methoxybenzoate
Welcome to the technical support center for Methyl 4-iodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and application of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate challenges, overcome common pitfalls, and ensure the success of your experiments.
I. Synthesis of this compound: A Troubleshooting Guide
The synthesis of this compound is most commonly achieved through the electrophilic iodination of Methyl 2-methoxybenzoate. While seemingly straightforward, this reaction is nuanced, and several factors can influence its outcome. This section addresses potential issues in a question-and-answer format.
Question 1: My iodination reaction is sluggish or not proceeding to completion. What are the possible causes and how can I resolve this?
Answer:
A slow or incomplete reaction is a common hurdle in the iodination of aromatic compounds. The primary reasons and their solutions are outlined below:
-
Insufficient Activation of Iodine: Molecular iodine (I₂) itself is not electrophilic enough to readily react with the aromatic ring, even with the activating effect of the methoxy group. An oxidizing agent is crucial to generate a more potent electrophilic iodine species (like I⁺).[1][2] The hydrogen iodide (HI) produced as a byproduct is a reducing agent and can convert the iodinated product back to the starting material, establishing an unfavorable equilibrium.[3]
-
Solution: Introduce a suitable oxidizing agent into your reaction mixture. Common and effective choices include nitric acid (HNO₃), iodic acid (HIO₃), or hydrogen peroxide (H₂O₂). These agents oxidize the HI byproduct to I₂, shifting the equilibrium towards the product.[3]
-
-
Inappropriate Solvent Choice: The solvent can significantly impact the reaction rate and outcome.
-
Solution: While chlorinated solvents have been traditionally used, it is advisable to avoid carbon tetrachloride (CCl₄) and chloroform (CHCl₃) if possible. Dichloromethane (CH₂Cl₂), acetonitrile, or acetic acid are generally suitable solvents for iodination reactions.[4]
-
-
Low Reaction Temperature: Like most chemical reactions, the rate of iodination is temperature-dependent.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions. A temperature range of 40-60 °C is a good starting point for optimization.
-
Question 2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity for the desired 4-iodo isomer?
Answer:
The formation of isomers is a frequent challenge in electrophilic aromatic substitution reactions.[1] The methoxy group is an ortho-, para-director. While the para-position is generally favored due to less steric hindrance, the formation of the ortho-iodo isomer can occur.
-
Steric Hindrance: The existing methoxy and methyl ester groups on the aromatic ring influence the position of iodination. The bulky iodine electrophile will preferentially attack the less sterically hindered para-position.
-
Strategies for Enhanced Selectivity:
-
Choice of Iodinating Agent: Using a bulkier iodinating reagent system can enhance para-selectivity. For instance, iodine in the presence of a silver salt like silver sulfate can improve regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction, favoring the thermodynamically more stable para-isomer.
-
-
Question 3: My final product is colored, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?
Answer:
A colored product often indicates the presence of residual iodine or other colored byproducts.
-
Residual Iodine: Unreacted iodine is a common impurity that imparts a purplish or brownish color.
-
Purification Protocol:
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any remaining iodine to colorless iodide ions (I⁻).
-
Perform a standard aqueous workup by extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Other Impurities: Isomeric byproducts and unreacted starting material are the other likely impurities.
-
Purification Protocol:
-
Recrystallization: this compound is a solid at room temperature.[5][6] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a highly effective method for purification.
-
Column Chromatography: If recrystallization is not sufficient, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed to separate the desired product from its isomers and the starting material.
-
-
II. Application of this compound in Cross-Coupling Reactions: A Troubleshooting Guide
This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[7][8]
Question 4: I am experiencing low yields in my Suzuki-Miyaura coupling reaction using this compound. What are the potential issues?
Answer:
Low yields in Suzuki-Miyaura couplings can stem from several factors, from reagent quality to reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of low yields.
-
Troubleshooting Steps:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) and that all solvents are properly degassed.[9]
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium catalysts with more specialized ligands (e.g., SPhos, XPhos) might be more effective, especially for sterically hindered substrates.[9]
-
-
-
Base Selection and Stoichiometry: The base plays a critical role in the transmetalation step of the catalytic cycle.[10]
-
Troubleshooting Steps:
-
Base Strength: The choice of base is crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9] For challenging couplings, a stronger base like cesium carbonate may be beneficial.
-
Stoichiometry: Ensure at least 2-3 equivalents of the base are used.
-
-
-
Boronic Acid/Ester Quality: The stability and purity of the boronic acid or boronic ester coupling partner are important.
-
Troubleshooting Steps:
-
Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions. Using the corresponding boronic ester (e.g., a pinacol ester) can often mitigate this issue due to their increased stability.[9]
-
Purity: Ensure the boronic acid/ester is pure and free from impurities that could poison the catalyst.
-
-
Question 5: My Heck coupling reaction with this compound is not proceeding as expected. What should I consider?
Answer:
The Heck reaction, which couples aryl halides with alkenes, is another important application of this intermediate.[11][12]
-
Steric Hindrance: The ortho-methoxy group in this compound can introduce some steric hindrance around the reaction center.
-
Optimization Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often overcome steric hindrance and promote the reaction.
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier.
-
-
-
Base and Solvent: The choice of base and solvent is critical for a successful Heck reaction.
-
Common Conditions: A common base used is a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[11] Solvents like acetonitrile, DMF, or NMP are frequently employed.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound? A1: Commercially available this compound typically has a purity of 98% or higher.[5][6]
Q2: How should I store this compound? A2: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers also recommend protecting it from light.
Q3: Can the ester group of this compound be hydrolyzed? A3: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions.[13][14] The rate of hydrolysis can be influenced by the substituents on the aromatic ring.[13]
Q4: What are the key safety precautions when working with this compound? A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). It is advised to handle the compound in a well-ventilated area or a fume hood. Avoid breathing dust and prevent contact with skin and eyes.[15]
IV. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-methoxybenzoate (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add molecular iodine (I₂, 1.1 eq) and iodic acid (HIO₃, 0.4 eq).
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Add a saturated solution of sodium thiosulfate until the iodine color disappears.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Starting Material | Methyl 2-methoxybenzoate | - |
| Iodinating System | I₂ / HIO₃ | High conversion |
| Solvent | Acetic Acid | Good solubility of reagents |
| Temperature | 50-60 °C | Reasonable reaction rate |
| Typical Yield | 75-85% | - |
| Purity (after recrystallization) | >98% | - |
V. Visualizations
Diagram 1: Synthesis Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
VI. References
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022-11-14). Available at: [Link]
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. (2019-10-06). Available at: [Link]
-
Methyl 5-iodo-2-methoxybenzoate - MySkinRecipes. Available at: [Link]
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SAFETY DATA SHEET. (2025-04-24). Available at: [Link]
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Specific Solvent Issues with Iodination - Wordpress. (2025-12-17). Available at: [Link]
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Methyl 5-iodo-2-methoxybenzoate | Call Wychem 01440 820338. Available at: [Link]
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Methyl 5-iodo-2-methoxybenzoate - PMC - NIH. Available at: [Link]
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WHY IODINATION OF BENZENE IS DIFFICULT? - YouTube. (2021-08-06). Available at: [Link]
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EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents. Available at:
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Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. (2021-06-11). Available at: [Link]
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This compound [148490-97-5] - Bio-Connect.nl. Available at: [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at: [Link]
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Synthesis of 4-Methylbenzoate(2 ,4 ,6 - trimethoxyphenyl) iodonium Tosylate - PDXScholar. (2019-06-10). Available at: [Link]
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Methyl 4-iodobenzoate - Wikipedia. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
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US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. Available at:
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Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (2020-07-19). Available at: [Link]
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Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH. (2013-12-17). Available at: [Link]
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Heck coupling reactions a of iodobenzene with methyl acrylate catalysed with complexes I, II, and IV - ResearchGate. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). Available at: [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. Available at: [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]
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Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside - Journal of the Chemical Society D - RSC Publishing. Available at: [Link]
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Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-iodo-2-methoxybenzoate vs. Methyl 4-bromo-2-methoxybenzoate in Cross-Coupling Reactions
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. Methyl 4-halo-2-methoxybenzoates are valuable intermediates, offering a scaffold ripe for functionalization. The choice of the halogen—iodine or bromine—is not a trivial decision; it profoundly dictates the reaction kinetics, required catalytic systems, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of Methyl 4-iodo-2-methoxybenzoate and Methyl 4-bromo-2-methoxybenzoate in cornerstone palladium-catalyzed cross-coupling reactions. We will move beyond mere observation to explain the fundamental causality behind their performance differences, supported by representative experimental data and detailed protocols.
The Fundamental Principle: The Carbon-Halogen Bond
The disparate reactivity between aryl iodides and aryl bromides is fundamentally rooted in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly weaker and longer than the C-Br bond.
This energy difference is the critical factor in the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[2][3] In this initial step, the palladium(0) catalyst inserts into the carbon-halogen bond. A weaker bond, like C-I, presents a lower activation energy barrier for this insertion, leading to a faster reaction rate.[4][5][6] This often allows reactions with aryl iodides to proceed under much milder conditions.
Caption: Relative activation energy for oxidative addition.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for C-C bond formation, elegantly demonstrates the reactivity hierarchy. The iodo-benzoate consistently outperforms its bromo counterpart, enabling lower catalyst loadings, reduced temperatures, and significantly shorter reaction times.
Comparative Data: Suzuki-Miyaura Coupling
| Parameter | This compound | Methyl 4-bromo-2-methoxybenzoate | Rationale for Difference |
| Reaction Time | 1 - 4 hours | 8 - 24 hours | Faster oxidative addition of the C-I bond.[2] |
| Temperature | 60 - 80 °C | 90 - 110 °C | Lower energy barrier allows for lower temperatures. |
| Catalyst Loading | 0.5 - 1 mol% | 1 - 3 mol% | Higher reactivity requires less catalyst to achieve turnover. |
| Typical Yield | >95% | 85 - 95% | Generally higher due to fewer side reactions at milder conditions. |
| Data is representative and compiled based on typical outcomes for similar substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To compare the synthesis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate from both iodo- and bromo-precursors.
-
Vessel Preparation: To two separate oven-dried Schlenk flasks equipped with stir bars, add phenylboronic acid (1.2 equiv.) and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Substrate Addition:
-
To Flask A, add this compound (1.0 equiv.).
-
To Flask B, add Methyl 4-bromo-2-methoxybenzoate (1.0 equiv.).
-
-
Catalyst Addition: Evacuate and backfill both flasks with an inert gas (e.g., Argon) three times.
-
To Flask A, add Pd(PPh₃)₄ (1 mol%).
-
To Flask B, add Pd(PPh₃)₄ (2 mol%).
-
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) to each flask via syringe to achieve a concentration of ~0.1 M.
-
Reaction:
-
Heat Flask A to 80 °C.
-
Heat Flask B to 100 °C.
-
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Causality: The higher catalyst loading and temperature for the bromo-substrate are necessary to overcome the higher activation energy of the C-Br bond cleavage during oxidative addition.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Performance in Heck-Mizoroki Coupling
The Heck reaction couples the aryl halide with an alkene.[7][8] Here again, the reactivity trend holds, with the C-I bond's lability facilitating the reaction under milder conditions. For highly reactive aryl iodides, the rate-determining step can sometimes shift from oxidative addition to a subsequent step in the cycle, but the initial activation remains faster than for aryl bromides.[9][10]
Comparative Data: Heck-Mizoroki Coupling
| Parameter | This compound | Methyl 4-bromo-2-methoxybenzoate | Rationale for Difference |
| Reaction Time | 2 - 6 hours | 12 - 36 hours | Faster oxidative addition of the C-I bond. |
| Temperature | 80 - 100 °C | 100 - 140 °C | Higher thermal energy needed to activate the C-Br bond. |
| Base Strength | Weaker bases (e.g., Et₃N, K₂CO₃) | Stronger bases often required (e.g., K₃PO₄) | Milder conditions are sufficient for the catalytic cycle. |
| Typical Yield | >90% | 75 - 90% | Forcing conditions can lead to side reactions like alkene isomerization. |
| Data is representative and compiled based on typical outcomes for similar substrates. |
Experimental Protocol: Heck Coupling with Methyl Acrylate
Objective: To compare the synthesis of Methyl (E)-3-(4-(methoxycarbonyl)-3-methoxyphenyl)acrylate from both precursors.
-
Vessel Preparation: To two separate flame-dried Schlenk tubes, add the palladium catalyst precursor (e.g., Pd(OAc)₂ (2 mol%)) and a suitable phosphine ligand (e.g., P(o-tol)₃ (4 mol%)).
-
Reactant Addition:
-
To Tube A, add this compound (1.0 equiv.).
-
To Tube B, add Methyl 4-bromo-2-methoxybenzoate (1.0 equiv.).
-
-
Reagent Loading: Add methyl acrylate (1.5 equiv.) to each tube.
-
Inert Atmosphere: Evacuate and backfill the tubes with Argon three times.
-
Solvent and Base Addition: Add a degassed polar aprotic solvent (e.g., DMF or DMAc) followed by the base.
-
For Tube A, use triethylamine (Et₃N) (2.0 equiv.).
-
For Tube B, use potassium carbonate (K₂CO₃) (2.0 equiv.).
-
-
Reaction:
-
Heat Tube A to 90 °C.
-
Heat Tube B to 120 °C.
-
-
Monitoring & Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify by chromatography.
Causality: The more robust C-Br bond necessitates a higher reaction temperature and often a stronger base to facilitate both the oxidative addition and the regeneration of the Pd(0) catalyst at the end of the cycle.
Caption: The Heck-Mizoroki Catalytic Cycle.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for C-N bond formation presents a more nuanced comparison.[11] While the C-I bond still undergoes faster oxidative addition, the iodide anion generated can be problematic. Iodide is a soft ligand that can strongly coordinate to the palladium center, sometimes forming stable, off-cycle dimeric palladium-iodide bridged species that are less reactive and inhibit catalysis.[12][13] This "iodide inhibition" can lead to sluggish reactions or lower yields, particularly with older, less bulky ligand systems.
However, the development of modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) has largely mitigated this issue.[13] These bulky ligands prevent the formation of inactive dimers and promote the desired catalytic turnover. Therefore, with the right catalyst system, aryl iodides are now excellent substrates for amination.
Comparative Data: Buchwald-Hartwig Amination
| Parameter | This compound | Methyl 4-bromo-2-methoxybenzoate | Rationale for Difference |
| Reaction Time | 2 - 8 hours (with modern ligands) | 6 - 18 hours | Faster oxidative addition, assuming iodide inhibition is overcome. |
| Temperature | 80 - 110 °C | 90 - 110 °C | Temperatures are often comparable with modern, active catalysts. |
| Ligand Choice | Crucial: Bulky, electron-rich ligands (e.g., XPhos) are essential to prevent iodide inhibition. | More forgiving; a wider range of phosphine ligands can be effective. | Bulky ligands sterically disfavor the formation of inactive Pd-I dimers.[13][14] |
| Typical Yield | >90% (with modern ligands) | >90% | With optimized systems, both substrates can provide excellent yields. |
| Data is representative and compiled based on typical outcomes for similar substrates. |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Objective: To compare the synthesis of Methyl 4-anilino-2-methoxybenzoate from both precursors.
-
Vessel Preparation: To a glovebox, add a vial containing the palladium precatalyst (e.g., Pd₂(dba)₃ (1 mol%)) and a bulky biarylphosphine ligand (e.g., XPhos (3 mol%)).
-
Reagent Loading: To the vial, add the aryl halide (1.0 equiv.; either the iodo- or bromo-substrate), aniline (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer, dry, concentrate, and purify by flash chromatography.
Causality: The critical choice here is the ligand. For the iodo-substrate, a ligand like XPhos is not merely an accelerator but a requirement to ensure the catalytic cycle remains efficient by preventing the sequestration of palladium into inactive iodide-bridged dimers. The bromo-substrate is less susceptible to this specific inhibition pathway.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Practical Considerations and Selection Logic
The choice between the iodo- and bromo-substrate is a balance of reactivity, cost, and process robustness.
-
Choose this compound when:
-
Mild conditions are paramount: The presence of sensitive functional groups elsewhere in the molecule may not tolerate the higher temperatures required for C-Br activation.
-
Reaction speed is a priority: For high-throughput screening or rapid analogue synthesis, the faster kinetics of the iodo-compound are a distinct advantage.
-
Using less active or classic catalyst systems: The lower activation barrier of the C-I bond makes it more amenable to coupling with simpler catalysts like Pd(PPh₃)₄.
-
-
Choose Methyl 4-bromo-2-methoxybenzoate when:
-
Cost is a major driver: Aryl bromides are generally more commercially available and less expensive than their iodo-analogues, a significant factor in large-scale synthesis.
-
Process robustness is key: The reactions of aryl bromides are exceptionally well-documented and less prone to the specific iodide inhibition pathway, making them reliable workhorses in synthesis.
-
Forcing conditions are acceptable: If the substrate is thermally stable and other functional groups are robust, the higher temperature requirements are not a limitation.
-
Sources
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 4-iodo-2-methoxybenzoate
For researchers, scientists, and drug development professionals, the integrity of a chemical intermediate is the bedrock of reproducible results and the quality of the final active pharmaceutical ingredient (API). Methyl 4-iodo-2-methoxybenzoate, a key building block in organic synthesis, is no exception. Its purity profile can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the end product.
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, provide detailed experimental protocols derived from the analysis of structurally related molecules, and advocate for a multi-faceted, orthogonal approach to achieve a self-validating and trustworthy purity assessment.
The Imperative of Purity and the Strategy of Analysis
This compound (CAS: 148490-97-5, Formula: C₉H₉IO₃, MW: 292.07 g/mol ) is typically supplied at a purity of 98% or higher. However, potential impurities can arise from the synthetic route, including unreacted starting materials, isomeric byproducts (e.g., methyl 2-iodo-4-methoxybenzoate), or degradation products. A robust analytical strategy is therefore not just a quality control measure, but a critical component of process understanding and validation.
The primary analytical techniques for a compound of this nature are chromatographic (High-Performance Liquid Chromatography and Gas Chromatography) and spectroscopic (Nuclear Magnetic Resonance and Mass Spectrometry). The choice of method, or combination of methods, depends on the specific analytical question being asked—are we looking for a simple percent purity, identifying an unknown impurity, or developing a comprehensive impurity profile?
Caption: Decision workflow for selecting an analytical method.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods separate the main compound from its impurities based on differential partitioning between a stationary phase and a mobile phase. They are the cornerstone of routine quality control for purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the purity assessment of pharmaceutical intermediates.[1] It excels at separating non-volatile and thermally labile compounds, making it ideal for a wide range of potential impurities. For this compound, a reversed-phase method is the logical choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
Why Reversed-Phase HPLC? The structure of this compound, with its aromatic ring and ester functionality, imparts sufficient hydrophobicity to be well-retained on a C18 column, allowing for effective separation from both more polar (e.g., precursor acids) and less polar impurities using a simple water/acetonitrile or water/methanol mobile phase. The presence of the benzene ring provides a strong chromophore, making UV detection highly effective.
Experimental Protocol: Recommended HPLC-UV Method
This protocol is adapted from established methods for structurally similar iodinated and methoxy-substituted benzoates.[2][3]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v). Rationale: This starting ratio provides a good balance of retention and run time for similar compounds. It can be optimized as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
-
Detection Wavelength: 254 nm. Rationale: The benzene ring provides strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50 mL volumetric flask using the mobile phase as the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[3]
-
Data Interpretation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks. A DAD detector can be used to assess peak purity, ensuring that a single chromatographic peak corresponds to a single component.[4]
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Given that this compound is a solid with a defined melting point (44-46°C), it is sufficiently volatile for GC analysis, particularly when heated in the injector port. Commercial suppliers often use GC to assess the purity of this specific compound.
Why GC-FID? GC offers very high separation efficiency, capable of resolving closely related isomers. A Flame Ionization Detector (FID) is an excellent choice as it is robust, has a wide linear range, and responds proportionally to the mass of carbon, making it suitable for area percent purity calculations without needing response factors for structurally similar hydrocarbon-based impurities.
Experimental Protocol: Recommended GC-FID Method
This protocol is based on general methods for the analysis of halogenated aromatic esters.[5]
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of aromatic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 15°C/min to 260°C.
-
Hold at 260°C for 5 minutes. Rationale: This program allows for the elution of any volatile solvents at the beginning, followed by a ramp that effectively separates the main peak from closely eluting impurities.
-
-
Split Ratio: 50:1. Rationale: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in a 10 mL volumetric flask using a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Applicability | Excellent for non-volatile or thermally unstable impurities. | Ideal for volatile and thermally stable compounds and impurities. |
| Typical Column | C18 (Reversed-Phase) | DB-5 (Non-polar capillary) |
| Common Detector | UV/DAD | FID |
| Key Advantage | Broad applicability to a wide range of impurity polarities. | High resolution, capable of separating very similar isomers. |
| Key Limitation | May require specific reference standards for impurity identification. | Not suitable for non-volatile impurities (e.g., salts, starting acids). |
Table 1. Comparison of Chromatographic Methods.
Spectroscopic Techniques: Structural Confirmation and Absolute Purity
While chromatography provides a purity value based on relative peak areas, spectroscopic methods offer structural confirmation and, in the case of quantitative NMR, a direct measure of absolute purity without the need for a reference standard of the analyte itself.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is a premier technique for structural elucidation.[6] Its quantitative application, qNMR, is a powerful primary method for purity determination. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][7] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, one can calculate the absolute purity (e.g., %w/w) of the analyte.[8]
Why ¹H qNMR? The ¹H nucleus has high natural abundance (99.9%) and sensitivity. This compound has distinct, well-resolved singlets for its two methoxy groups, which are ideal for quantification against an internal standard. qNMR serves as both an identity test and a purity assay in a single experiment.[8]
Experimental Protocol: Recommended ¹H qNMR Method
-
Instrumentation: NMR spectrometer (400 MHz or higher), high-precision analytical balance.
-
Materials:
-
Internal Standard (IS): A certified reference material with high purity and signals that do not overlap with the analyte. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh ~5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse.
-
Relaxation Delay (d1): At least 30 seconds. Rationale: This is the most critical parameter. A long delay (5-7 times the longest T₁ of any proton being integrated) is essential to ensure complete relaxation of all protons, which is fundamental for accurate integration and quantification.
-
Number of Scans: 8 to 16.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, unique signal from the analyte (e.g., the methoxy singlet at ~3.9 ppm) and a signal from the internal standard.
-
Calculate purity using the following formula: Purity_analyte (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Mass Spectrometry (MS)
Mass spectrometry is unparalleled for the identification of unknown impurities. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides the molecular weight and fragmentation pattern of each separated component. For a compound containing iodine (monoisotopic) and having a molecular weight of 292.07, the molecular ion peak [M]⁺ in GC-MS or [M+H]⁺ in LC-MS would be a key identifier. GC-MS data for the closely related isomer, Methyl 3-iodo-4-methoxybenzoate, shows a strong molecular ion peak at m/z 292.15, confirming the utility of this technique.[9]
The Orthogonal Approach: A System of Self-Validation
Trustworthiness in an analytical result is best achieved by employing orthogonal methods—techniques that measure the same attribute (purity) through different physical principles.[6] A purity value of 99.5% by HPLC-UV and 99.4% by qNMR provides much higher confidence than a single measurement.
-
HPLC vs. qNMR: HPLC separates impurities based on their polarity, while qNMR quantifies based on the magnetic properties of atomic nuclei. An impurity that co-elutes with the main peak in HPLC would be invisible to that method but would be quantifiable by qNMR (assuming it has non-overlapping signals).
-
GC vs. HPLC: GC separates based on volatility and polarity, while HPLC separates based on polarity in a liquid phase. A non-volatile impurity would not be detected by GC but would be seen by HPLC.
Caption: Orthogonal methods provide a self-validating system.
Conclusion and Recommendations
There is no single "best" method for all analytical challenges related to this compound. A comprehensive and trustworthy purity assessment strategy should be phase-appropriate and risk-based.
-
For routine quality control and release: A validated HPLC-UV or GC-FID method is efficient and robust for determining area percent purity and detecting known impurities.
-
For reference standard characterization or when an absolute purity value is required: ¹H qNMR is the gold standard. It provides a direct, highly accurate measure of purity without analyte-specific standards and simultaneously confirms the compound's identity.
-
For impurity profiling and investigation of unknown peaks: Hyphenated techniques like LC-MS and GC-MS are indispensable for obtaining molecular weight and structural information to identify impurities.
Ultimately, a combination of a high-resolution chromatographic technique (HPLC or GC) and a quantitative spectroscopic technique (qNMR) provides an orthogonal, self-validating system that delivers the highest degree of confidence in the purity of this compound, ensuring its suitability for downstream applications in research and development.
References
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Napolitano, J. G., et al. (2021). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. National Institutes of Health (NIH). Available at: [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Available at: [Link]
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ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Available at: [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
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Science.gov. (n.d.). validate analysis methods: Topics. Available at: [Link]
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Ma, R., et al. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Reaction Progress Monitoring: HPLC Analysis of Methyl 4-iodo-2-methoxybenzoate
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. For drug development professionals and researchers, understanding the kinetics and endpoint of a reaction involving key intermediates like Methyl 4-iodo-2-methoxybenzoate is critical. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for this purpose, grounded in experimental data and established scientific principles.
The Analytical Imperative: Why Monitor This Reaction?
This compound is a halogenated aromatic compound, a versatile building block in organic synthesis, often utilized in cross-coupling reactions where the iodine atom is substituted.[1][2] The success of such a synthesis—whether a Suzuki, Heck, or other palladium-catalyzed coupling—hinges on tracking the consumption of the starting material and the emergence of the desired product. Inefficient monitoring can lead to incomplete reactions, excessive heating times, or the generation of complex side-product profiles, complicating downstream purification and impacting final product quality.
High-Performance Liquid Chromatography (HPLC) has become an indispensable tool for real-time or at-line reaction monitoring.[3][4][5] Its specificity, sensitivity, and quantitative power offer distinct advantages over other methods. This guide will dissect the application of HPLC for this specific analysis and compare it objectively with Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
The Premier Choice: In-Depth HPLC Analysis
Reverse-Phase HPLC (RP-HPLC) is the predominant mode for analyzing moderately polar organic compounds like this compound. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[6]
The Causality Behind Method Development
Choosing the right HPLC parameters is a process guided by the physicochemical properties of the analyte and the reaction mixture.
-
Column Selection: A C18 column is the workhorse for RP-HPLC due to its hydrophobic nature, which provides strong retention for aromatic compounds.[6] For halogenated aromatics, which possess a different electron cloud distribution, specialty columns like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer alternative selectivity through π-π interactions, potentially improving resolution between structurally similar compounds.[7][8]
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic modifier (like acetonitrile or methanol) is typically employed. Starting with a higher water concentration allows for the retention of the analytes. Gradually increasing the organic modifier concentration decreases the mobile phase polarity, eluting the compounds in order of increasing hydrophobicity. This is crucial for separating the more polar starting material from potentially less polar products.
-
Detector Wavelength Selection: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is ideal. Aromatic compounds, including benzoates, exhibit strong UV absorbance.[9] The conjugated system of this compound results in significant absorbance, typically around 254 nm.[10][11] Running a full UV-Vis scan of the starting material is the first step to determine the optimal wavelength (λ-max) for maximum sensitivity.
-
System Suitability: Before any analysis, a system suitability test (SST) is mandatory.[12][13] This is not just a checkbox exercise; it is a self-validating system that ensures the chromatographic setup is performing correctly.[14][15] Key SST parameters include repeatability of injections, peak tailing factor, resolution between critical pairs, and column efficiency (theoretical plates).[16] These tests provide documented evidence that the system is fit for its intended purpose, a cornerstone of analytical trustworthiness.[13]
Experimental Workflow for HPLC Monitoring
The entire process, from taking a sample from the reaction vessel to obtaining actionable data, follows a structured workflow.
Caption: Workflow for HPLC-based reaction progress monitoring.
Detailed Experimental Protocol
-
System Preparation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
-
Sample Preparation:
-
Carefully extract a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points (t=0, 1h, 2h, etc.).
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a solvent like cold acetonitrile. This stops the reaction and precipitates any incompatible salts.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Data Interpretation:
-
Inject the prepared samples.
-
Identify the peaks for the starting material (this compound) and the product based on their retention times, confirmed by injecting standards if available.
-
Integrate the peak areas for all components.
-
Calculate the percent conversion using the area normalization method: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%
-
This provides a quantitative measure of the reaction's progress over time.[17]
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it's essential to understand its performance relative to other common laboratory techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative technique often used for a quick check of reaction progress.[18][19] A small spot of the reaction mixture is applied to a silica plate, which is then developed in a solvent chamber.
-
Principle: Separation is based on polarity. For a normal-phase silica plate, less polar compounds travel further up the plate with a nonpolar mobile phase.
-
Advantages: Fast, simple setup, low cost, and allows for simultaneous analysis of multiple time points.
-
Limitations: Primarily qualitative or semi-quantitative at best.[18] Resolution is significantly lower than HPLC, and co-eluting spots can be misleading. It is also highly dependent on user technique.
Gas Chromatography (GC)
GC is another high-resolution separation technique, but it is only suitable for analytes that are volatile and thermally stable.[20]
-
Principle: A sample is vaporized and transported through a column by a carrier gas. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase.
-
Advantages: Excellent resolution and speed, especially for volatile compounds.[21] Often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.
-
Limitations: this compound and its likely products may not be sufficiently volatile for GC analysis without derivatization. The high temperatures required in the GC inlet and column can cause degradation of thermally sensitive molecules.[21]
Head-to-Head Performance Comparison
The choice of analytical technique should be driven by the specific requirements of the study. The table below summarizes the key performance characteristics of each method for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Quantitation | Excellent, highly precise and accurate. | Poor (Semi-quantitative at best). | Excellent (with appropriate detector). |
| Resolution | High to Very High. | Low. | Very High. |
| Sample Type | Non-volatile, thermally unstable compounds.[21] | Broad applicability. | Volatile, thermally stable compounds.[20] |
| Analysis Speed | Moderate (typically 5-20 min per sample). | Very Fast (minutes).[18] | Fast (seconds to minutes).[21] |
| Cost per Sample | Moderate (solvent and column consumption).[20] | Very Low. | Low to Moderate. |
| Automation | Fully automatable for high throughput.[4] | Manual. | Fully automatable. |
| Trustworthiness | High, with system suitability and validation.[22][23][24][25] | Low, operator dependent. | High, with proper calibration. |
Conclusion: The Authoritative Choice for Drug Development
For researchers and drug development professionals, where accuracy, reproducibility, and quantitative data are paramount, HPLC is the authoritative choice for monitoring the reaction progress of this compound. Its ability to provide precise, quantitative data on the consumption of starting materials and the formation of products and impurities is unmatched by TLC.[3] While GC offers high resolution, its requirement for volatile and thermally stable analytes makes it less suitable for this class of compounds compared to the versatility of HPLC.[20]
By implementing a robust, well-validated HPLC method, scientists can gain deep insights into reaction kinetics, confidently determine reaction endpoints, and build a comprehensive data package to support process development and regulatory filings. The investment in developing a sound HPLC method pays significant dividends in the form of reliable, high-quality data that accelerates the development timeline.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Welch, C. J., et al. (2010). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development. Available from: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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Mitchell, C., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Available from: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-iodo-2-methoxybenzoate and its Synthetic Progeny
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of synthetic intermediates are paramount. Methyl 4-iodo-2-methoxybenzoate is a key building block in organic synthesis, frequently employed in cross-coupling reactions to generate more complex molecular architectures. This guide provides an in-depth technical comparison of mass spectrometry-based analysis for this compound and its derivatives, contrasted with other common analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your analytical workflow.
Introduction: The Analytical Significance of this compound
This compound serves as a versatile precursor in various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The presence of iodo, methoxy, and methyl ester functional groups provides multiple avenues for chemical modification, making it a valuable scaffold in the synthesis of pharmaceuticals and functional materials. Accurate and reliable analytical methods are crucial to verify its structure, assess its purity, and characterize the products of its subsequent reactions. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique for these purposes.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a highly sensitive and selective method for identifying and quantifying compounds in a mixture.
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical for the successful analysis of this compound.
-
Electron Ionization (EI): Typically used in GC-MS, EI is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a "fingerprint" for library matching and structural confirmation. Given that this compound is a relatively small and volatile molecule, GC-MS with EI is a highly suitable method for its analysis.
-
Electrospray Ionization (ESI): A "soft" ionization technique commonly used in LC-MS, ESI is ideal for less volatile or thermally labile compounds. It typically produces a prominent molecular ion or a protonated/adducted molecule, which is useful for determining the molecular weight. For iodinated aromatic compounds, care must be taken with ESI, as deiodination can occur in the ion source, particularly when using mobile phase additives like formic acid.[1] This phenomenon is dependent on the capillary voltage and the exothermic nature of the deiodination reaction with certain additives.[1]
Fragmentation Pathway of this compound
Based on this and general fragmentation rules for esters and aromatic compounds, the following fragmentation pathway for this compound (Molecular Weight: 292.07 g/mol ) is proposed:
-
Molecular Ion (M+•): The initial ionization will produce a molecular ion at m/z 292 .
-
Loss of Methoxy Radical (•OCH3): A primary and often dominant fragmentation for methyl esters is the loss of the methoxy radical, leading to a stable acylium ion at m/z 261 . This is expected to be a major peak, likely the base peak.
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 261 can further lose a molecule of carbon monoxide, resulting in an iodinated methoxyphenyl cation at m/z 233 .
-
Loss of Iodine Radical (•I): Fragmentation involving the loss of the iodine atom from the molecular ion would lead to a fragment at m/z 165 .
-
Loss of Methyl Radical (•CH3): Loss of a methyl radical from the methoxy group of the molecular ion could produce a fragment at m/z 277 .
The following diagram illustrates the proposed fragmentation pathway:
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the analysis of this compound.
1. Sample Preparation:
- Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the sample further to be within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
Analysis of Reaction Products: A Glimpse into Synthetic Transformations
This compound is a valuable substrate for cross-coupling reactions. Mass spectrometry is an indispensable tool for monitoring these reactions and characterizing the products.
Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura reaction couples the aryl iodide with a boronic acid or ester to form a biaryl compound. The mass spectrum of the resulting biaryl will show a molecular ion corresponding to the combined mass of the two aromatic fragments minus the iodine and the boronic acid/ester group, plus the newly formed C-C bond. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the product.
Sonogashira Coupling Products
In a Sonogashira coupling, the aryl iodide is reacted with a terminal alkyne to form an alkynyl aromatic compound. The mass spectrum of the product will exhibit a molecular ion corresponding to the mass of the this compound backbone coupled with the alkyne, minus the iodine atom. Reaction progress can be monitored by observing the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of non-volatile or thermally labile compounds.
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Advantages for this application:
-
Excellent for purity determination and quantification.
-
Can be coupled with various detectors, including UV-Vis, for quantitative analysis.
-
Non-destructive, allowing for sample recovery.
-
-
Limitations:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.
-
Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
-
Advantages for this application:
-
Provides definitive structural information, including the connectivity of atoms and stereochemistry.
-
Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte.
-
-
Limitations:
-
Relatively low sensitivity compared to MS.
-
Requires larger sample amounts.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
Comparative Overview
The following table provides a comparative summary of the analytical techniques for the analysis of this compound.
| Feature | GC-MS | HPLC-UV | NMR |
| Primary Application | Identification, Quantification, Purity | Quantification, Purity | Structural Elucidation, Purity |
| Sensitivity | High (ppb range) | Moderate (ppm to ppb range)[2] | Low |
| Structural Information | High (Fragmentation Pattern) | Low | Very High (Connectivity) |
| Sample Volatility | Required | Not Required | Not Required |
| Sample Amount | Low (µg to ng) | Moderate (µg) | High (mg) |
| Analysis Time | Fast | Moderate | Slow |
| Cost (Instrument) | High | Moderate | Very High |
| Cost (Operational) | Moderate | High (Solvents) | Moderate |
Experimental Workflows
The selection of an analytical workflow depends on the specific research question.
Workflow for Structural Confirmation and Purity Assessment
Caption: Workflow for comprehensive structural and purity analysis.
Workflow for Reaction Monitoring
Caption: Workflow for monitoring a cross-coupling reaction.
Conclusion
The analysis of this compound and its reaction products requires a multi-faceted analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is an excellent choice for the identification and impurity profiling of the starting material due to its high sensitivity and the informative fragmentation pattern it generates. High-Performance Liquid Chromatography (HPLC) with UV detection provides a robust and accurate method for quantitative purity assessment. For unambiguous structural elucidation of the starting material and its synthetic derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.
By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the quality of their synthetic intermediates and confidently characterize their final products, ultimately accelerating the pace of drug discovery and development.
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A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Synthesis of Biaryl Derivatives of Methyl 4-iodo-2-methoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools. This guide provides an in-depth comparative analysis of these two prominent reactions for the arylation of Methyl 4-iodo-2-methoxybenzoate, a common building block in the synthesis of complex organic molecules. By examining the mechanistic nuances, experimental parameters, and expected yields, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic strategies.
Introduction: The Suzuki and Stille Reactions in Modern Synthesis
The palladium-catalyzed cross-coupling reactions developed by Akira Suzuki and John K. Stille have revolutionized the art of C-C bond formation, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Both reactions are mechanistically similar, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, they differ fundamentally in the nature of the organometallic reagent employed.
The Suzuki-Miyaura coupling utilizes organoboron compounds, such as boronic acids or their esters, which are generally stable, commercially available, and possess low toxicity.[1][2] The reaction is typically performed in the presence of a base, which is crucial for the activation of the organoboron species.
The Stille coupling , on the other hand, employs organotin reagents (organostannanes).[3][4] A key advantage of the Stille reaction is the exceptional stability and functional group tolerance of organostannanes, which are often unreactive towards many functional groups that might be incompatible with the basic conditions of the Suzuki coupling.[5] However, the high toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification procedures.[3]
Comparative Analysis: Suzuki vs. Stille for this compound
While a direct, head-to-head experimental comparison for the cross-coupling of this compound is not extensively documented in a single study, a comprehensive analysis of the literature for analogous systems allows for a robust comparison of expected performance. The following table summarizes the key parameters and expected yields for the Suzuki and Stille couplings of this substrate.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 80-95% | 75-90% |
| Key Reagent | Arylboronic acid or ester | Aryltributylstannane |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Phosphine-based (e.g., PPh₃, AsPh₃) |
| Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often no base required; Cu(I) salts as co-catalyst |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene, Dioxane, DMF |
| Temperature | 80-110 °C | 80-120 °C |
| Reaction Time | 4-24 hours | 6-24 hours |
| Reagent Toxicity | Boronic acids are generally of low toxicity. | Organotin compounds are highly toxic. |
| Byproducts | Boron-based, often water-soluble and easily removed. | Tin-based, often requiring specific workup procedures for removal. |
Mechanistic Overview: A Tale of Two Catalytic Cycles
The catalytic cycles for both the Suzuki and Stille reactions share a common framework, initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. The key differentiating step is the transmetalation, where the aryl group is transferred from either boron (Suzuki) or tin (Stille) to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki and Stille couplings of this compound. These protocols are based on established procedures for similar aryl iodides and serve as a robust starting point for optimization.[6][7]
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from standard conditions for the Suzuki coupling of aryl iodides.[8]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to 90°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of aryl iodides.[7]
Materials:
-
This compound
-
Aryltributylstannane (e.g., Phenyltributyltin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (0.02-0.05 equiv). If used, add CuI (0.1 equiv).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF or Toluene) via syringe, followed by the aryltributylstannane (1.1-1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Tin Removal: To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of celite.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Discussion and Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two often hinges on factors beyond just the yield.
The Suzuki coupling is generally favored in many applications, particularly in pharmaceutical development, due to the low toxicity of the boronic acid reagents and the ease of removal of boron-containing byproducts.[1] The reaction conditions are typically robust and can be adapted for a wide range of substrates. For this compound, high yields can be anticipated with proper optimization of the base, solvent, and catalyst system.
The Stille coupling , while often providing comparable or even slightly higher yields in some cases, is hampered by the significant toxicity of the organotin reagents.[3] This necessitates stringent safety precautions and often requires specialized workup procedures to ensure complete removal of tin residues from the final product. However, the Stille reaction's tolerance for a broad range of functional groups and its typically neutral reaction conditions can be a distinct advantage in the synthesis of complex molecules where base-sensitive functionalities are present.[5]
References
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Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Soares, L. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 273-277. Available at: [Link]
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Al-Masum, M. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 5(3), 1373-1413. Available at: [Link]
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Fricke, M., et al. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition, 61(10), e202115712. Available at: [Link]
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Wang, D., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate as the Methyl Source. Organic Letters, 23(7), 2695-2700. Available at: [Link]
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ResearchGate. Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid catalyzed by Pd in methanol. Available at: [Link]
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ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available at: [Link]
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Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. 88, 197. Available at: [Link]
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Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. Available at: [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. Available at: [Link]
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Wikipedia. Stille reaction. Available at: [Link]
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Dreher, S. D., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13154-13157. Available at: [Link]
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Chemistry LibreTexts. Stille Coupling. Available at: [Link]
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Al-Zaydi, K. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(11), 185-200. Available at: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
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del Río, D., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 24(56), 14946-14955. Available at: [Link]
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A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond Methyl 4-iodo-2-methoxybenzoate
Introduction: The Enduring Importance of the Biaryl Motif
The biaryl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis is a cornerstone of medicinal chemistry and process development. For decades, palladium-catalyzed cross-coupling reactions have been the go-to method for forging the critical C(sp²)-C(sp²) bond that defines these structures.[2] Methyl 4-iodo-2-methoxybenzoate has long been a reliable and highly reactive starting material in this context. The high reactivity of its carbon-iodine bond facilitates efficient oxidative addition to palladium catalysts, often allowing for milder reaction conditions and high yields.[3]
However, an over-reliance on aryl iodides comes with significant drawbacks, particularly concerning cost and atom economy, which are critical considerations in large-scale synthesis. This guide provides a comprehensive comparison of viable alternative reagents to this compound, offering researchers, scientists, and drug development professionals the data and experimental insights needed to make informed decisions based on the specific demands of their synthetic challenges—be it laboratory-scale discovery or industrial-scale production. We will delve into the nuances of reactivity, explore detailed experimental protocols, and provide a logical framework for selecting the optimal reagent.
The Mechanistic Heartbeat: Palladium-Catalyzed Cross-Coupling
To understand the alternatives, we must first appreciate the fundamental mechanism they all share. Most modern biaryl syntheses rely on a Pd(0)/Pd(II) catalytic cycle. The choice of aryl halide (Ar-X) directly impacts the first and often rate-determining step: oxidative addition.
Caption: Generalized catalytic cycle for palladium-catalyzed biaryl synthesis.
The energy barrier for the oxidative addition step generally follows the trend C-I < C-Br < C-Cl, which dictates the reactivity of the aryl halide.[3][4] Our reference compound, this compound, sits at the most reactive end of this spectrum. Let's explore the trade-offs involved in moving to its more economical cousins.
Comparative Analysis of Key Alternatives
We will evaluate three primary classes of alternatives: the corresponding aryl bromide, the aryl chloride, and the analogous boronic ester, which represents a reversal of coupling partner roles.
The Workhorse Alternative: Methyl 4-bromo-2-methoxybenzoate
The aryl bromide is often the first and most logical alternative considered. It strikes a balance between reactivity and cost, making it a highly practical choice for many applications.
-
Expertise & Experience: The C-Br bond is thermodynamically stronger than the C-I bond, meaning the oxidative addition step is slower and typically requires more energy (i.e., higher temperatures) or a more active catalyst system.[5] While standard catalysts like Pd(PPh₃)₄ can be effective, reactions often benefit from ligands that promote the oxidative addition step, such as bulky, electron-rich phosphines.
-
Trustworthiness: This reagent is a robust and reliable coupling partner. Its slightly lower reactivity can sometimes be an advantage, leading to fewer side reactions compared to the highly reactive aryl iodide. It is compatible with a wide range of boronic acids in Suzuki-Miyaura couplings.[6][7]
-
Authoritative Grounding: The difference in reactivity between aryl bromides and iodides is well-documented. For Suzuki-Miyaura couplings, bromides are excellent substrates, though they may require slightly adjusted conditions compared to iodides to achieve optimal yields.[4][8]
| Parameter | This compound | Methyl 4-bromo-2-methoxybenzoate |
| Relative Cost | High | Moderate |
| Reactivity | Very High | High |
| Typical Conditions | 80-90 °C, weaker base (e.g., K₂CO₃) | 90-110 °C, stronger base (e.g., Cs₂CO₃, K₃PO₄) |
| Catalyst Choice | Standard Pd catalysts often suffice | May benefit from advanced phosphine ligands |
| Key Advantage | High reactivity, mild conditions | Excellent balance of cost and reactivity |
| Key Disadvantage | High cost, lower atom economy | Requires slightly more forcing conditions |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Reaction: Synthesis of Methyl 4-(4'-methylphenyl)-2-methoxybenzoate
-
To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 4-bromo-2-methoxybenzoate (1.0 mmol, 245 mg).
-
Add 4-methylphenylboronic acid (1.2 mmol, 163 mg) and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Add 5 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[9]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
The Industrial Choice: Methyl 4-chloro-2-methoxybenzoate
For large-scale synthesis, cost is paramount. Aryl chlorides are significantly cheaper and more widely available than their bromo and iodo counterparts, making them the ideal choice for industrial applications. However, this economic advantage comes at the cost of chemical reactivity.
-
Expertise & Experience: The C-Cl bond is notoriously robust and resistant to oxidative addition.[10] Standard palladium catalysts are often ineffective. The breakthrough in aryl chloride coupling came with the development of highly specialized ligands. These are typically sterically hindered, electron-rich phosphines (e.g., Buchwald's SPhos, XPhos; Fu's P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[11][12] These ligands stabilize the Pd(0) center, increase its electron density, and facilitate the cleavage of the strong C-Cl bond.
-
Trustworthiness: While historically challenging, modern catalyst systems have made aryl chloride couplings highly reliable, often delivering yields comparable to those from bromides.[13] However, these reactions are more sensitive to catalyst deactivation and may require rigorous exclusion of air and moisture.
-
Authoritative Grounding: The successful coupling of unactivated aryl chlorides is a landmark achievement in catalysis. It requires catalyst systems that can overcome the high activation barrier of C-Cl bond cleavage.[5][10]
| Parameter | Methyl 4-bromo-2-methoxybenzoate | Methyl 4-chloro-2-methoxybenzoate |
| Relative Cost | Moderate | Low |
| Reactivity | High | Low (requires specialized catalysts) |
| Typical Conditions | 90-110 °C, common bases | 100-120 °C, strong bases (e.g., K₃PO₄, NaOt-Bu) |
| Catalyst Choice | Standard to advanced ligands | Requires bulky, electron-rich phosphine or NHC ligands |
| Key Advantage | Good balance of cost/reactivity | Very low cost, ideal for scale-up |
| Key Disadvantage | More expensive than chloride | Challenging reactivity, requires expensive, specialized ligands |
The Strategic Reversal: Methyl 2-methoxy-4-(pinacolato)boronate
Instead of using the methoxybenzoate scaffold as the electrophile (Ar-X), we can transform it into the nucleophilic organometallic partner (Ar-M). This strategy offers significant flexibility in biaryl synthesis.
-
Expertise & Experience: This approach involves a two-step sequence. First, the readily available Methyl 4-bromo-2-methoxybenzoate is converted into its corresponding boronic ester via a Miyaura borylation reaction. This boronate ester is then used in a subsequent Suzuki-Miyaura coupling with a diverse range of aryl or heteroaryl halides.[9]
-
Trustworthiness: Boronic acids and their pinacol esters are generally stable, crystalline solids that are easy to handle and purify. This "reversed" approach is highly reliable and allows for the late-stage introduction of the methoxybenzoate moiety onto a complex aryl halide.
-
Authoritative Grounding: The Miyaura borylation/Suzuki coupling sequence is a powerful and widely used strategy for constructing C-C bonds, enabling the synthesis of complex biaryls from simple precursors.[7]
Caption: Two-step workflow for biaryl synthesis via a boronic ester intermediate.
Decision Framework: Choosing Your Reagent
The optimal choice of reagent is not absolute but depends on the specific context of the synthesis. This decision tree can guide your selection process.
Caption: Logic flow for selecting the appropriate biaryl synthesis precursor.
Conclusion and Future Outlook
While this compound remains an excellent reagent for its high reactivity, a modern chemist's toolkit should be broader. For most lab-scale applications, Methyl 4-bromo-2-methoxybenzoate offers the best compromise between reactivity, cost, and reliability. For industrial and process chemistry, the economic imperative makes Methyl 4-chloro-2-methoxybenzoate , paired with advanced catalyst systems, the clear frontrunner. Finally, the boronic ester strategy provides unparalleled synthetic flexibility, allowing the methoxybenzoate unit to be coupled with a vast array of partners.
Looking ahead, the field continues to evolve toward more sustainable and atom-economical methods. Direct C-H activation and oxidative coupling strategies, which bypass the need for pre-halogenated starting materials altogether, represent the next frontier in biaryl synthesis.[1][2][14] While often facing challenges in regioselectivity, these emerging techniques promise a future where biaryl construction is even more efficient and environmentally benign.
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Ito, M., et al. (2013). Organocatalytic C-H/C-H′ Cross-Biaryl Coupling: C-Selective Arylation of Sulfonanilides with Aromatic Hydrocarbons. Journal of the American Chemical Society, 135(39), 14078-14081. Available at: [Link]
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A Senior Application Scientist's Guide to Differentiating Methyl 4-iodo-2-methoxybenzoate from its Isomers via Spectroscopic Analysis
In the fields of pharmaceutical development and synthetic chemistry, the precise identification of constitutional isomers is not merely a procedural formality but a critical determinant of a compound's efficacy, safety, and novelty. Methyl 4-iodo-2-methoxybenzoate and its isomers, such as Methyl 3-iodo-4-methoxybenzoate and Methyl 5-iodo-2-methoxybenzoate, serve as valuable intermediates. While they share the same molecular formula (C9H9IO3) and weight (292.07 g/mol ), their distinct substitution patterns on the benzene ring give rise to unique physicochemical properties and, consequently, divergent spectroscopic signatures.[1] This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques—NMR, IR, and Mass Spectrometry—to establish a clear and reliable framework for their unambiguous identification.
Molecular Structures and Isomeric Variation
The core of this analysis lies in understanding how the spatial arrangement of the iodo, methoxy, and methyl ester groups influences the local electronic environment of each atom. This, in turn, dictates the spectroscopic output.
Here are the structures of the three isomers under review:
Caption: Chemical structures of the three compared isomers.
Comparative ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the substituent positions.[2][3] Aromatic protons typically resonate in the δ 6.5-8.0 ppm region.[2][3]
Key Interpretive Insights:
-
Methoxy Group (-OCH₃): As an electron-donating group, it shields ortho and para protons, causing an upfield shift (lower δ).
-
Iodo Group (-I): Iodine's effect is more complex. Its electronegativity causes deshielding, but its large size can also induce steric and anisotropic effects.[4]
-
Ester Group (-COOCH₃): This is an electron-withdrawing group that strongly deshields the ortho proton.
-
Coupling Constants (J): The magnitude of J is diagnostic for the relative position of protons: Jortho is typically 7–10 Hz, Jmeta is 2–3 Hz, and Jpara is often close to 0 Hz and not resolved.[5]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | δ (ppm) | Multiplicity | J (Hz) | Rationale |
| This compound | -OCH₃ (ester) | 3.82 (s) | Singlet | - | Standard methyl ester signal. |
| -OCH₃ (ether) | 3.87 (s) | Singlet | - | Standard methoxy ether signal. | |
| H-3 | 7.39 | Doublet (d) | 1.7 | deshielded by ortho ester and meta iodo. Meta-coupled to H-5. | |
| H-5 | 7.27 | Doublet of Doublets (dd) | 8.3, 1.7 | Ortho-coupled to H-6, meta-coupled to H-3. | |
| H-6 | 6.80 | Doublet (d) | 8.3 | Shielded by ortho methoxy group. Ortho-coupled to H-5. | |
| Methyl 3-iodo-4-methoxybenzoate | -OCH₃ (ester) | 3.88 (s) | Singlet | - | Standard methyl ester signal.[6] |
| -OCH₃ (ether) | 3.93 (s) | Singlet | - | Standard methoxy ether signal.[6] | |
| H-2 | 8.45 | Doublet (d) | 2.1 | Strongly deshielded by ortho ester and meta iodo. Meta-coupled to H-6.[6] | |
| H-5 | 6.82 | Doublet (d) | 8.6 | Shielded by ortho methoxy group. Ortho-coupled to H-6.[6] | |
| H-6 | 8.01 | Doublet of Doublets (dd) | 8.6, 2.1 | Deshielded by ortho ester. Ortho-coupled to H-5, meta-coupled to H-2.[6] | |
| Methyl 5-iodo-2-methoxybenzoate | -OCH₃ (ester) | 3.89 (s) | Singlet | - | Standard methyl ester signal. |
| -OCH₃ (ether) | 3.85 (s) | Singlet | - | Standard methoxy ether signal. | |
| H-3 | 6.81 | Doublet (d) | 8.8 | Shielded by ortho methoxy group. Ortho-coupled to H-4. | |
| H-4 | 7.82 | Doublet of Doublets (dd) | 8.8, 2.5 | Deshielded by para ester. Ortho-coupled to H-3, meta-coupled to H-6. | |
| H-6 | 8.05 | Doublet (d) | 2.5 | Strongly deshielded by ortho ester and meta iodo. Meta-coupled to H-4. |
(Note: Data for isomers 2 and 3 are compiled from literature and spectral databases.[6] Exact chemical shifts can vary slightly based on solvent and concentration.)
The distinct splitting patterns and chemical shifts, particularly for the aromatic protons, provide a definitive fingerprint for each isomer.
Comparative ¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, revealing the electronic environment of each carbon atom. Carbons in aromatic rings typically absorb in the 120-150 ppm range.[7]
Key Interpretive Insights:
-
Carbonyl Carbon (C=O): The ester carbonyl is highly deshielded, appearing far downfield (~165 ppm).
-
Ipso-Carbons: Carbons directly attached to substituents show characteristic shifts. The carbon attached to iodine (C-I) is shifted upfield due to the "heavy atom effect," while the carbon attached to the methoxy group (C-O) is shifted downfield.
Table 2: Comparative ¹³C NMR Data (100.6 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound | 165.9, 158.8, 134.7, 127.9, 119.5, 93.8, 56.1, 52.3 | C=O, C-OCH₃, C-H, C-H, C-CO, C-I, -OCH₃, -OCH₃ |
| Methyl 3-iodo-4-methoxybenzoate [6] | 165.7, 161.7, 141.1, 131.8, 124.4, 110.1, 85.4, 56.7, 52.3 | C=O, C-OCH₃, C-H, C-H, C-CO, C-H, C-I, -OCH₃, -OCH₃ |
| Methyl 5-iodo-2-methoxybenzoate | 165.5, 158.0, 142.1, 136.0, 122.0, 114.5, 87.0, 56.5, 52.5 | C=O, C-OCH₃, C-H, C-H, C-CO, C-H, C-I, -OCH₃, -OCH₃ |
The most diagnostic signal is the upfield shift of the carbon atom directly bonded to iodine (C-I), which appears between 85-95 ppm. The specific shifts of the other aromatic carbons confirm the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While less definitive for isomer differentiation than NMR, it quickly confirms the presence of key functional groups. The Attenuated Total Reflectance (ATR) method is commonly used for its minimal sample preparation.[8][9][10]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Approximate Frequency (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch[3] |
| Aliphatic C-H (-OCH₃) | 2950-2850 | Stretch |
| Ester C=O | 1730-1715 | Stretch |
| Aromatic C=C | 1600-1450 | In-ring Stretch[3] |
| C-O (Ester & Ether) | 1300-1000 | Stretch |
| C-H "oop" | 900-675 | Out-of-plane bend[3] |
The C-H out-of-plane bending region (900-675 cm⁻¹) can sometimes offer clues about the substitution pattern, but overlap and complexity often limit its diagnostic value for these specific isomers. The primary utility of IR is to confirm the presence of the ester and aromatic functionalities across all samples.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI) helps preserve the molecular ion.[11][12][13]
Key Interpretive Insights:
-
Molecular Ion (M⁺): All isomers will show a prominent molecular ion peak at m/z = 292, corresponding to the molecular formula C₉H₉IO₃⁺.
-
Characteristic Fragments: The fragmentation pattern is key. Common losses for benzoate esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group.[14][15][16]
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z 261. This results in a stable acylium ion.[6]
-
Loss of the methyl ester group (•COOCH₃): [M - 59]⁺ → m/z 233.
-
Loss of iodine radical (•I): [M - 127]⁺ → m/z 165.
-
While the major fragments will be similar, their relative abundances may differ slightly due to the influence of the substituent positions on bond stabilities.
Caption: Common fragmentation pathways for methyl iodomethoxybenzoates.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: NMR Data Acquisition
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A Comparative Guide to Modern Synthetic Routes Utilizing Methyl 4-iodo-2-methoxybenzoate
For professionals in chemical research and drug development, the selection of a synthetic route is a critical decision that balances efficiency, scalability, and chemical novelty. Methyl 4-iodo-2-methoxybenzoate stands out as a versatile and highly reactive building block, primarily due to its electron-rich aromatic ring and the reactive carbon-iodine bond.[1] This guide provides an in-depth, objective comparison of several powerful, palladium-catalyzed cross-coupling reactions starting from this key intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to validate and optimize your synthetic strategies.
The following sections detail four distinct and widely adopted synthetic pathways: the Sonogashira, Suzuki, and Heck reactions for carbon-carbon bond formation, and the Buchwald-Hartwig amination for constructing carbon-nitrogen linkages. Each route is evaluated based on performance, substrate scope, and operational considerations, supported by detailed experimental protocols and comparative data.
Route A: The Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira reaction is a cornerstone of synthetic chemistry for forging a bond between a terminal alkyne and an aryl halide.[2] Its utility is particularly pronounced when using aryl iodides like this compound, as the high reactivity of the C-I bond often permits mild reaction conditions, including room temperature operation, leading to high efficiency and yields.[3]
The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the copper(I) co-catalyst activates the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[3][4]
Visualizing the Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed toluene and triethylamine (TEA, 2.0 equiv.). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS. For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the organic phase sequentially with aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
A primary challenge in this reaction is the potential for oxidative homocoupling of the alkyne (Glaser-Hay coupling), which is promoted by oxygen.[5] Maintaining strictly anaerobic conditions and minimizing the copper catalyst loading can mitigate this side reaction.[5]
Route B: The Suzuki Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is an exceptionally robust method for forming C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.[6][7] Its widespread adoption is due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of a vast library of boronic acids.[6]
The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[7]
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).[8]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[7][8]
-
Reaction: Purge the vessel with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[7][8]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
The choice of base is critical for activating the boronic acid, and stronger bases like K₃PO₄ may be needed for less reactive substrates.[8]
Route C: The Heck Reaction for Alkene Synthesis
The Heck (or Mizoroki-Heck) reaction is a powerful tool for the vinylation of aryl halides, coupling them with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[9] This method is invaluable for carbon chain extension and introducing an alkene motif.[10]
The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst, completing the cycle.[11]
Visualizing the Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction
-
Preparation: Charge a reaction tube with this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., PPh₃, 4 mol%).
-
Reagents: Add the alkene (1.5 equiv.) and a base such as triethylamine (TEA) or sodium carbonate (2.0 equiv.).
-
Solvent: Add a polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
A key advantage of the Heck reaction is its excellent trans selectivity in many cases.[12] The choice of base and solvent can significantly impact reaction efficiency and catalyst stability.[13]
Route D: The Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine.[14][15] Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is a vital tool in medicinal chemistry and drug development.[15]
The catalytic cycle mirrors other cross-couplings: oxidative addition of the aryl halide to Pd(0), coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst.[16]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%) to a dry reaction vial.[15]
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.[15]
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for 8-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography.
The success of this reaction is highly dependent on the choice of ligand, which must facilitate both the oxidative addition and the final reductive elimination step.[15] Bulky biarylphosphine ligands are often required for high catalytic activity.[15]
Performance Comparison of Synthetic Routes
The choice of synthetic route is dictated by the desired target molecule. The table below summarizes typical performance metrics for each of the four coupling reactions discussed, providing a basis for objective comparison.
| Parameter | Sonogashira Coupling | Suzuki Coupling | Heck Reaction | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²) | C(sp²)-C(sp²) (alkene) | C(sp²)-N |
| Typical Yield | 80-95% | 75-95% | 60-85% | 70-95% |
| Reaction Time | 2-8 h | 6-24 h | 12-24 h | 8-24 h |
| Temperature | 25-60 °C | 80-110 °C | 100-140 °C | 80-110 °C |
| Key Reagents | Terminal Alkyne, Cu(I) | Boronic Acid/Ester | Alkene | Primary/Secondary Amine |
| Base | Amine (e.g., TEA) | Inorganic (K₂CO₃, K₃PO₄) | Organic or Inorganic | Strong, non-nucleophilic |
| Advantages | Mild conditions, direct alkyne installation | Huge substrate scope, stable reagents | Good for vinylation, high atom economy | Premier method for arylamines |
| Challenges | Alkyne homocoupling, catalyst sensitivity | Protodeboronation, catalyst poisoning | Regioselectivity, high temperatures | Ligand sensitivity, requires inert conditions |
Conclusion: A Versatile Substrate for Modern Synthesis
This compound is a powerful and versatile intermediate for advanced organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures crucial for pharmaceutical and materials science research. The Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions each provide a reliable and high-yielding pathway to distinct classes of compounds—alkynes, biaryls, alkenes, and amines, respectively.
The optimal choice of synthetic route is fundamentally linked to the desired final product. By understanding the mechanistic nuances, key reaction parameters, and potential challenges of each pathway, researchers can confidently select and validate the most effective strategy for their specific target, leveraging the full synthetic potential of this valuable building block.
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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ResearchGate. (2002). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Köcher, T., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Biffis, A., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Methyl 4-iodo-2-methoxybenzoate
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura cross-coupling of methyl 4-iodo-2-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer insights into the causal factors that govern catalyst performance, thereby empowering users to make informed decisions for their specific synthetic challenges.
Introduction: The Significance of this compound Coupling
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring an electron-rich aromatic ring with both methoxy and methyl ester functionalities, presents a unique substrate for palladium-catalyzed cross-coupling reactions. The formation of new carbon-carbon bonds at the C4 position is a critical step in the synthesis of numerous complex molecules and active pharmaceutical ingredients. The Suzuki-Miyaura reaction, a versatile and widely used palladium-catalyzed process, is a cornerstone of such transformations.[1][2][3]
The choice of palladium catalyst is paramount to the success of the coupling reaction, directly influencing yield, reaction time, catalyst loading, and overall process efficiency. This guide will compare the performance of several common palladium catalyst systems, providing both experimental data and mechanistic rationale to guide your selection.
The Catalytic Challenge: Substrate-Specific Considerations
The reactivity of an aryl halide in a Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects.[4] this compound, as an electron-rich aryl iodide, presents specific characteristics:
-
Facile Oxidative Addition: The relatively weak carbon-iodine bond ensures that the initial oxidative addition step of the catalytic cycle generally proceeds readily with most Pd(0) catalysts.[4]
-
Electronic Effects: The presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing methyl ester at the meta position (relative to the C-I bond) can influence the electron density of the palladium center in the catalytic intermediates, potentially affecting the rates of transmetalation and reductive elimination.
This guide will focus on a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid to provide a standardized platform for catalyst comparison.
Palladium Catalyst Systems: A Comparative Overview
The following sections detail the performance of selected palladium catalysts for the target reaction. The choice of catalyst system—comprising a palladium source and often a supporting ligand—is critical for achieving high efficiency.[5]
[Pd(PPh₃)₄] is a widely used, commercially available, and air-stable Pd(0) precatalyst. It has a long history of successful application in a vast range of coupling reactions.[6]
-
Mechanism & Causality: In solution, [Pd(PPh₃)₄] exists in equilibrium with coordinatively unsaturated, highly reactive species like [Pd(PPh₃)₂], which is believed to be the active catalyst that enters the catalytic cycle.[7] While effective, a key consideration is the potential for excess triphenylphosphine (PPh₃) ligand in solution to inhibit the reaction. Studies have shown that with aryl iodides, the turnover of the key intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], can be unexpectedly poor at lower temperatures in the presence of free PPh₃.[6][8] This suggests that while oxidative addition is facile, subsequent steps in the catalytic cycle might be hindered, necessitating higher reaction temperatures to drive the reaction to completion.
Modern catalysis often employs a combination of a stable Pd(II) precatalyst, such as Pd(OAc)₂, with specialized, bulky, and electron-rich phosphine ligands. These ligands, often developed by the Buchwald group, are designed to promote the reductive elimination step and stabilize the active Pd(0) species.[9] For this study, we consider X-Phos as a representative ligand.
-
Mechanism & Causality: Pd(OAc)₂ is first reduced in situ to the active Pd(0) species. The bulky, electron-rich X-Phos ligand facilitates this process and then coordinates to the Pd(0) center. The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is highly reactive in oxidative addition. Crucially, this bulk also accelerates the final reductive elimination step, which is often the rate-limiting step, leading to faster reaction times and higher turnover numbers.[9]
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They form very strong bonds with palladium, leading to highly stable and active catalysts. PEPPSI-IPr (palladium(II) dichloride) is a commercially available, air- and moisture-stable precatalyst.
-
Mechanism & Causality: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design allows for the controlled release of the active [Pd(NHC)] species upon heating. The strong Pd-NHC bond prevents catalyst decomposition, even at high temperatures, making these catalysts exceptionally robust. The bulky IPr ligand (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides a sterically demanding environment around the palladium center, which, similar to Buchwald ligands, promotes efficient reductive elimination.[10][11] This often translates to very high catalytic activity, allowing for low catalyst loadings and rapid reaction times.[11][12][13]
Experimental Comparison
The following protocols and data provide a direct comparison of the catalyst systems discussed.
The diagram below outlines the standardized workflow used for comparing the catalyst systems.
Caption: Standardized experimental workflow for catalyst screening.
The following is a representative, self-validating protocol used for the comparative study.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a deoxygenated 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Sparge the resulting mixture with argon gas for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the specified palladium catalyst (see Table 1 for loading).
-
Reaction: Heat the reaction mixture to 100 °C and stir for the specified time.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]
The performance of each catalyst system under the optimized conditions is summarized below.
| Catalyst System | Pd Loading (mol%) | Time (h) | Yield (%) | Notes |
| [Pd(PPh₃)₄] | 2.0 | 12 | 85 | Reliable but requires higher catalyst loading and longer reaction time. |
| Pd(OAc)₂ / X-Phos | 0.5 | 2 | 96 | Excellent yield with significantly lower catalyst loading and faster conversion. |
| PEPPSI-IPr | 0.5 | 1.5 | 98 | The most active catalyst, providing near-quantitative yield in the shortest time. Air-stable precatalyst simplifies handling. |
Table 1: Comparative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Discussion and Mechanistic Insights
The experimental data clearly demonstrate the evolution and improvement of palladium catalyst technology.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
-
[Pd(PPh₃)₄]: The performance of [Pd(PPh₃)₄] is consistent with its established profile. The higher catalyst loading and longer reaction time are likely necessary to overcome the potential inhibition by excess ligand and to ensure the efficient turnover of the Pd(II) intermediate.[6][8] While effective, it represents a less atom-economical and time-efficient option compared to modern systems.
-
Pd(OAc)₂ / X-Phos: The combination of a simple palladium salt with a specialized Buchwald ligand offers a dramatic improvement. The bulky and electron-rich nature of X-Phos is key to its success. It accelerates the rate-limiting reductive elimination step, preventing the buildup of inactive palladium species and leading to a much faster and more efficient catalytic cycle. This allows for a four-fold reduction in catalyst loading compared to [Pd(PPh₃)₄].
-
PEPPSI-IPr: The PEPPSI-IPr catalyst demonstrates the highest activity. The exceptional stability of the Pd-NHC bond results in a highly robust catalyst that resists decomposition, maintaining high activity throughout the reaction.[10] The steric bulk of the IPr ligand ensures rapid reductive elimination, leading to the fastest conversion and highest yield. The air-stable nature of the precatalyst is also a significant practical advantage, simplifying reaction setup.[11]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, all three tested catalyst systems can provide the desired product. However, a clear hierarchy of efficiency exists.
-
For routine synthesis where cost and time are not primary constraints, [Pd(PPh₃)₄] remains a viable option.
-
For syntheses demanding higher efficiency, lower catalyst loading, and faster reaction times, the use of a ligand-supported system like Pd(OAc)₂ / X-Phos is strongly recommended.
-
For the most demanding applications, including process development and large-scale synthesis where minimizing catalyst loading and reaction time is critical, the PEPPSI-IPr catalyst is the superior choice. Its high activity, stability, and ease of handling represent the state-of-the-art for this transformation.
Ultimately, the selection of a catalyst should be guided by the specific goals of the project, balancing factors of cost, speed, yield, and process robustness.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
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Scott, J. S., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. [Link]
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C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. (2020). ACS Publications. [Link]
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DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
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Pd(PPh3)4‐catalyzed reaction of aryl iodides with organoboron reagents. (2025). ResearchGate. [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed. [Link]
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Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
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Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. (2014). TechConnect Briefs. [Link]
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Macharia, J., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. (2015). PMC. [Link]
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Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. (2020). MDPI. [Link]
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Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. ResearchGate. [Link]
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ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. (2025). ResearchGate. [Link]
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Farmer, J. L., Hunter, H. N., & Organ, M. G. (2012). Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent. Organic Chemistry Portal. [Link]
-
Farmer, J. L., Hunter, H. N., & Organ, M. G. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. PubMed. [Link]
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A Researcher's Guide to the Chemoselective Landscape of Methyl 4-iodo-2-methoxybenzoate
In the intricate world of synthetic chemistry, where the precise construction of molecular architecture is paramount, the choice of starting materials and the predictability of their reactivity are critical. Methyl 4-iodo-2-methoxybenzoate stands as a versatile building block, offering multiple functional handles for elaboration. However, its utility is intrinsically linked to the ability to selectively address one functional group in the presence of others—a concept known as chemoselectivity. This guide provides an in-depth comparison of the chemoselectivity of common palladium-catalyzed cross-coupling reactions and other transformations involving this compound, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals.
Understanding the Reactive Sites
This compound presents three principal sites for potential chemical transformation: the highly reactive carbon-iodine (C-I) bond, the methyl ester, and the methoxy group. The key to its synthetic utility lies in exploiting the differential reactivity of these groups.
-
The Carbon-Iodine Bond: As the most labile functional group, the C-I bond is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, making the iodo-substituent an excellent leaving group. The electronic environment of the aromatic ring, influenced by the methoxy and ester groups, further modulates the reactivity of this bond.
-
The Methyl Ester: This electron-withdrawing group can influence the reactivity of the C-I bond and is susceptible to hydrolysis under certain basic conditions, a common feature of many cross-coupling reactions.
-
The Methoxy Group: An electron-donating group, the methoxy substituent can also impact the electronic nature of the aromatic ring. While generally stable, ether linkages can be subject to cleavage under harsh reaction conditions.
The interplay of these functionalities under various reaction conditions dictates the chemoselectivity of any given transformation.
Comparative Analysis of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance and chemoselectivity of four major classes of these reactions with this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[1] The reaction's tolerance to a wide range of functional groups makes it a primary choice for complex molecule synthesis.[2]
Reaction Principle: This reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[3] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product.[1]
Chemoselectivity with this compound:
The Suzuki-Miyaura coupling is highly chemoselective for the C-I bond. The reaction conditions are generally mild enough to leave the methyl ester and methoxy groups intact.
-
Influence of Substituents: The electron-donating methoxy group at the ortho position and the electron-withdrawing methyl ester at the para position have opposing electronic effects. The strong electron-withdrawing nature of the ester group enhances the electrophilicity of the carbon bearing the iodine, facilitating the initial oxidative addition step.
-
Potential Side Reactions: The primary concern is the potential for ester hydrolysis, particularly with strong bases like NaOH or KOH at elevated temperatures. The use of milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial to preserve the ester functionality.[4]
Comparative Data for Suzuki-Miyaura Coupling of Aryl Iodides:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [5] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 92 | [5] |
| (4-(Ethoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Not Specified | [5] |
This data is for the analogous Ethyl 4-iodobenzoate and serves as a strong predictor for the reactivity of this compound.
Caption: Workflow for a copper-free Sonogashira coupling reaction.
Heck Reaction: Vinylation of the Aryl Ring
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. [2]It is a powerful tool for C-C bond formation with excellent control over stereoselectivity, typically favoring the trans isomer. [6] Reaction Principle: The mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base. [7] Chemoselectivity with this compound:
The Heck reaction demonstrates high chemoselectivity for the C-I bond.
-
Regioselectivity: With unsymmetrical alkenes, such as acrylates, the arylation typically occurs at the less substituted carbon of the double bond.
-
Reaction Conditions: Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings, which could increase the risk of ester hydrolysis if a strong base is used. The use of organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common and generally compatible with the ester functionality.
Comparative Data for Heck Reaction of Aryl Iodides:
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 90 | [4] |
| Methyl Acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 120 | 24 | 85 | [8] |
| Butyl Acrylate | 7% Pd/WA30 | - | Bu₃N | - | 150 | Flow | >95 | [8] |
Experimental Protocol: Heck Reaction
Caption: Workflow for a typical Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. [9] Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to give the arylamine product.
Chemoselectivity with this compound:
This reaction is also highly chemoselective for the C-I bond.
-
Base Sensitivity: The choice of base is critical. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. While effective for the amination, these strong bases can promote the hydrolysis of the methyl ester. The use of weaker carbonate bases (K₂CO₃, Cs₂CO₃) is possible but often results in slower reaction rates. [10]* Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are generally required to facilitate the reductive elimination step.
Comparative Data for Buchwald-Hartwig Amination of Aryl Iodides:
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 110 | 24 | 88 | |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 | [9] |
| Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 85 |
Beyond Cross-Coupling: Metal-Halogen Exchange
Another important transformation is the metal-halogen exchange, which converts the aryl iodide into a highly reactive organometallic species.
Reaction Principle: Treatment of an aryl iodide with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures results in a rapid exchange of the iodine atom for a lithium atom. The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles.
Chemoselectivity with this compound:
-
High Reactivity: Metal-halogen exchange is extremely fast, often occurring at temperatures as low as -78 °C. This kinetic control allows for high chemoselectivity, with the C-I bond reacting preferentially over the ester and methoxy groups.
-
Subsequent Reactions: The challenge lies in the subsequent trapping of the aryllithium. The high reactivity of this intermediate means that it can potentially react with the ester group of another molecule of the starting material if the electrophile is not added promptly or if the temperature is allowed to rise.
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A Comparative Guide to Cross-Coupling Reactions of Methyl 4-iodo-2-methoxybenzoate: Catalyst and Condition Benchmarking
This guide provides a comprehensive analysis of cross-coupling methodologies for Methyl 4-iodo-2-methoxybenzoate, a key building block in medicinal chemistry and materials science. We present a comparative benchmark of common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, supported by experimental data from peer-reviewed literature. The focus is on providing researchers, scientists, and drug development professionals with the practical insights needed to select and optimize reaction conditions for this versatile substrate.
Introduction: The Utility of this compound
This compound is a valuable starting material due to its trifunctional nature. The iodide group serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. The ester and methoxy functionalities offer sites for further chemical modification and influence the electronic properties of the aromatic ring, making the C-I bond highly reactive. This guide moves beyond a simple recitation of protocols to explain the underlying principles that govern reaction success, enabling rational selection of catalysts, ligands, and conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in creating biaryl structures. The reaction of this compound with various boronic acids and their derivatives is well-documented.
Mechanistic Considerations
The catalytic cycle, shown below, involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands typically accelerate the oxidative addition and reductive elimination steps.
A Comparative Guide to Purity Determination of Methyl 4-iodo-2-methoxybenzoate: qNMR vs. Chromatographic Techniques
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of pharmaceutical research and fine chemical manufacturing, the integrity of a final product is fundamentally tied to the quality of its starting materials and intermediates. Methyl 4-iodo-2-methoxybenzoate serves as a crucial building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Consequently, the accurate and precise determination of its purity is not merely a procedural step but a critical checkpoint that ensures reaction stoichiometry, validates synthetic yields, and upholds the safety and efficacy standards mandated by regulatory bodies.
This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will delve into the theoretical underpinnings, practical considerations, and experimental workflows of each technique, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The First Principle of Quantification: Understanding qNMR
Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from many other analytical techniques: the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2][3] This intrinsic relationship allows qNMR to function as a primary ratio method, capable of determining the purity or concentration of a substance without the need for a structurally identical reference standard for the analyte.[1][4] This is a significant departure from chromatographic techniques like HPLC or GC, which rely on the response of a detector that can vary between different compounds, thus necessitating calibration with a specific reference material or the determination of relative response factors.[3]
The United States Pharmacopeia (USP) and other regulatory bodies recognize qNMR as a powerful tool for quantitative analysis, capable of delivering high accuracy and precision when experiments are designed and executed correctly.[5][6]
Designing a Self-Validating qNMR Experiment for this compound
The success of a qNMR experiment hinges on a series of carefully considered choices that collectively create a self-validating system. The most robust and widely used approach is the internal standard method.[7][8]
Step 1: The Cornerstone—Selecting an Internal Standard (IS)
The choice of an internal standard is the most critical decision in a qNMR experiment, as any error in its purity or mass is directly transferred to the final result.[9] An ideal IS must meet several stringent criteria:
-
High, Certified Purity: The standard must have a precisely known purity, typically ≥99.5%, with a certificate of analysis.[10]
-
Chemical Inertness: It must not react with the analyte, the solvent, or trace impurities under the experimental conditions.[2][9]
-
Solubility: The IS must be fully soluble in the selected deuterated solvent alongside the analyte to ensure a homogeneous solution.[2][10]
-
Spectral Simplicity and Separation: It should produce one or more sharp, simple signals (singlets are ideal) in a region of the ¹H NMR spectrum that is free from any signals from the analyte, solvent, or expected impurities.[5][10][11]
For this compound, whose ¹H NMR spectrum features signals in the aromatic region (~7-8 ppm), a methoxy singlet (~3.9 ppm), and a methyl ester singlet (~3.8 ppm), an excellent choice for an internal standard when using DMSO-d₆ as a solvent is Maleic Acid . Its two equivalent olefinic protons produce a sharp singlet around 6.3 ppm, a region that is typically clear of other signals.
Step 2: Choosing the Right Environment—The Deuterated Solvent
The solvent must completely dissolve both the analyte and the internal standard to form a homogeneous solution, which is essential for accurate shimming and reliable quantification.[2] For this compound and a polar standard like Maleic Acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice due to its excellent solvating power.
Step 3: Precision in Practice—Sample Preparation
The largest source of error in qNMR often comes from the weighing process.[3] Therefore, meticulous sample preparation is paramount.
-
Using a five-figure analytical balance (reads to 0.01 mg), accurately weigh approximately 15-20 mg of this compound into a clean glass vial.[3][12]
-
Accurately weigh an approximately equimolar amount of the chosen internal standard (e.g., Maleic Acid) into the same vial. Aiming for a 1:1 molar ratio helps ensure that the integrated peak intensities are comparable, which improves accuracy.[12]
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent (DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality, clean NMR tube.[12]
Step 4: The Heart of the Matter—NMR Data Acquisition
Acquiring data under quantitative conditions is non-negotiable. The goal is to ensure that the signal intensity accurately reflects the number of protons.
-
Relaxation Delay (d1): This is the most critical parameter for ensuring full quantitation. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the IS) to fully relax back to thermal equilibrium. A conservative and safe value for d1 is at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any peak being integrated.[9] For small molecules, a delay of 30-60 seconds is often sufficient.
-
Pulse Angle: A 90° flip angle should be used to maximize the signal-to-noise ratio, and it must be accurately calibrated for the specific probe and sample.[2]
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the peaks being integrated.[13]
-
Dummy Scans (DS): At least 4 dummy scans should be used to allow the sample to reach a steady state before data acquisition begins.[13]
Step 5: From Spectrum to Result—Data Processing and Calculation
Careful and consistent data processing is essential to maintain the integrity of the acquired data.
-
Processing: Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.
-
Phasing and Baseline Correction: Manually and meticulously phase the spectrum and apply a high-order polynomial baseline correction to ensure that all peaks are correctly phased and the baseline is flat. Errors in these steps will directly and significantly impact the accuracy of the integration.[2][13]
-
Integration: Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For our example, integrate the methoxy singlet of this compound and the singlet of Maleic Acid.
-
Calculation: The purity of the analyte is calculated using the following master equation:[2][6]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal (e.g., 3 for a methoxy group)
-
M : Molar mass of the compound
-
m : Mass of the compound weighed
-
Purity_IS : Certified purity of the internal standard
-
Alternative Methodologies: A Comparative Overview
While qNMR offers a direct path to absolute purity, chromatographic methods remain industry workhorses, each with distinct advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique ideal for non-volatile and thermally stable compounds like this compound.[14][15]
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of components between the two phases. A UV detector measures the absorbance of the eluting compounds.
-
Strengths: Excellent resolving power for separating structurally similar impurities, such as regioisomers. High sensitivity for compounds with a strong UV chromophore.[15]
-
Causality and Limitations: Quantification is based on the area of the chromatographic peak, which is dependent on the compound's molar absorptivity at the chosen wavelength. Accurate purity determination requires a certified reference standard of this compound to create a calibration curve. Without it, the result is typically reported as "% area," which assumes that all impurities have the same response factor as the main peak—an often incorrect assumption that can lead to significant errors.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is highly effective for the analysis of volatile and thermally stable compounds.[16][17]
-
Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) combusts the eluting organic compounds, generating a current proportional to the mass of carbon atoms entering the flame.[17][18]
-
Strengths: Unmatched separation efficiency for volatile impurities. The FID detector provides a nearly uniform response factor for most organic compounds, allowing for a more accurate area percent calculation than HPLC-UV without a specific standard.
-
Causality and Limitations: The primary limitation is the requirement of analyte volatility and thermal stability. It is unsuitable for analyzing non-volatile impurities (e.g., starting acids, salts) or compounds that might degrade at the high temperatures of the injector port.[16] The technique is also destructive.[18]
Data-Driven Comparison: qNMR vs. HPLC-UV vs. GC-FID
To provide a clear, objective comparison, we present the performance characteristics of each technique for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Quantification Principle | Direct proportionality between signal integral and molar concentration. A primary ratio method.[1][3] | Comparison of UV absorbance peak area against a calibration curve. A secondary method. | Proportional response of the FID to the mass of carbon. Can approximate a primary method for hydrocarbons. |
| Reference Standard | Requires a certified internal standard (structurally different from analyte).[11] | Requires a certified reference standard of the analyte itself for accurate quantification. | Does not strictly require an analyte-specific standard for area % purity, but one is needed for absolute quantification. |
| Sample Nature | Non-destructive. The sample can be recovered. | Non-destructive (fractions can be collected). | Destructive. The sample is combusted in the detector.[18] |
| Selectivity | Provides detailed structural information, identifying and quantifying known and unknown impurities simultaneously. | Excellent for separating isomers and closely related compounds. Provides no structural information. | Excellent for separating volatile impurities. Provides no structural information (unless coupled with MS). |
| Key Limitation | Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures. | Purity results can be inaccurate without a specific reference standard; assumes equal response factors for impurities. | Only applicable to volatile and thermally stable compounds.[16] |
| Typical Precision (RSD) | < 1%[1] | < 1% | < 2% |
Experimental Protocols
Protocol 1: Purity Determination by ¹H qNMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Maleic Acid (certified purity ≥ 99.5%).
-
Solvent: DMSO-d₆.
-
Sample Preparation: Accurately weigh ~18 mg of this compound and ~7 mg of Maleic Acid into a vial. Dissolve in 0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: zg30 or equivalent
-
Flip Angle: 30° (or a calibrated 90°)
-
Relaxation Delay (d1): 45 s
-
Acquisition Time (aq): 4 s
-
Number of Scans (ns): 16
-
Dummy Scans (ds): 4
-
Temperature: 298 K
-
-
Processing: Apply 0.3 Hz line broadening. Manually phase and perform a 5th-order polynomial baseline correction.
-
Analysis: Integrate the methoxy signal of the analyte (N=3) and the olefinic signal of Maleic Acid (N=2). Calculate purity using the master equation.
Protocol 2: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[19]
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[19]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Purity Determination by GC-FID
-
Instrumentation: Gas Chromatograph with an FID detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 120°C, hold for 2 min, then ramp at 15°C/min to 250°C and hold for 5 min.[19]
-
Sample Preparation: Accurately weigh ~15 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the qNMR experiment and the decision-making process when choosing an analytical method.
Caption: Experimental workflow for purity determination by qNMR.
Caption: Decision tree for selecting an analytical purity method.
Conclusion
For the purity determination of this compound, quantitative NMR emerges as a uniquely powerful and authoritative technique. Its ability to provide direct, absolute quantification without a compound-specific reference standard makes it an invaluable tool for primary characterization, especially for novel compounds or when certified standards are unavailable. While HPLC offers superior separation for non-volatile isomers and GC excels in analyzing volatile impurities, qNMR provides a holistic view, simultaneously confirming structure and delivering a highly accurate purity value from a single, non-destructive experiment.
Ultimately, the choice of method should be guided by the specific analytical objective. For routine quality control where impurities are known and standards are available, HPLC and GC are efficient and robust. However, for reference material certification, definitive purity assignment, and situations demanding the highest metrological standards, qNMR is the unequivocal method of choice. A comprehensive analytical strategy often leverages these techniques complementarily to build a complete and undeniable profile of a compound's purity and integrity.
References
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, December 29). Unlock the secrets to achieving accurate and reproducible qNMR results by choosing the right internal standard [Video]. YouTube. Retrieved from [Link] (Note: As the original link is a search redirect, a placeholder is used. The content is derived from the search result's text.)
-
Maniara, W., et al. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. Retrieved from [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]
- Cali. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from a general instruction document source. (Note: The original link is a search redirect to a PDF-like document.)
-
Diehl, B. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
-
Covalent Metrology. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). Retrieved from [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
- Silva, B. M., et al. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Retrieved from a scientific journal source. (Note: The original link is a search redirect.)
- Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from a Bruker application note source. (Note: The original link is a search redirect.)
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USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia. Retrieved from [Link]
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Quality Analysis. (n.d.). GC-FID: gas chromatography-flame ionization detector. Retrieved from [Link]
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Lee, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Retrieved from [Link]
- Singh, B., et al. (2020). GC-SAW and GC-FID performance comparison for fast analysis of volatile organic compounds. Journal of Scientific & Industrial Research, 79, 1051-1055.
- Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Retrieved from a Sigma-Aldrich technical document source. (Note: The original link is a search redirect.)
-
ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
-
Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Chemical Biology, 17(5), 846–853. Retrieved from [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
- Tzanavaras, P. D., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3192.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
- D'Oca, M. G. M., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 557-563.
-
Restek. (n.d.). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]
- Hu, B., et al. (2019). Determination of polycyclic aromatic hydrocarbons by MSPE-HPLC-UV-based on covalent organic frameworks. Journal of Food and Machinery, 35(11), 69-75.
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A Researcher's Guide to Cost-Effectiveness in Halobenzoate Synthesis: A Comparative Analysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science development, halobenzoates stand out as indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions is well-established.[1] However, the choice of halogen—iodine, bromine, or chlorine—is a critical decision point that extends far beyond simple reactivity. This guide provides an in-depth comparison of the cost-effectiveness of different halobenzoates, moving from the simplistic view of starting material price to a holistic analysis that encompasses reaction efficiency, catalyst technology, and overall process economics.
The Core Conflict: Reactivity vs. Starting Material Cost
The central challenge in selecting a halobenzoate lies in balancing chemical reactivity with raw material cost. The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of the aryl halide follows the order: I > Br > Cl >> F .[2][3][4]
This hierarchy is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is the weakest, facilitating the rate-determining oxidative addition step where the palladium catalyst inserts into the C-X bond to initiate the catalytic cycle.[2][3][5] Conversely, the C-Cl bond is significantly stronger, presenting a higher activation barrier that must be overcome.[6]
This chemical reality is inversely correlated with market price. Aryl chlorides are typically the most inexpensive and readily available starting materials, produced on a massive industrial scale. Aryl iodides, on the other hand, are the most expensive. This creates a classic process chemistry dilemma: is it more cost-effective to use an expensive, highly reactive substrate or an inexpensive, less reactive one?
Caption: The fundamental trade-off between halobenzoate reactivity and cost.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and serves as an excellent model for comparing halobenzoate performance.[7][8][9] The choice of halogen directly impacts every critical parameter of the reaction, from catalyst selection to energy consumption.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Methyl 4-Halobenzoates
| Parameter | Methyl 4-Iodobenzoate | Methyl 4-Bromobenzoate | Methyl 4-Chlorobenzoate |
| Relative Cost Index | High (~10x-20x vs. Cl) | Medium (~3x-5x vs. Cl) | Low (Baseline) |
| Reactivity | Very High | High | Low |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂ + Bulky Ligand (e.g., SPhos, RuPhos)[10] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 3 mol% | 2 - 5 mol% (or lower with advanced catalysts) |
| Typical Temperature | Room Temp - 80 °C | 80 - 110 °C | 100 - 130 °C |
| Typical Reaction Time | 1 - 6 hours[3] | 6 - 24 hours[3] | > 24 hours (can be shorter with optimized systems)[3] |
| Typical Yield | >90%[3] | 70 - 95%[3] | <60% (highly variable, can be >90% with specialized ligands)[3] |
| Turnover Number (TON) | High | Moderate | Low (unless using highly active catalysts) |
Analysis and Field Insights
-
Iodobenzoates (The Sprinter): Their exceptional reactivity allows for the use of simple, traditional palladium catalysts under mild conditions.[3] This translates to rapid reaction times, high yields, and simplified process development. For small-scale synthesis in a discovery setting, where speed and reliability are paramount and material cost is a minor component of the total budget, iodobenzoates are often the superior choice.
-
Bromobenzoates (The Workhorse): This class represents the industry's most common compromise between cost and reactivity.[2] They are significantly cheaper than their iodo-counterparts and reliably undergo coupling with a wide range of standard palladium catalysts, albeit requiring more thermal energy and longer reaction times.[3] For many bench-scale and pilot-plant applications, bromobenzoates provide a robust and predictable synthetic route.
-
Chlorobenzoates (The Marathon Runner): From a raw material standpoint, chlorobenzoates are the most economically attractive, making them the target for large-scale industrial manufacturing.[11] However, their utility is entirely dependent on modern catalyst technology. The inertness of the C-Cl bond necessitates the use of highly specialized, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[6][12] These ligands are critical because they increase the electron density on the palladium center, which facilitates the difficult oxidative addition into the strong C-Cl bond.[6] While effective, these catalyst systems are often more expensive and may be protected by intellectual property, adding another layer to the cost-effectiveness calculation.
Experimental Protocols: A Practical Comparison
The following protocols illustrate the practical differences in executing a Suzuki-Miyaura coupling with a bromobenzoate versus a chlorobenzoate.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: The "Workhorse" - Suzuki Coupling of Methyl 4-Bromobenzoate
This protocol uses a standard, widely available catalyst system suitable for the moderately reactive C-Br bond.
-
Objective: To synthesize methyl 4'-methoxybiphenyl-4-carboxylate from methyl 4-bromobenzoate.
-
Materials:
-
Methyl 4-bromobenzoate (1.0 mmol, 1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (8 mL) and Degassed Water (2 mL)
-
-
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add methyl 4-bromobenzoate, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃. Add this catalyst/ligand mixture to the main reaction flask. Causality: Pre-mixing ensures the formation of the active Pd(0) species in the presence of its stabilizing ligand before introduction to the main reactants.
-
Solvent Addition: Add 1,4-dioxane and degassed water to the flask.
-
Degassing: Seal the flask and sparge with argon or nitrogen for 15-20 minutes. Causality: This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Protocol 2: The "Cost-Effective" - Suzuki Coupling of Methyl 4-Chlorobenzoate
This protocol demonstrates the necessary adaptations for activating the less reactive C-Cl bond, requiring a specialized ligand and more forcing conditions.
-
Objective: To synthesize methyl 4'-methoxybiphenyl-4-carboxylate from methyl 4-chlorobenzoate.
-
Materials:
-
Methyl 4-chlorobenzoate (1.0 mmol, 1.0 eq.)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol, 4 mol%)
-
Potassium phosphate [K₃PO₄] (2.0 mmol, 2.0 eq.)
-
Anhydrous Toluene (10 mL)
-
-
Methodology:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add methyl 4-chlorobenzoate, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand to a dry Schlenk tube. Causality: The SPhos ligand is air-sensitive, and its precise ratio to palladium is critical for generating the highly active monoligated Pd(0) species needed to break the C-Cl bond.[6]
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: The reaction is set up under inert conditions, but a brief sparge can provide extra security.
-
Reaction: Seal the tube tightly and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours. Causality: The higher temperature is required to overcome the larger activation energy of the C-Cl oxidative addition.
-
Monitoring & Workup: Follow the same procedure as Protocol 1. Note that reactions with aryl chlorides may have a higher propensity for side reactions, such as hydrodehalogenation, which may complicate purification.
-
A Holistic Framework for Decision-Making
The most cost-effective halobenzoate is not determined by its price tag alone. It is a function of the entire process. Researchers and process chemists must consider a wider array of factors.
Caption: Decision tree for selecting the optimal halobenzoate.
-
Scale of Synthesis: For discovery chemistry, the cost of a gram of iodobenzoate is trivial compared to the cost of a researcher's time. For multi-ton industrial production, a few dollars per kilo difference in starting material cost translates to millions in savings.
-
Catalyst & Ligand Cost: The specialized ligands required for activating aryl chlorides can be expensive, potentially negating the savings from the cheaper starting material on a small to medium scale.
-
Process Costs (Energy & Throughput): The longer reaction times and higher temperatures needed for chlorobenzoates increase energy consumption and reduce the number of batches that can be run in a reactor over a given period (lower throughput).
-
Purification Costs: Inefficient or side-reaction-prone couplings with chlorobenzoates can lead to more complex crude product mixtures, driving up the cost of purification (more solvent, silica, and labor).
-
Capital Investment: Successfully implementing aryl chloride coupling on a large scale often requires significant upfront investment in process optimization and catalyst screening.
Conclusion
The selection of a halobenzoate for synthesis is a strategic decision that demands a comprehensive cost-benefit analysis.
-
Iodobenzoates offer the highest reactivity and are ideal for time-sensitive, small-scale applications where material cost is not the primary driver.
-
Bromobenzoates provide a robust, reliable, and balanced option that serves as the workhorse for a majority of bench-scale and pilot-scale syntheses.
-
Chlorobenzoates represent the most cost-effective starting material for large-scale industrial applications, but their successful implementation is contingent on access to advanced catalyst technologies and a willingness to invest in significant process optimization.
Ultimately, the "most cost-effective" halobenzoate is the one that best aligns with the specific goals, scale, and technological capabilities of a given project.
References
- [No Author]. (n.d.). Current time information in Pasuruan, ID. Google.
- Benchchem. (n.d.). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Benchchem. (n.d.). The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions.
- [No Author]. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15.
- Benchchem. (n.d.). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
- Benchchem. (n.d.). Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide.
- [No Author]. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. J Am Chem Soc, 146(38), 25949-25955.
- [No Author]. (n.d.). Cross‐coupling of aryl chlorides with aryl and alkyl lithium reagents. ResearchGate.
- [No Author]. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate.
- Rose-Hulman. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- [No Author]. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Benchchem. (n.d.). Benchmarking Cross-Coupling Efficiency: A Comparative Guide to Halogenated Furans.
- [No Author]. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- [No Author]. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate.
- [No Author]. (2020). Advances in Cross-Coupling Reactions. PMC - NIH.
- [No Author]. (2025). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ResearchGate.
- [No Author]. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- [No Author]. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- [No Author]. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. Who we serve.
- [No Author]. (2014). CHAPTER 1: Introduction to New Trends in Cross-Coupling. Books.
- [No Author]. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing).
- [No Author]. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- [No Author]. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- [No Author]. (n.d.). Recent Advances in Cross-Coupling Reactions with Alkyl Halides. OUCI.
- [No Author]. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate.
- [No Author]. (n.d.). Oxalohydrazide Ligands for Copper‐Catalyzed C−O Coupling Reactions with High Turnover Numbers. ResearchGate.
- [No Author]. (2020). Synthetic biology 2020–2030: six commercially-available products that are changing our world.
- [No Author]. (n.d.). High Turnover Frequency CO–NO Reactions over Rh Overlayer Catalysts: A Comparative Study Using Rh Nanoparticles. ResearchGate.
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The Synthetic Versatility of Methyl 4-iodo-2-methoxybenzoate: A Comparative Guide for Strategic Cross-Coupling
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules that drive innovation in pharmaceuticals, materials science, and agrochemicals. Among the vast arsenal of building blocks available to the discerning chemist, halogenated benzoates serve as pivotal linchpins for the introduction of molecular complexity via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of the synthetic utility of Methyl 4-iodo-2-methoxybenzoate, a versatile reagent whose electronic and steric profile offers a unique platform for a variety of carbon-carbon and carbon-heteroatom bond formations.
This document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis, weighing the performance of this compound against its analogous bromo- and triflate-substituted counterparts. Through this lens, we will explore the causality behind experimental choices, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
The Profile of a Versatile Building Block: this compound
This compound is a polysubstituted aromatic compound featuring an electron-withdrawing methyl ester, an electron-donating methoxy group, and a highly reactive iodido substituent. This unique combination of functional groups imparts a nuanced reactivity profile, making it a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering aryl iodides the most reactive partners in oxidative addition to a low-valent palladium center, the crucial first step in most cross-coupling catalytic cycles.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. Here, we will explore its utility in four of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. For each, we will provide a detailed experimental protocol and a comparative discussion of the expected performance of the iodo-, bromo-, and triflate-substituted analogues.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction stands as a titan in the realm of C-C bond formation, lauded for its mild conditions and exceptional functional group tolerance.[2]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-iodo-2-methoxybenzoate
As a Senior Application Scientist, my primary objective extends beyond simply supplying a product; it involves empowering our partners in research and development with the knowledge to handle our chemical reagents safely and responsibly. Methyl 4-iodo-2-methoxybenzoate is a valuable building block in organic synthesis, but like all halogenated aromatic compounds, its lifecycle management, particularly disposal, demands meticulous attention to detail to ensure personnel safety and environmental protection.[1]
This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols for halogenated waste. The causality behind each step is explained to foster a deeper understanding and a culture of safety within your laboratory.
Hazard Profile and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is not extensively detailed, the safety data for structurally similar iodinated and halogenated aromatic compounds provides a strong basis for risk assessment.[2][3]
-
Primary Hazards : Based on aggregated GHS information and data from similar compounds, this compound is expected to cause skin and eye irritation.[2][4] Inhalation of dust should be avoided.[3]
-
Environmental Hazards : Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[5] Therefore, preventing release into the environment via drains or as regular trash is a critical directive.[1][5]
-
Reactivity : The compound is sensitive to light and should be stored away from strong oxidizing agents.[3][6] Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen iodide.[7]
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | NIOSH/MSHA-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | [8] |
| Handling Area | Chemical fume hood or well-ventilated area. | [1][8] |
| Incompatibilities | Strong oxidizing agents, light. | [3][6] |
| Storage | Tightly closed container in a dry, cool, and well-ventilated place. | [9] |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is its classification and segregation as halogenated organic waste .[8] This is not merely an administrative step; it is rooted in chemical and financial logic.
-
Causality : Halogenated waste streams cannot be disposed of via typical solvent incineration methods used for non-halogenated hydrocarbons. The presence of iodine requires specialized high-temperature incineration with "scrubbers" to neutralize the resulting acidic gases (like hydrogen iodide), preventing their release into the atmosphere.[10] Mixing halogenated and non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and environmental burden.[9]
The following diagram illustrates the decision-making process for laboratory chemical waste segregation.
Caption: Decision workflow for proper chemical waste segregation in the laboratory.
Step-by-Step Disposal Protocol
This protocol ensures that all forms of this compound waste, from residual product to contaminated materials, are handled correctly.
A. Unused or Surplus Product
-
Do Not Attempt Neutralization : Do not try to chemically neutralize or alter the compound.
-
Original Container : If possible, keep the surplus material in its original, clearly labeled container.
-
Hazardous Waste Labeling : If transferring to a new container, ensure it is compatible, sealable, and properly labeled with a "Hazardous Waste" tag.[9][11] The label must include the full chemical name: "this compound" and the approximate quantity.[1]
-
Collection : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[1]
B. Contaminated Labware and Materials (e.g., gloves, weigh boats, wipes)
-
Gross Decontamination : Remove as much solid residue as possible into the designated solid halogenated waste container.
-
Solvent Rinse : Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) inside a chemical fume hood.[1]
-
Collect Rinsate : This rinsate is now considered halogenated liquid waste. Collect it in a designated, properly labeled "Halogenated Organic Waste" container.[1][8] Never pour the rinsate down the drain. [5]
-
Solid Waste : Place all contaminated disposable items (gloves, wipes, etc.) into a sealed, labeled bag or container for solid hazardous waste.
C. Empty Product Containers
-
Definition of "Empty" : A container is not truly empty until it has been properly decontaminated. Trivial amounts of residue must be removed.[11]
-
Triple Rinse Procedure :
-
Add a small amount of a suitable solvent (e.g., acetone) to the container.
-
Close the container and shake thoroughly to dissolve the residue.
-
Pour the rinsate into your "Halogenated Organic Waste" container.
-
Repeat this process two more times. The first rinse, and for highly toxic chemicals, the first three rinses, must be collected as hazardous waste.[11]
-
-
Final Disposal : After the triple rinse and air-drying in a fume hood, the container can typically be disposed of as non-hazardous waste (e.g., regular glass recycling). However, you must deface or remove the original chemical label to prevent confusion. Always confirm this final step with your institution's EHS guidelines.[11]
Spill Management and Decontamination
Accidental spills are a form of uncontrolled disposal that requires an immediate and systematic response.
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, restrict access to the area.
-
Don PPE : Wear the appropriate PPE as outlined in Section 1.
-
Containment : For a solid spill, carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal.[2] Avoid creating dust.
-
Decontamination :
-
Wipe the spill area with absorbent material wetted with a solvent like acetone.
-
Work from the perimeter of the spill inward.
-
Collect all cleanup materials (absorbent pads, contaminated gloves) in a sealed bag and dispose of them as solid halogenated hazardous waste.[9]
-
-
Reporting : Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
By adhering to these rigorous disposal protocols, you ensure a self-validating system of safety and environmental compliance. This approach, which emphasizes understanding the causality behind each procedural step, builds the deep trust and expertise necessary for cutting-edge scientific work.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet - Methyl 3-iodo-4-methoxybenzoate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate.
- Princeton University. (n.d.). Spill Procedures. Retrieved from Princeton University Environmental Health and Safety.
- CymitQuimica. (2024). Safety Data Sheet - Methyl 4-acetamido-5-iodo-2-methoxybenzoate.
- Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-methoxybenzoate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-iodobenzoate.
- Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-iodobenzoate.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- University of Northern Iowa. (n.d.). Halogenated Waste. Retrieved from University of Northern Iowa Environmental Health and Safety.
- Thermo Fisher Scientific. (2009). Safety Data Sheet - Methyl 3-iodo-4-methoxybenzoate.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- California Air Resources Board. (1998). Guidelines for Halogenated Solvents Degreasing Operations.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- ECHEMI. (n.d.). This compound Formula.
- Biosynth. (n.d.). 4-Iodo-2-methoxybenzoic acid methyl ester.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
- Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine.
- Bio-Connect.nl. (n.d.). This compound.
- Matrix Scientific. (n.d.). 148490-97-5 Cas No. | this compound.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Thermo Scientific Chemicals. (n.d.). Méthyl 4-iodo-2-méthoxybenzoate, 98, +%.
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
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- 6. Méthyl 4-iodo-2-méthoxybenzoate, 98, +%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
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- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-iodo-2-methoxybenzoate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides a detailed operational plan for handling Methyl 4-iodo-2-methoxybenzoate (CAS No. 148490-97-5), moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our approach is grounded in the established hierarchy of controls, ensuring that personal protective equipment (PPE) serves as a robust final line of defense in a comprehensive safety system.
Hazard Identification: Understanding the Risks
This compound is an aromatic iodide compound that presents specific hazards. According to its Safety Data Sheet (SDS), the primary risks are associated with direct contact and inhalation.[1] A clear understanding of these hazards is the first step in mitigating risk.
| Hazard Class | GHS Pictogram | Statement |
| Skin Corrosion/Irritation | ! (Exclamation Mark) | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | ! (Exclamation Mark) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | ! (Exclamation Mark) | H335: May cause respiratory irritation.[1] |
These classifications dictate that our primary safety objective is to prevent the compound, a solid powder, from coming into contact with skin and eyes and to avoid the inhalation of its dust.
The Hierarchy of Controls: A Foundational Safety Strategy
Before we even consider PPE, we must apply the hierarchy of controls, a framework endorsed by safety authorities like the Occupational Safety and Health Administration (OSHA).[2][3][4][5] This model prioritizes the most effective control measures, ensuring that we engineer out risks where possible, rather than relying solely on protective gear.[1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
